Methanedithiol
Description
Structure
3D Structure
Properties
CAS No. |
6725-64-0 |
|---|---|
Molecular Formula |
CH4S2 |
Molecular Weight |
80.18 g/mol |
IUPAC Name |
methanedithiol |
InChI |
InChI=1S/CH4S2/c2-1-3/h2-3H,1H2 |
InChI Key |
INBDPOJZYZJUDA-UHFFFAOYSA-N |
SMILES |
C(S)S |
Canonical SMILES |
C(S)S |
density |
0.827-0.831 |
Other CAS No. |
6725-64-0 |
physical_description |
Colourless liquid; Pungent odou |
Pictograms |
Flammable |
solubility |
Soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methanedithiol from Formaldehyde and Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methanedithiol, a geminal dithiol, from the reaction of formaldehyde (B43269) and hydrogen sulfide (B99878). This document details the underlying chemistry, experimental protocols, and relevant quantitative data, tailored for professionals in chemical research and drug development.
Introduction
This compound, also known as dimercaptomethane, is an organosulfur compound with the chemical formula H₂C(SH)₂. As a gem-dithiol, it is a valuable intermediate in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other complex molecules. Its synthesis from readily available precursors, formaldehyde and hydrogen sulfide, makes it a subject of interest for various chemical applications. This guide will focus on the direct synthesis of this compound, including the primary reaction pathway and potential side reactions.
Reaction Mechanism and Pathway
The synthesis of this compound from formaldehyde and hydrogen sulfide proceeds via a nucleophilic addition of hydrogen sulfide to the carbonyl group of formaldehyde, followed by a second addition to form the final product.
The primary reaction is as follows:
CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O[1]
A significant competing reaction is the formation of the cyclic trimer, 1,3,5-trithiane, from this compound, particularly under acidic conditions or at elevated temperatures. This side reaction can reduce the yield of the desired product.[1]
3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S[1]
The following diagram illustrates the reaction pathway:
Experimental Protocols
The following experimental protocol is based on the work of Cairns, T. L., et al. (1952), a foundational study on the synthesis of gem-dithiols.
Materials and Equipment
-
Anhydrous formaldehyde (15 g)
-
Hydrogen sulfide (100 g)
-
Trimethylamine (catalytic amount)
-
High-pressure reaction vessel equipped with a cooling system
-
Fractional distillation apparatus
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: A high-pressure reaction vessel is charged with 15 g of anhydrous formaldehyde and a catalytic amount of trimethylamine.
-
Cooling: The reaction vessel and its contents are cooled to -10°C.
-
Addition of Hydrogen Sulfide: 100 g of liquefied hydrogen sulfide is introduced into the cooled reaction vessel.
-
Reaction: The reaction mixture is maintained at -10°C and allowed to react. The duration of the reaction should be monitored for the consumption of formaldehyde.
-
Work-up: Upon completion, the excess hydrogen sulfide is carefully vented. The crude product (approximately 28 g) is collected.
-
Purification: The crude product is subjected to fractional distillation to isolate pure this compound.
The following diagram outlines the general experimental workflow:
Data Presentation
The following tables summarize the key quantitative data for the synthesis and properties of this compound.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Anhydrous Formaldehyde | CH₂O | 30.03 | 15 g |
| Hydrogen Sulfide | H₂S | 34.08 | 100 g |
| Crude this compound | H₂C(SH)₂ | 80.17 | ~28 g |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 58 °C at 760 mmHg |
| Density | 1.2831 g/cm³ at 20°C |
| Refractive Index (n²⁰D) | 1.5810 |
Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The original study by Cairns et al. reported the formation of a solid dibenzoate derivative for characterization purposes. Modern analytical methods would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information.
-
Infrared (IR) Spectroscopy: To identify the characteristic S-H stretching vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Safety Considerations
-
Hydrogen Sulfide: This is a highly toxic, flammable gas. All manipulations should be carried out in a well-ventilated fume hood. Appropriate gas detectors and personal protective equipment are essential.
-
Formaldehyde: A known carcinogen and irritant. Handle with appropriate personal protective equipment.
-
This compound: A volatile and malodorous compound. Assumed to be toxic and should be handled with care in a fume hood.
Conclusion
The synthesis of this compound from formaldehyde and hydrogen sulfide is a straightforward yet delicate process that requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of the trithiane byproduct. This guide provides the fundamental knowledge and a detailed experimental framework for researchers and professionals to successfully synthesize and characterize this important organosulfur compound. Adherence to strict safety protocols is paramount throughout the entire process.
References
Methanedithiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanedithiol (CH₂S₂), also known as dimercaptomethane or dithiomethane, is the simplest geminal dithiol. This organosulfur compound, with the chemical formula CH₄S₂, is a colorless liquid characterized by a pungent odor.[1][2] While its high reactivity and instability have limited its widespread application, this compound serves as a fundamental structure in understanding the chemistry of gem-dithiols. This guide provides a detailed overview of its chemical formula, structure, and known properties, including spectroscopic data and synthetic approaches.
Chemical Formula and Structure
The chemical formula for this compound is CH₄S₂ .[3][4][5] Its structure consists of a central carbon atom bonded to two hydrogen atoms and two thiol (-SH) groups.
Molecular Identifiers:
Molecular Geometry
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₄S₂ | [3][4][5] |
| Molecular Weight | 80.18 g/mol | [1] |
| Appearance | Colorless liquid | [5] |
| Odor | Pungent | [1] |
| Boiling Point | 58 °C (136 °F; 331 K) | [5] |
| Refractive Index (n_D) | 1.581 | [5] |
Synthesis and Reactivity
Experimental Synthesis Protocol
This compound is typically synthesized by the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) under pressure.[5]
Overall Reaction:
CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O[5]
A detailed experimental protocol for the synthesis of gem-dithiols was described by Cairns, et al. (1952). While this reference does not provide a specific procedure for this compound, the general approach for gem-dithiol synthesis involves the reaction of a carbonyl compound with hydrogen sulfide in the presence of an acid catalyst.
General Experimental Workflow for gem-Dithiol Synthesis:
Reactivity and Stability
This compound is known to be unstable, which presents challenges for its isolation and characterization.[2] One of the key reactions it undergoes is the competing formation of the cyclic trimer, 1,3,5-trithiane.[5]
3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S[5]
This compound can also react with acylating agents. For instance, it forms a solid dibenzoate derivative upon treatment with benzoic anhydride.[5]
H₂C(SH)₂ + 2 (C₆H₅CO)₂O → H₂C[SC(O)C₆H₅]₂ + 2 C₆H₅CO₂H[5]
Reaction Pathway for this compound Synthesis and Side Reaction:
Spectroscopic Data
Due to the instability of this compound, obtaining and interpreting its spectroscopic data can be challenging. The following is a summary of available and expected spectroscopic characteristics.
Mass Spectrometry
The mass spectrum of this compound is available through databases such as PubChem. The fragmentation pattern would be expected to show a molecular ion peak (M⁺) at m/z = 80, corresponding to the molecular weight of the compound. Common fragmentation pathways for thiols include the loss of a hydrogen atom, an SH radical, or H₂S.
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum of this compound is available on PubChem.[1] The characteristic IR absorption bands for this compound are expected in the following regions:
-
S-H stretch: A weak to medium absorption band around 2550-2600 cm⁻¹.
-
C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹.
-
CH₂ scissoring: An absorption around 1400-1450 cm⁻¹.
-
C-S stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for this compound are not readily found in the literature. However, predicted chemical shifts can be estimated based on related structures.
-
¹H NMR: Two signals would be expected: a triplet for the S-H protons (due to coupling with the CH₂ group) and a quartet for the CH₂ protons (due to coupling with the two S-H protons). The chemical shift for the CH₂ protons is expected to be in the range of 3.5-4.5 ppm, while the SH proton signal would likely appear between 1.0 and 2.0 ppm.
-
¹³C NMR: A single signal would be expected for the CH₂ carbon. Its chemical shift would likely be in the range of 20-40 ppm.
Applications and Future Directions
The inherent instability of this compound has limited its direct application in drug development and materials science. However, the gem-dithiol moiety is of interest in the design of prodrugs and chemical biology tools. For example, gem-dithiols can act as precursors for the controlled release of hydrogen sulfide (H₂S), a key biological signaling molecule.[2] Further research into stabilizing the gem-dithiol functional group could unlock new therapeutic and industrial applications.
Conclusion
This compound is a foundational molecule in the study of gem-dithiols. While its instability poses significant challenges to its handling and application, understanding its synthesis, reactivity, and spectroscopic properties is crucial for the development of more complex molecules containing the gem-dithiol motif. Future research focused on stabilizing this functional group will be key to unlocking its potential in various scientific fields.
References
- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geminal-dithiol-based precursors for reactive sulfur species - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01003E [pubs.rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methanedithiol (CAS Registry Number 6725-64-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanedithiol, also known as dimercaptomethane, is a simple geminal dithiol with the chemical formula CH₄S₂. While structurally unassuming, this organosulfur compound and its derivatives are gaining increasing attention in the field of drug development, primarily due to their potential to act as hydrogen sulfide (B99878) (H₂S) donors. H₂S is now recognized as a critical endogenous gasotransmitter involved in a myriad of physiological processes, and its controlled delivery holds significant therapeutic promise. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its characteristic reactivity, and explores its emerging role in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor. Its fundamental properties are summarized in the table below, compiled from various sources. It is important to note that due to its relative instability and volatility, experimental data for some properties are scarce, and in such cases, predicted values are provided.
| Property | Value | Source(s) |
| Molecular Formula | CH₄S₂ | - |
| Molecular Weight | 80.17 g/mol | [PubChem][1] |
| CAS Registry Number | 6725-64-0 | - |
| Appearance | Colorless liquid | [PubChem][1] |
| Odor | Pungent, sulfurous, meaty, onion-like, garlic-like | [Scent.vn][2] |
| Boiling Point | 118 °C at 760 mmHg (Experimental) | [PubChem][1] |
| Refractive Index (n_D) | 1.581 (Predicted) | [Wikipedia][3] |
| Solubility | Soluble in water and ethanol | [PubChem][1] |
Spectroscopic Data
Due to the limited availability of high-resolution, publicly accessible experimental spectra for this compound, this section provides an overview of expected spectral characteristics based on data from closely related compounds, such as methanethiol, and general principles of spectroscopy. A GC-MS spectrum is available on PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be simple. A singlet for the two equivalent protons of the methylene (B1212753) group (CH₂) would be observed, likely in the region of 3-4 ppm. The two thiol protons (-SH) would also give rise to a singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically appearing between 1-3 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the methylene carbon, anticipated to be in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
S-H Stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹, characteristic of the thiol S-H stretching vibration.[4]
-
C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene group would appear in the region of 2850-3000 cm⁻¹.[4]
-
CH₂ Bend: A bending vibration for the methylene group is expected around 1400-1450 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at m/z = 80. Common fragmentation patterns for thiols would be expected, including the loss of a hydrogen atom to give a fragment at m/z = 79, and cleavage of the C-S bond.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Cairns and co-workers in 1952. The following protocol is adapted from their publication in the Journal of the American Chemical Society.[3]
Reaction:
CH₂O + 2 H₂S → CH₂(SH)₂ + H₂O
Materials:
-
Formaldehyde (B43269) (as paraformaldehyde or formalin solution)
-
Hydrogen sulfide (gas)
-
Anhydrous ether or other suitable aprotic solvent
-
Autoclave or high-pressure reactor
-
Distillation apparatus
Procedure:
-
A solution or suspension of formaldehyde in the chosen solvent is placed in a high-pressure reactor.
-
The reactor is cooled and evacuated before introducing a molar excess of hydrogen sulfide.
-
The reactor is sealed and heated. The original report suggests that the reaction proceeds under pressure. Specific temperature and pressure conditions may need to be optimized for yield and safety.
-
After the reaction is complete, the reactor is cooled, and the excess hydrogen sulfide is carefully vented in a fume hood.
-
The reaction mixture is then subjected to fractional distillation to isolate the this compound. Due to its relatively low boiling point and potential for decomposition, distillation should be performed with care.
Note: This reaction is hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Hydrogen sulfide is a highly toxic gas.
Chemical Reactivity and Applications in Synthesis
The chemistry of this compound is dominated by the nucleophilicity of its thiol groups. It can readily react with a variety of electrophiles.
Thioacetal Formation
This compound is a key reagent for the formation of dithianes, which are versatile protecting groups for carbonyl compounds and can also serve as acyl anion equivalents in C-C bond-forming reactions.
Experimental Workflow: Thioacetalization
Caption: General workflow for the formation of a 1,3-dithiane from a carbonyl compound and this compound.
Reactions with Alkyl Halides
The thiol groups of this compound can be alkylated by reaction with alkyl halides in the presence of a base to form thioethers.
Relevance to Drug Development: A Source of Hydrogen Sulfide
The most significant contemporary interest in this compound and related gem-dithiols within the drug development community stems from their potential to act as hydrogen sulfide (H₂S) donors.[5][6][7][8]
Hydrogen Sulfide as a Gasotransmitter
H₂S is now recognized as a crucial signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), involved in a wide array of physiological and pathophysiological processes, including:
-
Vasodilation and blood pressure regulation[9]
-
Anti-inflammatory responses[9]
-
Cardioprotection[9]
-
Neurotransmission[9]
-
Cancer biology[7]
Dysregulation of endogenous H₂S levels has been implicated in various diseases, making the development of molecules that can deliver H₂S in a controlled manner a promising therapeutic strategy.[5]
Gem-Dithiols as H₂S Donors
Free gem-dithiols, such as this compound, are generally unstable under physiological conditions and can decompose to release H₂S. This inherent instability has led to the development of "caged" or protected gem-dithiol prodrugs.[5][6][7] These prodrugs are designed to be stable until they reach a specific biological target or environment, where they are then activated to release the gem-dithiol, which subsequently decomposes to liberate H₂S.
Signaling Pathway: Gem-Dithiol as a Pro-drug for H₂S Delivery
Caption: A simplified pathway illustrating the concept of a protected gem-dithiol as a prodrug for the controlled release of H₂S.
This prodrug strategy allows for targeted delivery and controlled release of H₂S, potentially overcoming the challenges associated with the direct administration of H₂S gas or sulfide salts.[5] The development of H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, aiming to mitigate the gastrointestinal side effects of traditional NSAIDs.[5]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions. It has a strong, unpleasant odor. As with all thiols, it is important to avoid inhalation of vapors and contact with skin and eyes. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, while a simple molecule, presents interesting chemistry and holds significant potential, particularly in the context of drug development. Its role as a precursor to H₂S-donating prodrugs positions it as a valuable tool for medicinal chemists seeking to harness the therapeutic benefits of hydrogen sulfide. Further research into the synthesis, reactivity, and biological applications of this compound and its derivatives is warranted and is anticipated to yield novel therapeutic agents for a range of diseases.
References
- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Recent Development of Hydrogen Sulfide Releasing/Stimulating Reagents and Their Potential Applications in Cancer and Glycometabolic Disorders [frontiersin.org]
- 8. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanedithiol (CH₄S₂), also known as dimercaptomethane, is the simplest geminal dithiol. This organosulfur compound, featuring two thiol groups attached to a single carbon atom, is a volatile and pungent liquid. While not as extensively studied as its monothiol counterpart, methanethiol, understanding its physical and chemical properties is crucial for its application in organic synthesis and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including detailed (where available) or representative experimental protocols and safety considerations. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.
Physical Properties
This compound is a colorless liquid with a strong, unpleasant odor characteristic of many low molecular weight thiols. Its physical properties are summarized in the table below. It is important to note that some of the reported values in the literature show slight variations.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₄S₂ | [1] |
| Molecular Weight | 80.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 58 °C (136 °F; 331 K) | [1] |
| Density | 0.827 - 0.831 g/cm³ | [1] |
| Refractive Index (n_D) | 1.581 | [1] |
| Solubility in Water | Soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol. | [1] |
| Predicted pKa (Strongest Acidic) | 9.42 | [2] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of thiols, including acidity, nucleophilicity, and susceptibility to oxidation.
Acidity
The thiol protons of this compound are weakly acidic. While no experimental pKa value is readily available in the literature, a predicted value for the strongest acidic proton is approximately 9.42[2]. This acidity allows for the formation of thiolate salts upon reaction with a strong base.
Nucleophilicity
The thiolate anion, formed by deprotonation of this compound, is a potent nucleophile. It can participate in various nucleophilic substitution and addition reactions. For instance, it is expected to react with alkyl halides to form thioethers.
Oxidation
Like other thiols, this compound can be oxidized. Mild oxidizing agents will likely convert it to the corresponding disulfide, which in this case would likely be a polymeric material due to the geminal dithiol structure. Stronger oxidizing agents can lead to the formation of sulfonic acids.
Reaction with Aldehydes and Ketones
Geminal dithiols are known to be in equilibrium with their corresponding thioketones or thials after the elimination of hydrogen sulfide[3]. In the case of this compound, this would be thioformaldehyde, which is unstable and tends to trimerize to 1,3,5-trithiane.
Formation of Derivatives
This compound can be derivatized at the thiol groups. For example, it reacts with benzoic anhydride (B1165640) to form a solid dibenzoate derivative[1].
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are scarce in the published literature. The following sections provide representative protocols based on general methods for the synthesis of gem-dithiols and the analysis of thiols.
Synthesis of this compound
A general method for the synthesis of gem-dithiols involves the reaction of an aldehyde or ketone with hydrogen sulfide (B99878) under pressure[4].
Reaction:
CH₂O + 2 H₂S ⇌ CH₂(SH)₂ + H₂O
Representative Protocol:
-
Warning: This reaction should be carried out by trained personnel in a well-ventilated fume hood due to the high toxicity and flammability of hydrogen sulfide and the pungent odor of this compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
A high-pressure stainless-steel autoclave is charged with a solution of formaldehyde (B43269) (1.0 equivalent) in a suitable solvent (e.g., a high-boiling point ether or hydrocarbon).
-
The autoclave is sealed and purged with an inert gas, such as nitrogen or argon.
-
Hydrogen sulfide gas (a molar excess, e.g., 5-10 equivalents) is introduced into the autoclave.
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and maintained at this temperature with stirring for several hours. The optimal temperature and pressure would need to be determined empirically.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen sulfide is carefully vented into a scrubbing solution (e.g., a solution of sodium hypochlorite (B82951) or sodium hydroxide).
-
The crude reaction mixture is then subjected to purification.
Purification
Due to its relatively low boiling point, this compound can be purified by fractional distillation[5][6][7][8].
Representative Protocol:
-
The crude reaction mixture is transferred to a round-bottom flask equipped with a magnetic stirrer and a fractionating column (e.g., a Vigreux column).
-
The distillation apparatus is assembled, ensuring all joints are well-sealed.
-
The flask is gently heated in a heating mantle.
-
The fraction that distills at the boiling point of this compound (58 °C) is collected in a pre-weighed, cooled receiving flask.
-
The purity of the collected fraction can be assessed by techniques such as gas chromatography (GC) or NMR spectroscopy.
Spectroscopic Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene (B1212753) protons (CH₂) and a triplet for the two thiol protons (SH), assuming coupling between the methylene and thiol protons. The chemical shifts will be influenced by the solvent. In a non-protic solvent like CDCl₃, the thiol proton signal might be a broad singlet.
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show a single resonance for the methylene carbon.
Representative NMR Experimental Conditions:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).
-
Sample Preparation: A small amount of the purified this compound is dissolved in the deuterated solvent in an NMR tube.
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR are used.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the S-H and C-H stretching vibrations.
-
S-H Stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹.
-
C-H Stretch: Strong absorption bands are expected in the region of 2850-3000 cm⁻¹[9][10][11][12].
Representative FTIR Experimental Conditions:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
3.3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion: The molecular ion peak (M⁺) would be expected at m/z = 80.
-
Fragmentation: Common fragmentation pathways for thiols include the loss of the thiol group (-SH) or cleavage of the C-S bond.
Representative MS Experimental Conditions:
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.
-
Ionization Method: Electron ionization (EI) is a common method for volatile compounds.
-
Analysis: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Safety and Handling
This compound is expected to be a flammable and toxic compound with a very strong and unpleasant odor. Handling should be performed with extreme caution in a well-ventilated fume hood[3][9][13][14].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle this compound in a high-performance chemical fume hood to avoid inhalation of its vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for proper disposal. The area should be decontaminated with a bleach solution to oxidize the residual thiol.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
Chemical Structure```dot
Caption: A plausible workflow for the synthesis and purification of this compound.
Reaction Pathway: Formation of 1,3,5-Trithiane
Caption: A potential reaction pathway of this compound leading to the formation of 1,3,5-trithiane.
Conclusion
This compound is a fundamental geminal dithiol with physical and chemical properties that are of interest to researchers in various fields. While detailed experimental data remains somewhat limited, this guide provides a consolidated overview of its known characteristics and offers representative protocols for its synthesis and analysis based on established chemical principles for analogous compounds. Further research is warranted to fully elucidate the experimental parameters for its synthesis, purification, and to obtain comprehensive spectroscopic and toxicological data. The information presented herein serves as a valuable resource for scientists and professionals working with or interested in the chemistry of simple organosulfur compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enmet.com [enmet.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 9. sg.airliquide.com [sg.airliquide.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sg.airliquide.com [sg.airliquide.com]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanedithiol, a geminal dithiol, is an organosulfur compound with significant relevance in fundamental chemistry and potential applications in fields requiring controlled release of reactive sulfur species. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data, and molecular structure representations are presented to serve as a valuable resource for researchers in chemistry and drug development.
Nomenclature
The nomenclature of this compound follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC).
-
IUPAC Name : this compound[1]
-
Synonyms : Common synonyms for this compound include dimercaptomethane and dithiomethane.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some reported values, particularly the boiling point, show discrepancies in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CH4S2 | [1][2][3] |
| Molar Mass | 80.16 g/mol | [2] |
| 80.18 g/mol | [1] | |
| 80.172 g/mol | [3] | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 58 °C (136 °F; 331 K) | [2] |
| 118.00 °C @ 760.00 mm Hg | [1] | |
| Refractive Index (nD) | 1.581 | [2] |
| 1.578-1.584 | [1] | |
| Density | 0.827-0.831 g/mL | [1] |
| pKa (predicted) | 9.42 (Strongest Acidic) |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878).[2] A detailed experimental protocol for the synthesis of gem-dithiols, including this compound, was described by Cairns, T. L., et al. in 1952.
Synthesis of this compound
Reaction:
CH2O + 2 H2S → H2C(SH)2 + H2O
Experimental Protocol (Adapted from Cairns, T. L., et al., J. Am. Chem. Soc. 1952, 74, 16, 3982–3989):
A detailed, step-by-step experimental protocol from the referenced paper was not available in the conducted searches. The following is a generalized procedure based on the description of the synthesis of gem-dithiols.
A stream of hydrogen sulfide gas is passed through a cooled solution of formaldehyde in a suitable solvent, typically an alcohol, in the presence of an acid catalyst. The reaction is generally carried out at low temperatures to minimize the formation of by-products such as the cyclic trimer, trithiane. The product, this compound, can be isolated and purified by distillation under reduced pressure.
Diagram 1: Synthesis of this compound
References
Discovery and history of gem-dithiols
An In-depth Technical Guide to the Discovery and History of Gem-Dithiols for Researchers, Scientists, and Drug Development Professionals.
Introduction
Geminal dithiols, often referred to as gem-dithiols, are organosulfur compounds characterized by the presence of two thiol (-SH) groups attached to the same carbon atom, conforming to the general structure R₂C(SH)₂.[1][2][3] Unlike their oxygen analogs, gem-diols, which are often unstable, many gem-dithiols are stable enough to be isolated and utilized as valuable synthetic intermediates.[4] Initially considered mere chemical curiosities, gem-dithiols have garnered significant interest in recent decades, particularly in the field of medicinal chemistry and drug development, owing to their role as precursors for reactive sulfur species (RSS), most notably hydrogen sulfide (B99878) (H₂S).[5][6] This guide provides a comprehensive overview of the discovery, historical development, synthesis, and modern applications of gem-dithiols.
Discovery and Early History
The history of gem-dithiols extends back to the 19th century, though their systematic study and isolation are a more recent development.
-
1876: The first compound that can be classified as a gem-dithiol, trithiocarbonic acid (H₂CS₃), was synthesized from carbon disulfide.[4]
-
Early 20th Century: While related structures were proposed, the isolation of simple aliphatic gem-dithiols remained elusive. For instance, Baumann's work in 1890 on the reaction of formaldehyde (B43269) with hydrogen sulfide led to a derivative of methanedithiol, but the parent compound was not isolated.[7] Similarly, suggestions that gem-dithiols were intermediates in the catalytic conversion of aldehydes and ketones to mercaptans were made, but the intermediates themselves were not captured in a pure state.[7]
-
1952: A Landmark Year: The first successful isolation and characterization of aliphatic gem-dithiols as distinct chemical entities were reported.[4] Researchers demonstrated that aldehydes or ketones, when heated with hydrogen sulfide under significant pressure, could be converted into the corresponding gem-dithiols.[7] This breakthrough marked the true beginning of gem-dithiol chemistry.
-
1959: A significant advancement was the preparation of a stable, crystalline gem-dithiol, 1,3-diphenylpropane-2,2-dithiol, under milder conditions.[5][8] This demonstrated that high pressures were not universally necessary and expanded the accessibility of these compounds for further study.
Synthesis of Gem-Dithiols: From Early Methods to Modern Protocols
The synthesis of gem-dithiols has evolved from challenging, high-pressure methods to more controlled and versatile protocols.
Foundational Synthetic Route: Reaction of Carbonyls with Hydrogen Sulfide
The seminal method for preparing gem-dithiols involves the direct reaction of an aldehyde or ketone with hydrogen sulfide.[9] This reaction is often catalyzed by acids or bases.
General Reaction Scheme: R₂C=O + 2 H₂S ⇌ R₂C(SH)₂ + H₂O
This equilibrium reaction highlights the formation of the gem-dithiol from the corresponding carbonyl compound.
Experimental Protocols
Protocol 1: High-Pressure Synthesis of Aliphatic Gem-Dithiols (Historic Method)
This protocol is based on the pioneering work that first led to the isolation of gem-dithiols.[4]
Objective: To synthesize a gem-dithiol from a ketone and hydrogen sulfide under pressure.
Materials:
-
Ketone (e.g., acetone, cyclohexanone)
-
Hydrogen sulfide (H₂S), liquefied
-
Acid catalyst (e.g., p-toluenesulfonic acid) (optional)
-
High-pressure stainless-steel rocker-bomb
-
Solvent (e.g., ethanol)
Procedure:
-
The ketone and an optional acid catalyst are placed into a high-pressure stainless-steel rocker-bomb.
-
The bomb is cooled, and a molar excess of liquefied hydrogen sulfide is introduced.
-
The bomb is sealed and heated to a specified temperature.
-
The reaction is allowed to proceed for several hours under autogenous pressure, with continuous rocking to ensure mixing.
-
After the reaction period, the bomb is cooled, and excess hydrogen sulfide is carefully vented in a fume hood.
-
The crude product is collected and purified, typically by distillation under reduced pressure.
Protocol 2: Synthesis of 1,3-Diphenylpropane-2,2-dithiol (Milder Conditions)
This method, based on the 1959 report, avoids extremely high pressures.[5]
Objective: To synthesize 1,3-diphenylpropane-2,2-dithiol from 1,3-diphenylacetone.
Materials:
-
1,3-Diphenylacetone (dibenzyl ketone)
-
Hydrogen sulfide (H₂S) gas
-
Hydrogen chloride (HCl) gas
-
Solvent (e.g., ethanol)
-
Ice bath
Procedure:
-
1,3-Diphenylacetone is dissolved in the solvent in a reaction flask equipped with a gas inlet tube and placed in an ice bath.
-
A stream of hydrogen sulfide gas is bubbled through the solution.
-
Simultaneously, a stream of hydrogen chloride gas is introduced as a catalyst. The thioketone is formed as an intermediate.
-
The reaction is monitored (e.g., by TLC) until the starting material is consumed.
-
The product, 1,3-diphenylpropane-2,2-dithiol, precipitates as a colorless solid.
-
The solid is collected by filtration, washed with cold solvent, and dried. This method can yield the product on a gram scale.[5]
Data on Early Synthetic Methods
| Carbonyl Compound | Temperature (°C) | Pressure (atm) | Catalyst | Product | Yield (%) | Reference |
| Formaldehyde | 42 | 30 | None | This compound | 33 | [7] |
| Acetone | 100-150 | 35-8500 | Acetic Acid | 2,2-Propanedithiol | up to 65 | [4] |
| Cyclohexanone | 100-150 | 35-8500 | p-TSA | 1,1-Cyclohexanedithiol | up to 65 | [4] |
| 1,3-Diphenylacetone | 0-25 | ~1 | HCl | 1,3-Diphenylpropane-2,2-dithiol | 65 | [5] |
Characterization of Gem-Dithiols
The structures of the first isolated gem-dithiols were confirmed through a series of chemical derivatizations and spectroscopic analyses.[1][7]
-
Diacylation: Reaction with acyl chlorides (R'COCl) to form stable dithioesters, R₂C(SCOR')₂.
-
Dialkylation: Reaction with alkyl halides (R'X) to yield dithioethers, R₂C(SR')₂.
-
Hydrolysis: Reversion to the parent aldehyde or ketone upon treatment with water, confirming the carbon skeleton.
-
Spectroscopy: In modern times, ¹H NMR and ¹³C NMR spectroscopy, along with IR spectroscopy (showing the characteristic S-H stretch), are standard. The S-H proton typically appears as a singlet in the ¹H NMR spectrum.
Modern Applications: Gem-Dithiols as H₂S Donors
The contemporary significance of gem-dithiols lies in their application as hydrogen sulfide (H₂S) donors. H₂S is now recognized as a critical gasotransmitter in biological systems, playing roles in vasodilation, anti-inflammation, and neuromodulation.[10] However, its direct administration is impractical. Gem-dithiols provide a valuable template for creating "caged" H₂S donors that release the gasotransmitter under specific physiological conditions.[6]
Free gem-dithiols are often unstable in aqueous physiological environments and decompose to release H₂S.[6] This inherent instability is harnessed by protecting or "caging" the thiol groups with functionalities that can be cleaved by specific triggers.
Thiol-Activated H₂S Donors
A major breakthrough has been the development of gem-dithiol-based donors that are activated by endogenous thiols like cysteine (Cys) or glutathione (B108866) (GSH).[10][11]
Mechanism of Action: These donors typically have the thiol groups of the gem-dithiol protected, for example, as thioesters. In the presence of a biological thiol (e.g., GSH), a transthioesterification reaction occurs, which liberates the unstable gem-dithiol. The free gem-dithiol then rapidly decomposes to release H₂S and the corresponding thioketone.[12]
Caption: Thiol-activated release of H₂S from a caged gem-dithiol donor.
Other Trigger Mechanisms
Besides thiols, other triggers have been explored:
-
Photocleavage: "Caged" gem-dithiols that release H₂S upon stimulation with light of a specific wavelength have been developed, offering high spatiotemporal control.[1]
-
pH-Dependent Release: Some free gem-dithiols show pH-dependent H₂S release, with faster decomposition and release at physiological or slightly alkaline pH.[5]
Experimental Protocols
Protocol 3: Monitoring H₂S Release from a Thiol-Activated Donor
Objective: To quantify the release of H₂S from a thiol-activated gem-dithiol donor (TAGDD) in the presence of cysteine using a methylene (B1212753) blue assay.
Materials:
-
Thiol-activated gem-dithiol donor (TAGDD) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-cysteine solution in PBS
-
Zinc acetate (B1210297) solution (as H₂S trap)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
FeCl₃ solution
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures in separate vials. A typical mixture contains PBS (pH 7.4), a specific concentration of the TAGDD, and the zinc acetate trap.
-
Initiate the reaction by adding the L-cysteine solution to the vials. A control vial without cysteine should be run in parallel.
-
Incubate the mixtures at 37°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction by adding N,N-dimethyl-p-phenylenediamine sulfate followed by FeCl₃. This sequence reacts with the trapped sulfide (as ZnS) to form the stable methylene blue dye.
-
Allow color to develop for 15-20 minutes.
-
Measure the absorbance of the solution at ~670 nm using a spectrophotometer.
-
Quantify the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of Na₂S.
Data on H₂S Donor Performance
Quantitative data for H₂S donors is typically presented as the rate of H₂S release or the total amount released over time under specific conditions. For example, a study might show that a given TAGDD at 50 µM in the presence of 2 mM GSH releases H₂S at a rate of 'X' µM/min.[12][13]
| Donor Type | Trigger | Key Feature | Application |
| Free Gem-Dithiol | pH, Temperature | Simple structure, spontaneous release | Basic research, in vitro studies |
| Thioester-Protected | Cysteine, GSH | Biologically-triggered slow release | Mimicking endogenous H₂S production |
| Photocaged | UV/Visible Light | High spatiotemporal control | Cell biology, targeted therapy research |
Logical Workflow and Synthesis Diagrams
Visualizing the synthesis and mechanism of action is crucial for understanding the role of gem-dithiols.
Synthesis Workflow: The general process for synthesizing and utilizing gem-dithiols in a research context follows a logical progression from precursor selection to final application.
Caption: General workflow from gem-dithiol synthesis to application.
Conclusion
The field of gem-dithiol chemistry has evolved dramatically from its origins in high-pressure organic synthesis to its current position at the cutting edge of chemical biology and drug development. Initially characterized as foul-smelling and often unstable compounds, gem-dithiols are now appreciated as highly versatile platforms.[9] Their role as controllable donors of hydrogen sulfide has opened new avenues for studying the physiology of this important gasotransmitter and for designing novel therapeutics to target a wide range of pathological processes.[10] Continued research into new caging strategies and activation triggers will undoubtedly expand the utility of this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithiol - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Geminal-dithiol-based precursors for reactive sulfur species - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01003E [pubs.rsc.org]
- 6. Geminal-dithiol-based precursors for reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gem-dithiol | chemical compound | Britannica [britannica.com]
- 10. Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-activated gem-dithiols: a new class of controllable hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methanedithiol's Reactivity with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methanedithiol (H₂C(SH)₂), the simplest geminal dithiol, is a highly reactive nucleophile with significant potential in organic synthesis and as a precursor to biologically active molecules. Its two thiol groups, attached to the same carbon atom, exhibit cooperative effects that influence its acidity and nucleophilicity, making it a versatile building block for the introduction of dithiomethyl functionalities. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents available quantitative data. Due to the limited specific quantitative data for this compound in the literature, this guide also extrapolates from studies on related thiols and dithiols to provide a broader context for its reactivity.
Introduction to this compound
This compound, also known as dimercaptomethane, is a colorless liquid with a strong, unpleasant odor. Its geminal dithiol structure is key to its reactivity. The proximity of the two thiol groups can lead to enhanced acidity of the first thiol proton and facilitates chelation with certain electrophiles. The deprotonated form, the methanedithiolate anion, is a potent bis-nucleophile, capable of reacting with a wide range of electrophilic partners.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₄S₂ | --INVALID-LINK-- |
| Molecular Weight | 80.18 g/mol | --INVALID-LINK-- |
| Boiling Point | 118 °C | --INVALID-LINK-- |
| Density | 0.827-0.831 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in water and ethanol | --INVALID-LINK-- |
Reactivity with Electrophiles: A Detailed Analysis
The high nucleophilicity of the sulfur atoms in this compound drives its reactions with electrophiles. These reactions typically proceed via nucleophilic substitution or addition mechanisms.
Reaction with Alkyl Halides: Bis-S-Alkylation
This compound readily undergoes S-alkylation with alkyl halides in the presence of a base to form thioethers. The reaction can proceed in a stepwise manner, allowing for the synthesis of mono- or bis-alkylated products. The use of two equivalents of an alkyl halide leads to the formation of a bis-thioether.
General Reaction:
H₂C(SH)₂ + 2 R-X + 2 Base → H₂C(SR)₂ + 2 Base·HX
Where R is an alkyl group and X is a halogen.
While specific quantitative data for the bis-alkylation of this compound is scarce, studies on related dithiols suggest that high yields can be achieved under appropriate reaction conditions. The choice of base and solvent is crucial to optimize the reaction and minimize side products.
Logical Workflow for Bis-S-Alkylation
Caption: Stepwise process for the bis-S-alkylation of this compound.
Reaction with Acyl Chlorides: Bis-S-Acylation
Similar to alkyl halides, acyl chlorides react readily with this compound to form bis-thioesters. These reactions are typically fast and exothermic. The resulting bis-thioesters are useful intermediates in organic synthesis. A specific example is the reaction of this compound with benzoic anhydride (B1165640) to form a solid dibenzoate derivative.[1]
General Reaction:
H₂C(SH)₂ + 2 R-COCl + 2 Base → H₂C(S-COR)₂ + 2 Base·HCl
Where R is an alkyl or aryl group.
Reaction with Aldehydes and Ketones: Thioacetal and Thioketal Formation
This compound reacts with aldehydes and ketones under acidic catalysis to form cyclic 1,3-dithiolanes or acyclic thioacetals and thioketals. These reactions are reversible and are often used for the protection of carbonyl groups in multi-step syntheses. The formation of the five-membered 1,3-dithiolane (B1216140) ring is often thermodynamically favored.
General Reaction (Cyclic):
H₂C(SH)₂ + R₂C=O ⇌ (R₂C)S₂CH₂ + H₂O (with acid catalyst)
Quantitative Data for Thioacetalization of Aldehydes with Thiols
While specific data for this compound is limited, the following table provides representative yields for the thioacetalization of various aldehydes with other thiols, illustrating the general efficiency of this reaction.
| Aldehyde | Thiol | Catalyst | Yield (%) | Reference |
| Benzaldehyde | 1,2-Ethanedithiol | Hafnium trifluoromethanesulfonate | High | [2] |
| 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | LiBr | >95 | [2] |
| Cinnamaldehyde | 1,2-Ethanedithiol | Iodine | High | [2] |
Experimental Workflow for Thioacetal Formation
Caption: A typical experimental workflow for synthesizing thioacetals.
Michael Addition
As a potent nucleophile, the methanedithiolate anion can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction leads to the formation of a new carbon-sulfur bond at the β-position of the acceptor. Computational studies on the addition of methanethiol (B179389) to various Michael acceptors provide insights into the thermodynamics and kinetics of such reactions, which can be extrapolated to this compound.[3][4]
General Reaction:
H₂C(S⁻)₂ + RCH=CHCOR' → H₂C(SCH(R)CH₂COR')₂
Experimental Protocols
The following are generalized experimental protocols for key reactions of dithiols, which can be adapted for this compound with appropriate safety precautions.
General Procedure for Bis-S-Alkylation of a Dithiol
-
To a solution of the dithiol (1.0 eq.) in a suitable solvent (e.g., DMF, THF) under an inert atmosphere (e.g., Argon), add a base (2.2 eq., e.g., NaH or K₂CO₃) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Thioacetal Formation from an Aldehyde and a Dithiol
-
To a solution of the aldehyde (1.0 eq.) and the dithiol (1.1 eq.) in a suitable solvent (e.g., dichloromethane, toluene), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, HBF₄-SiO₂).
-
Stir the reaction mixture at room temperature. For less reactive ketones, gentle heating may be required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.[5]
Role in Drug Development and Biological Systems
While the direct application of this compound in drug development is not extensively documented, its derivatives and the broader class of gem-dithiols are of growing interest. Gem-dithiols can act as hydrogen sulfide (B99878) (H₂S) donors under physiological conditions.[6][7][8] H₂S is an important biological signaling molecule involved in various physiological processes, and controllable H₂S donors are valuable tools for research and potential therapeutics. The reactivity of the thiol groups also makes them potential candidates for covalent enzyme inhibitors.[9][10][11]
Potential Signaling Pathway Involvement of Gem-Dithiol Derivatives as H₂S Donors
Caption: Gem-dithiols can release H₂S, impacting various cellular pathways.
Conclusion
This compound is a highly reactive and versatile building block in organic chemistry. Its dual nucleophilic character allows for efficient reactions with a variety of electrophiles, leading to the formation of bis-thioethers, bis-thioesters, and thioacetals/thioketals. While specific quantitative kinetic and yield data for this compound itself are not abundant in the current literature, the principles of its reactivity can be understood from the broader context of thiol and dithiol chemistry. The potential of its derivatives to act as H₂S donors opens up avenues for its application in chemical biology and drug discovery. Further research into the quantitative aspects of this compound's reactivity and its biological applications is warranted to fully exploit its potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 3. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Geminal-dithiol-based precursors for reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-activated gem-dithiols: a new class of controllable hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Methanedithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanedithiol (CH₂S₂), the simplest geminal dithiol, plays a role in various chemical and biological processes. Despite its structural simplicity, a comprehensive understanding of its electronic structure is paramount for elucidating its reactivity, intermolecular interactions, and potential applications in fields such as drug development and materials science. This technical guide provides a detailed overview of the current knowledge of the electronic structure of this compound, drawing from available experimental and theoretical data.
Molecular Geometry and Conformational Analysis
The electronic properties of this compound are intrinsically linked to its three-dimensional structure. Theoretical studies based on Density Functional Theory (DFT) at the B3LYP/Def2-TZVPP level have identified several stable conformers. The relative energies, dipole moments, and steric exchange energies of these conformers are crucial for understanding the molecule's behavior in different environments.
A 2021 theoretical study investigated the conformational behavior of this compound, identifying the gauche-gauche (g,g) conformation as the most stable.[1] Other conformations, such as quasi-anti-gauche (qa,g) and another gauche-gauche conformer (g,g*), were found to be higher in energy.[1] The calculated data for these conformers are summarized in the table below.
| Property | gauche-gauche (g,g) | quasi-anti-gauche (qa,g) | gauche-gauche* (g,g*) |
| Relative Energy (kcal/mol) | 0.00 | 0.76 | 12.26 |
| Dipole Moment (Debye) | 0.4865 | 1.8172 | 1.4829 |
| Total Steric Exchange Energy (kcal/mol) | 92.74 | 63.88 | 62.68 |
Data sourced from a theoretical study using the B3LYP/Def2-TZVPP method.[1]
Experimental Determination of Ionization Energy
Photoelectron spectroscopy (PES) is a powerful experimental technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. The resulting photoelectron spectrum provides direct information about the binding energies of electrons in different molecular orbitals.
The primary experimental data on the electronic structure of this compound comes from a 1975 study by Guimon, Guimon, and Pfister-Guillouzo, who utilized He(I) photoelectron spectroscopy.[2] This study reported a vertical ionization energy of 9.9 eV .[2] The vertical ionization energy corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) without any change in the molecular geometry.
Experimental Protocol: Photoelectron Spectroscopy (General Methodology)
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.
-
Ionization Source: The sample is irradiated with a monochromatic beam of photons from a helium discharge lamp, which produces He(I) radiation with an energy of 21.22 eV.
-
Electron Energy Analysis: The kinetic energy of the photoelectrons ejected from the sample is measured using an electron energy analyzer.
-
Spectrum Generation: The number of electrons detected at each kinetic energy is plotted against the binding energy (calculated as the difference between the photon energy and the electron kinetic energy) to generate the photoelectron spectrum.
Theoretical Insights into the Electronic Structure
Computational quantum chemistry provides a powerful avenue for complementing experimental data and gaining a deeper understanding of the molecular orbitals and their energies. While comprehensive ab initio or DFT studies detailing the full molecular orbital picture of this compound are not extensively published, we can infer a qualitative molecular orbital diagram based on the constituent atoms and the molecule's symmetry.
The valence electronic configuration of this compound (CH₂S₂) consists of contributions from the carbon 2s and 2p, hydrogen 1s, and sulfur 3s and 3p atomic orbitals. The molecular orbitals are formed from linear combinations of these atomic orbitals. The highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the non-bonding lone pair electrons on the two sulfur atoms.
Electron Affinity
The electron affinity of a molecule is the energy released when an electron is added to a neutral molecule to form a negative ion. There is currently no available experimental or reliable theoretical data for the electron affinity of this compound. General trends suggest that molecules containing electronegative atoms like sulfur can have positive electron affinities. Further computational studies would be necessary to determine a precise value for this compound.
Summary and Future Directions
The electronic structure of this compound is characterized by a complex interplay of bonding and non-bonding orbitals. Experimental evidence from photoelectron spectroscopy provides a vertical ionization energy of 9.9 eV, indicating the energy required to remove an electron from the highest occupied molecular orbital.[2] Theoretical calculations have shed light on the conformational preferences of the molecule, with the gauche-gauche conformer being the most stable.[1]
However, significant gaps in our understanding remain. A detailed, high-resolution photoelectron spectrum and its assignment to specific molecular orbitals are needed for a complete experimental picture. Furthermore, comprehensive ab initio and DFT calculations are required to provide a quantitative description of all valence molecular orbitals, their symmetries, and their energies. Such studies would also be invaluable for predicting the electron affinity of this compound. A deeper understanding of the electronic structure of this fundamental molecule will undoubtedly facilitate future research into its chemical reactivity and its role in more complex systems.
References
Methanedithiol: A Core Component in Organosulfur Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methanedithiol, also known as dimercaptomethane, is the simplest geminal dithiol with the chemical formula CH₂ (SH)₂. This highly reactive organosulfur compound serves as a fundamental building block in various chemical transformations and holds a significant position in the broader landscape of organosulfur chemistry. Its unique structure, with two thiol groups attached to the same carbon atom, imparts distinct reactivity that is leveraged in the synthesis of complex molecules, including heterocyclic compounds and derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, reactivity, and its burgeoning role in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a colorless liquid characterized by a pungent odor.[1] It is a flammable compound and should be handled with appropriate safety precautions.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | CH₄S₂ | [1][2] |
| Molecular Weight | 80.18 g/mol | [1] |
| CAS Number | 6725-64-0 | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Punctual | [1] |
| Boiling Point | 118.0 °C at 760 mmHg | [1] |
| Density | 0.827 - 0.831 g/cm³ | [1] |
| Refractive Index | 1.578 - 1.584 | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| GHS Classification | Flammable liquid and vapor (Warning) | [1] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Below is a summary of available spectroscopic data.
| Spectroscopy | Data | Source(s) |
| GC-MS | Spectra available in databases. | [1] |
| IR Spectra | Vapor phase IR spectra are available. | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) under pressure.[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general reaction described in the literature.[2]
Materials:
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Hydrogen sulfide gas
-
High-pressure reactor
-
Appropriate solvent (e.g., water or an organic solvent)
-
Acid catalyst (optional)
Procedure:
-
Charge the high-pressure reactor with an aqueous solution of formaldehyde.
-
Pressurize the reactor with hydrogen sulfide gas. The pressure should be carefully monitored and maintained at the desired level.
-
The reaction mixture is typically stirred and may require heating to facilitate the reaction.
-
The reaction progress can be monitored by techniques such as gas chromatography (GC) to follow the consumption of formaldehyde.
-
Upon completion, the reactor is cooled, and the excess hydrogen sulfide is carefully vented in a fume hood.
-
The crude this compound can be isolated by extraction with a suitable organic solvent.
-
Purification is typically achieved by distillation under reduced pressure.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood due to the toxicity and flammability of hydrogen sulfide and this compound.
-
The use of a high-pressure reactor requires specialized training and equipment.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Reactivity and Role in Organosulfur Chemistry
This compound's reactivity is dominated by the two nucleophilic thiol groups. It readily participates in reactions with electrophiles and is a key precursor for the formation of various sulfur-containing heterocycles.
Key Reactions of this compound
-
Formation of Dithioacetals: this compound reacts with aldehydes and ketones in the presence of an acid catalyst to form dithioacetals. This reaction is often used to protect carbonyl groups in organic synthesis.
-
Reaction with Benzoic Anhydride (B1165640): this compound reacts with benzoic anhydride to form a solid dibenzoate derivative.[2] This reaction can be used for the characterization of this compound.
-
Trimerization to s-Trithiane: In the presence of a strong acid, this compound can undergo trimerization to form 1,3,5-trithiane (B122704) (s-trithiane), a stable six-membered heterocyclic compound.[2][3] This reaction competes with the formation of this compound from formaldehyde and hydrogen sulfide.[2]
Experimental Protocol: Formation of this compound Dibenzoate
This protocol is based on the known reactivity of thiols with acid anhydrides.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Basic catalyst (e.g., pyridine (B92270) or triethylamine)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a stoichiometric amount of a basic catalyst to the solution.
-
Slowly add a solution of benzoic anhydride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure dibenzoate derivative.
Applications in Drug Development
Organosulfur compounds are integral to many pharmaceutical agents. While this compound itself is not a therapeutic agent, its derivatives, particularly dithioacetals, are being explored for their biological activities. The dithioacetal moiety can be found in various natural products and synthetic molecules with interesting pharmacological profiles.
A notable example is the investigation of novel aryl (dithioglycosyl)methane derivatives as anti-proliferative agents.[8] In these compounds, a dithioacetal derived from a carbohydrate and an aromatic thiol acts as a key structural feature. These derivatives have shown promising activity against cancer cell lines, highlighting the potential of this compound-related structures in the design of new anticancer drugs.[8]
The synthesis of such derivatives often involves the reaction of a dithiol, conceptually related to this compound, with a suitable electrophile to construct the core dithioacetal structure. This underscores the importance of understanding the fundamental reactivity of simple dithiols like this compound for the development of more complex and medicinally relevant molecules.
Mandatory Visualizations
Synthesis and Reactivity Workflow of this compound
Caption: Synthetic pathway to this compound and its key chemical transformations.
Logical Relationship of this compound to Drug Discovery
Caption: Conceptual link between this compound and the development of bioactive compounds.
Conclusion
This compound, despite its simple structure, is a versatile and important molecule in organosulfur chemistry. Its synthesis from readily available starting materials and its predictable reactivity make it a valuable tool for organic chemists. Furthermore, the emergence of dithioacetal-containing molecules with significant biological activity opens up new avenues for the application of this compound-based scaffolds in drug discovery and development. A thorough understanding of the properties and chemical behavior of this compound is therefore essential for researchers working at the interface of chemistry, biology, and medicine.
References
- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel aryl (dithioglycosyl)methane derivatives as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methanedithiol: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on methanedithiol (CAS No. 6725-64-0). Due to the limited publicly available safety data for this specific compound, this guide also draws upon general best practices for handling volatile and malodorous organosulfur compounds. It is imperative that users of this compound conduct a thorough risk assessment and consult with their institution's safety office before handling this chemical. This guide is intended to supplement, not replace, established laboratory safety protocols and professional judgment.
Introduction
This compound (also known as dimercaptomethane) is a volatile, colorless liquid with a pungent odor.[1] As an organosulfur compound, it is of interest in various fields of chemical research and development. However, its reactivity, volatility, and the characteristic hazards of thiols necessitate stringent safety precautions during its handling and storage. This guide provides a comprehensive overview of the known properties of this compound and outlines recommended procedures for its safe use in a laboratory setting.
Physicochemical and Hazard Properties
A summary of the key physicochemical properties and hazard information for this compound is presented in the tables below.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 6725-64-0 | PubChem[1] |
| Molecular Formula | CH₄S₂ | PubChem[1] |
| Molecular Weight | 80.18 g/mol | PubChem[1] |
| Appearance | Colorless liquid | PubChem[1] |
| Odor | Pungent | PubChem[1] |
| Boiling Point | 58 °C (136 °F; 331 K) | Wikipedia[2] |
| Solubility | Soluble in water and ethanol | PubChem[1] |
| Refractive Index | 1.581 | Wikipedia[2] |
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids |
| Warning | H226: Flammable liquid and vapor |
Source: PubChem[1]
Health and Safety Information
Potential Health Effects
-
Inhalation: Due to its volatility and pungent odor, inhalation is a primary route of exposure. Inhaling this compound vapors may cause respiratory tract irritation. High concentrations of similar volatile thiols can lead to headaches, nausea, and dizziness.
-
Skin Contact: Direct contact with the liquid may cause skin irritation.
-
Eye Contact: Vapors and direct liquid contact are likely to cause eye irritation.
-
Ingestion: Ingestion may cause gastrointestinal irritation.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Note: This information is based on general first aid procedures for hazardous chemicals and has not been validated for this compound specifically.
Handling and Storage Protocols
The following protocols are designed to minimize exposure and mitigate the risks associated with handling this compound.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity.
-
Gas Scrubbing: To neutralize the malodorous emissions, the fume hood exhaust should be equipped with a scrubbing system. A common and effective method for trapping volatile thiols is to bubble the exhaust gas through a bleach solution.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber with appropriate thickness and breakthrough time). Consult glove manufacturer's compatibility charts for specific recommendations.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For operations with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Storage
-
Containers: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid storage with strong oxidizing agents, reducing agents, alkali metals, and bases.[3]
-
Inert Atmosphere: For long-term storage and to prevent degradation, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Spill and Waste Management
-
Spill Response: In the event of a spill, evacuate the area immediately. Small spills within a fume hood can be absorbed with an inert material (e.g., vermiculite, sand). The absorbent material should then be treated as hazardous waste. For larger spills, contact your institution's emergency response team.
-
Waste Disposal: All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Glassware that has come into contact with this compound should be decontaminated by rinsing with a bleach solution in a fume hood before standard cleaning.
Reactivity and Stability
This compound is known to be unstable and can undergo self-condensation to form the cyclic trimer, 1,3,5-trithiane.[2] This reaction can be catalyzed by acids.
Decomposition Reaction: 3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S
Due to this instability, it is crucial to handle and store this compound under conditions that minimize its decomposition, such as low temperatures and in the absence of catalytic impurities.
Experimental Protocols
No specific, detailed experimental protocols for the synthesis, purification, or use of this compound are available in the public domain. Researchers planning to work with this compound will need to develop their own standard operating procedures (SOPs) based on the information in this guide and general principles of synthetic chemistry.
Visualization of Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
A Technical Guide to the Spectral Identification of Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Methanedithiol (CH₂(SH)₂), also known as dimercaptomethane, is a simple gem-dithiol. Despite its straightforward structure, comprehensive experimental spectral data for this compound is notably scarce in publicly accessible databases. This guide provides a summary of available information, outlines expected spectral characteristics, and details relevant experimental protocols for the synthesis and analysis of this compound to aid in its identification.
Spectral Data Summary
| Spectroscopic Technique | Available Data Summary | Expected Key Features |
| ¹H NMR | No experimental data found in public databases. | A triplet for the two equivalent protons of the methylene (B1212753) (CH₂) group, coupled to the thiol protons. A triplet for the two equivalent thiol (SH) protons, coupled to the methylene protons. Chemical shifts would be influenced by the solvent. |
| ¹³C NMR | No experimental data found in public databases. | A single resonance for the methylene (CH₂) carbon. The chemical shift would be expected in the upfield region, influenced by the two sulfur atoms. |
| Infrared (IR) Spectroscopy | A vapor-phase IR spectrum is noted in the SpectraBase database, though direct access to the data is limited. | A characteristic S-H stretching band, typically in the region of 2550-2600 cm⁻¹. C-H stretching bands for the methylene group, expected around 2950-3050 cm⁻¹. A CH₂ scissoring band around 1400-1450 cm⁻¹. A C-S stretching band, which can be weak, in the 600-800 cm⁻¹ region. |
| Mass Spectrometry (MS) | A GC-MS spectrum (source ID: LQ-1992-3522-0) is referenced in PubChem, sourced from SpectraBase.[1] | The molecular ion peak (M⁺) would be expected at an m/z of 80, corresponding to the molecular weight of this compound (⁸⁰.18 g/mol ).[1][2] Common fragmentation patterns would likely involve the loss of a hydrogen atom (M-1), a thiol radical (M-33), and potentially cleavage of the C-S bonds. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) under pressure. A general procedure, based on the synthesis of gem-dithiols, is as follows:
Materials:
-
Aqueous formaldehyde (formalin)
-
Hydrogen sulfide (gas)
-
An appropriate solvent (e.g., water or an alcohol)
-
A pressure-resistant reaction vessel (autoclave)
-
Acid catalyst (optional, e.g., HCl)
Procedure:
-
The aqueous formaldehyde solution is placed in the pressure vessel.
-
The vessel is sealed and cooled, and then hydrogen sulfide is introduced until the desired pressure is reached.
-
The reaction mixture is then agitated and heated. The specific temperature and pressure will influence the reaction rate and yield.
-
After the reaction period, the vessel is cooled, and the excess pressure is carefully vented in a fume hood.
-
The resulting mixture contains this compound, water, and potentially byproducts such as trithiane.
-
Purification can be achieved through distillation. Due to the volatility and strong odor of this compound, all steps should be performed in a well-ventilated fume hood.
Caution: this compound is a flammable liquid with a pungent odor. Hydrogen sulfide is a toxic gas. All handling should be performed with appropriate personal protective equipment in a certified chemical fume hood.
General Protocols for Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small, pure sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be optimized for the spectrometer being used.
-
Acquisition of ¹H NMR Spectrum: Acquire a proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for the expected chemical shifts, and a relaxation delay suitable for quantitative analysis if needed.
-
Acquisition of ¹³C NMR Spectrum: Acquire a carbon-13 NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a vapor-phase spectrum, the sample can be introduced into a gas cell.
-
Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or empty gas cell should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, gas chromatography (GC) is an ideal method for sample introduction, which also serves to separate it from any impurities. The GC column and temperature program should be chosen to effectively elute the compound.
-
Ionization: Electron ionization (EI) is a common method for generating ions from the sample molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Visualizations
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Caption: A general workflow for the synthesis and subsequent spectral identification of this compound.
References
A Technical Guide to Methanedithiol: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanedithiol (CAS 74-93-1), also known as dimercaptomethane, is a sulfur-containing organic compound with the formula CH₄S₂. While structurally simple, its commercial availability is limited, and it is primarily offered by a select group of specialized chemical suppliers. This technical guide provides an in-depth overview of the commercial landscape for this compound, including a summary of known suppliers and their product specifications. Furthermore, this document outlines a detailed, literature-derived experimental protocol for its synthesis and purification. A comprehensive section on analytical quality control, including a Gas Chromatography-Mass Spectrometry (GC-MS) protocol, is also provided. Finally, a logical workflow for the synthesis and quality control of this compound is presented in a visual diagram.
Commercial Availability and Suppliers
This compound is not as readily available as its monothiol counterpart, methanethiol. It is typically synthesized upon request or stocked in limited quantities by a niche group of chemical suppliers catering to research and development needs. Researchers seeking to procure this compound should anticipate longer lead times and higher costs compared to more common reagents.
A review of chemical supplier catalogs indicates that this compound is available from the following sources:
| Supplier | Purity | Available Quantities | Notes |
| Afine Chemicals Limited | 99% | 1 Gram to 100 Kilogram/Month | States "An important raw material and intermediate".[1] |
| Parchem | 95.00 to 100.00 % | Inquire for details | Lists product as "dimercaptomethane". |
| AK Scientific, Inc. | Min. Purity Spec: 95% | Inquire for details | All products are for research and development use only. |
| GlobalChemMall | 99%min | 1 kg minimum order, 50 mt/month supply ability | Chinese manufacturer and supplier.[2] |
This table is not exhaustive but represents a snapshot of publicly available information. It is recommended to contact suppliers directly for the most current availability and pricing.
Physicochemical Properties
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 6725-64-0 | PubChem[3] |
| Molecular Formula | CH₄S₂ | PubChem[3] |
| Molecular Weight | 80.17 g/mol | PubChem[3] |
| Appearance | Colorless liquid with a pungent odor | PubChem[3] |
| Boiling Point | 117-119 °C | AK Scientific, Inc. |
| Flash Point | 37 °C | AK Scientific, Inc. |
| Density | 1.096 g/cm³ at 25 °C | Molbase |
| Refractive Index | 1.526 | Molbase |
| Purity (Typical) | 95-99% | Multiple Suppliers |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) under pressure.[4] The following is a detailed, generalized protocol derived from available chemical literature.
Reaction: CH₂O + 2 H₂S → CH₂(SH)₂ + H₂O
Materials and Equipment:
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Hydrogen sulfide (gas)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Distillation apparatus
-
Schlenk line or inert atmosphere setup
-
Appropriate solvents (e.g., dichloromethane (B109758), diethyl ether)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, charge the high-pressure autoclave with a 37% aqueous solution of formaldehyde. For a more anhydrous reaction, paraformaldehyde can be suspended in an appropriate solvent.
-
Purging: Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Introduction of Hydrogen Sulfide: Cool the reactor to 0-5 °C. Slowly introduce hydrogen sulfide gas into the reactor. The pressure should be carefully monitored and maintained at a predetermined level (e.g., 10-20 atm), depending on the scale and equipment.
-
Reaction: Once the desired pressure of hydrogen sulfide is reached, slowly warm the reactor to room temperature and then heat to 40-50 °C. The reaction is typically stirred for several hours (e.g., 12-24 hours) to ensure completion. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen sulfide into a scrubbing solution (e.g., sodium hypochlorite).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature. Due to its pungent odor and potential instability, it is advisable to handle the purified product under an inert atmosphere.
Analytical Quality Control: GC-MS Protocol
The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
Sample Preparation:
Prepare a dilute solution of the synthesized this compound in a high-purity solvent such as dichloromethane or hexane.
Data Analysis:
The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The major fragments expected for this compound include the molecular ion (m/z 80) and characteristic fragments resulting from the loss of sulfhydryl radicals. Purity can be estimated by the relative peak area of the this compound peak in the total ion chromatogram.
Visualized Workflows
Synthesis and Purification Workflow
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Logical Relationship in a Relevant Biological Context
While a direct signaling pathway for this compound is not well-documented, its precursors, formaldehyde and hydrogen sulfide, are known to be involved in neurotoxicity pathways. The following diagram illustrates a simplified logical relationship based on the finding that formaldehyde can inhibit the endogenous generation of the neuroprotectant hydrogen sulfide (H₂S). This provides a relevant biological context for the starting materials of this compound synthesis.
Safety Information
This compound is a flammable liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for informational purposes only and should be used by qualified individuals. All experimental work should be conducted with appropriate safety precautions.
References
The Natural Occurrence and Significance of Simple Dithiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Simple dithiols, organic compounds containing two sulfhydryl (-SH) groups, are pivotal molecules in cellular biochemistry. Their exceptional reactivity, particularly their ability to undergo reversible oxidation-reduction reactions, places them at the heart of cellular redox homeostasis, antioxidant defense, and enzyme catalysis. Unlike monothiols, the presence of two thiol groups allows for the formation of stable intramolecular disulfide bridges, a property that is fundamental to the function of key biological systems like the thioredoxin pathway. This guide provides an in-depth exploration of the natural occurrence of simple dithiols, their physiological roles, and the experimental methodologies used for their analysis.
Key Naturally Occurring Simple Dithiols
While the dithiol motif is common in proteins such as thioredoxin, simple, low-molecular-weight dithiols are less widespread. The most prominent and well-studied example is lipoic acid and its reduced form, dihydrolipoic acid.
-
Asparagusic Acid: This compound and its derivatives are 1,2-dithiolanes found in asparagus (Asparagus Officinalis).[9] They are recognized as being among the unusual sulfhydryl compounds that contribute to the antioxidant and anti-inflammatory properties of asparagus extracts.[9]
Quantitative Data on Natural Thiol Occurrence
Direct quantitative data for simple dithiols in foods is scarce, largely because they exist in very low concentrations.[2] However, studies have quantified the levels of various biological thiols, including the precursor amino acid cysteine, in a range of vegetables and fruits. These findings provide context for the distribution of sulfur-containing compounds in natural sources.
| Vegetable | GSH (nM/g) | NAC (nM/g) | CYS (nM/g) | HCYS (nM/g) | GGC (nM/g) | CAP (nM/g) |
| Asparagus | 349 | 46 | 11 | 11 | ND | 28 |
| Red Pepper | 13 | 11 | 349 | 5 | ND | ND |
| Green Beans | 12 | 11 | 11 | ND | 23 | ND |
| Spinach | 10 | 11 | 11 | ND | 4 | ND |
| Avocado | 10 | 11 | 4 | ND | ND | ND |
| Tomato | 10 | 3 | 11 | ND | ND | ND |
| Broccoli | 4 | 11 | 11 | ND | ND | ND |
| Carrot | 4 | 11 | 11 | ND | ND | ND |
| Cabbage | ND | ND | ND | ND | ND | ND |
| Fruit | GSH (nM/g) | NAC (nM/g) | CYS (nM/g) | HCYS (nM/g) | GGC (nM/g) |
| Strawberry | 136 | 11 | 11 | ND | ND |
| Orange | 10 | 11 | 11 | ND | ND |
| Banana | 10 | 11 | 11 | ND | ND |
| Watermelon | 10 | 11 | 11 | ND | ND |
| Kiwi | 4 | 11 | 11 | ND | ND |
| Red Grapes | ND | ND | ND | ND | ND |
| Blackberry | ND | ND | ND | ND | ND |
| Apple | ND | ND | ND | ND | ND |
| Peach | ND | ND | ND | ND | ND |
| Data sourced from Demirkol et al., 2004.[10][11] All values are in nM/g wet weight. ND: Not Detected. GSH: Glutathione (B108866); NAC: N-acetylcysteine; CYS: Cysteine; HCYS: Homocysteine; GGC: γ-glutamyl cysteine; CAP: Captopril. |
Physiological Roles and Signaling Pathways
Dithiols are central to cellular function, primarily through their involvement in redox signaling and antioxidant defense. The thiol-disulfide equilibrium acts as a sensitive switch that regulates the function of numerous proteins and signaling cascades.[12][13]
Redox Signaling: Oxidation-reduction (redox) signaling is a fundamental mechanism of cellular regulation.[14][15] Specific cysteine residues in proteins act as redox sensors; their thiol groups can be reversibly oxidized to disulfides, altering protein conformation and activity.[12][16] This process is critical in pathways such as the MAPK and NF-κB pathways.[16][17] The endogenous thioredoxin and glutathione systems are of paramount importance in maintaining this delicate balance.[14][18]
The Thioredoxin System: This system is a key antioxidant pathway that reduces oxidized protein disulfides. It consists of NADPH, thioredoxin reductase (a selenoprotein), and thioredoxin (Trx). Thioredoxin reductase catalyzes the NADPH-dependent reduction of an active-site disulfide in Trx. The resulting dithiol in Trx is then able to reduce disulfide bonds in a wide range of target proteins, thereby regulating their function.[12][19]
Caption: The Thioredoxin Redox Cycle.
Lipoic Acid in Antioxidant Defense: Lipoic acid and its reduced dithiol form, DHLA, constitute a powerful antioxidant pair. DHLA can directly scavenge a variety of reactive oxygen species (ROS).[8] A unique advantage of the lipoic acid/DHLA couple is its ability to regenerate other key endogenous antioxidants, such as glutathione and vitamins C and E, from their oxidized states, thereby amplifying the cell's total antioxidant capacity.[3][14]
Caption: The Antioxidant Regeneration Cycle of Lipoic Acid.
Experimental Protocols for Dithiol Analysis
The accurate quantification of dithiols in biological samples is challenging due to the high reactivity of the sulfhydryl group, which is susceptible to oxidation during sample preparation.[20][21] Methodologies must therefore include steps to preserve the in vivo redox state.
Caption: General Workflow for Dithiol Quantification in Biological Samples.
Method 1: Quantification by Derivatization and LC-MS/MS
This method provides high sensitivity and specificity for dithiol compounds by converting them into a stable heterocyclic ring, which is more amenable to reversed-phase chromatography.[22]
A. Materials and Reagents:
-
Internal Standard: A deuterated version of the dithiol analyte.
-
Protein Precipitation Agent: Ice-cold methanol.
-
Derivatization Reagent: 1,4-dibromobutane (B41627) in acetonitrile (B52724) (e.g., 10 mg/mL).
-
Reaction Buffer: Basic aqueous buffer (e.g., ammonium (B1175870) bicarbonate).
-
Quenching Solution: 1% Formic acid.
-
LC Mobile Phase A: 0.1% Formic acid in water.
-
LC Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Column: Reversed-phase C18 column.[22]
B. Protocol:
-
Sample Preparation: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution. Precipitate proteins by adding 400 µL of ice-cold methanol.[22]
-
Centrifugation: Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[22]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Derivatization: Add the reaction buffer and 10 µL of the 1,4-dibromobutane derivatization reagent to the supernatant.[22]
-
Incubation: Incubate the mixture at 60°C for 30 minutes to allow the cyclization reaction to complete.[22]
-
Reaction Quenching: Cool the samples to room temperature and add 10 µL of 1% formic acid to stop the reaction.[22]
-
Final Preparation: Centrifuge the samples at 14,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[22]
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the derivatized analyte to its deuterated internal standard.[22]
Method 2: Quantification of Total Thiols and Disulfides using NaBH₄ and 4,4'-dithiodipyridine (4-DPS)
This highly sensitive assay allows for the determination of both free thiols and disulfides. Disulfides are first reduced to thiols using sodium borohydride (B1222165) (NaBH₄), and the total thiol content is then quantified.
A. Materials and Reagents:
-
Reducing Agent: Sodium borohydride (NaBH₄).
-
Thiol Reagent: 4,4'-dithiodipyridine (4-DPS).
-
Acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) to destroy excess NaBH₄.
-
Denaturant/Solubilizing Agent: Guanidinium chloride (GdmCl) or Urea.
B. Protocol:
-
Sample Preparation: Dissolve the protein or biological sample in a buffer containing a denaturant (e.g., 6 M GdmCl) to expose all thiol and disulfide groups.
-
Quantification of Free Thiols (Optional): React an aliquot of the sample directly with 4-DPS and quantify the released 4-thiopyridone chromophore by measuring absorbance or by HPLC to determine the initial free thiol content.[23]
-
Reduction of Disulfides: To a separate aliquot of the sample, add a fresh solution of NaBH₄. Incubate to ensure complete reduction of all disulfide bonds to their corresponding dithiols.
-
Quenching the Reductant: Destroy the excess NaBH₄ by adding acid (e.g., HCl). This step is crucial and prevents interference with the subsequent thiol quantification.[23]
-
Quantification of Total Thiols: React the reduced and quenched sample with 4-DPS.
-
Analysis: Quantify the resulting 4-thiopyridone. The use of reverse-phase HPLC for this step significantly lowers the detection limit to the picomolar range.[23]
-
Calculation: The disulfide content can be calculated by subtracting the free thiol content (from step 2) from the total thiol content (from step 6) and dividing by two.
Conclusion
Simple dithiols, exemplified by dihydrolipoic acid, are critical players in the intricate network of cellular redox control. Their natural occurrence, though limited in terms of diversity and concentration in dietary sources, underscores their potent biological activity. For researchers in the life sciences and drug development, a thorough understanding of the roles of these molecules in signaling pathways and the robust experimental methods for their quantification are essential. The continued exploration of dithiol chemistry and biology holds significant promise for developing novel therapeutic strategies that target redox-dependent cellular processes.
References
- 1. Dithiol - Wikipedia [en.wikipedia.org]
- 2. Lipoic acid - Wikipedia [en.wikipedia.org]
- 3. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. The role of thiols, dithiols, nutritional factors and interacting ligands in the toxicology of mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-Lipoic Acid: Weight Loss, Other Benefits, and Side Effects [healthline.com]
- 8. Alpha-Lipoic Acid as a Nutritive Supplement for Humans and Animals: An Overview of Its Use in Dog Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. Biologically important thiols in various vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 14. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiol/disulfide redox states in signaling and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of Methanedithiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanedithiol (CAS RN: 6725-64-0), also known as dimercaptomethane or dithiomethane, is the simplest geminal dithiol.[1] Its molecule features two thiol functional groups attached to a single carbon atom. This structure imparts unique chemical properties and reactivity, making it a subject of interest in various chemical and biological contexts. Despite its simple structure, detailed experimental data and established biological roles are not as extensively documented as for its monothiol counterpart, methanethiol (B179389). This guide aims to provide a comprehensive overview of the current knowledge on the chemistry of this compound, including its properties, synthesis, and reactivity, while also highlighting areas where further research is needed.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CH4S2 | [1] |
| Molecular Weight | 80.18 g/mol | [1] |
| Boiling Point | 118.0 °C at 760 mmHg | [1] |
| Density | 0.827 - 0.831 g/cm3 | [1] |
| Refractive Index | 1.578 - 1.584 | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878).[2]
General Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. The reaction is generally described as the condensation of formaldehyde with two equivalents of hydrogen sulfide under pressure. It is crucial to note that this reaction can be complex and may lead to the formation of byproducts. Therefore, careful control of reaction conditions and appropriate purification methods are necessary to obtain pure this compound. Researchers attempting this synthesis should consult specialized chemical synthesis literature and perform thorough risk assessments.
Chemical Reactivity and Reactions
The chemistry of this compound is characterized by the reactivity of its two thiol groups. These groups can undergo a variety of reactions, including oxidation, alkylation, and metal coordination.
Oxidation to Disulfides and Polysulfides
Like other thiols, this compound can be oxidized to form disulfides and higher polysulfides. This reactivity is relevant in biological systems where it may interact with reactive oxygen species and participate in redox signaling.
Reaction with Aldehydes and Ketones
The two thiol groups of this compound can react with aldehydes and ketones to form cyclic thioacetals. This reaction is a common method for the protection of carbonyl groups in organic synthesis.
Spectral Data
Detailed experimental spectral data for this compound are scarce in publicly accessible databases. The following sections provide general expectations for the spectral characteristics of this compound and, for illustrative purposes, representative data for the closely related and often confused compound, methanethiol (CH₃SH).
Disclaimer: The spectral data presented below for methanethiol are for illustrative purposes only and should not be considered as representative of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A proton NMR spectrum of this compound is expected to show two signals: a singlet for the two protons of the methylene (B1212753) group (CH₂) and a signal for the two protons of the thiol groups (SH). The chemical shift of the methylene protons would likely be deshielded due to the presence of two adjacent sulfur atoms. The thiol proton signal is typically a broad singlet and its chemical shift can be variable depending on concentration and solvent.
-
¹³C NMR: A carbon-13 NMR spectrum of this compound would be expected to show a single signal for the methylene carbon. Its chemical shift would be influenced by the two attached sulfur atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H and C-H stretching vibrations. The S-H stretching band is typically observed in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations would appear in the region of 2850-3000 cm⁻¹.[3]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern would be expected to involve the loss of one or both thiol groups, as well as fragmentation of the C-S bonds.[4]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information regarding specific biological signaling pathways directly involving this compound. Much of the research in this area has focused on methanethiol.
Methanethiol Metabolism as a Potential Indicator
In cancer cells, dysregulated sulfur metabolism can lead to elevated levels of methanethiol.[5] This methanethiol can be generated through the methylation of hydrogen sulfide (H₂S).[5] The subsequent metabolism of methanethiol is an area of active research, with enzymes like selenium-binding protein 1 (SELENBP1) playing a role in its oxidation.[5]
Caption: Dysregulated Methanethiol Metabolism in Cancer.
It is plausible that this compound, as a related dithiol compound, could interact with similar biological pathways, particularly those involving redox signaling and sulfur metabolism. However, dedicated research is required to elucidate any specific roles of this compound in cellular processes.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] Therefore, it should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][6][7]
Toxicological Profile
Specific toxicological data for this compound is limited. An addendum to the toxicological profile for methyl mercaptan (methanethiol) has been published, which may provide some context for the potential hazards of related organosulfur compounds.[8] However, direct extrapolation of toxicity data from methanethiol to this compound should be done with caution due to differences in their chemical structure and reactivity.
Conclusion
This compound is a fundamental geminal dithiol with interesting chemical properties. While its synthesis and general reactivity are understood, there is a notable lack of detailed experimental protocols and comprehensive spectral data in the public domain. Furthermore, its biological roles and potential involvement in signaling pathways remain largely unexplored. This guide provides a summary of the currently available information and highlights the need for further research to fully understand the chemistry and biology of this simple yet intriguing molecule. Such research could uncover novel applications in synthetic chemistry, materials science, and drug development.
References
- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sg.airliquide.com [sg.airliquide.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric studies of the fragmentation of the methanethiol ion induced by charge exchange - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.airliquide.com [sg.airliquide.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Methanedithiol: A Versatile Precursor in Organic Synthesis for Pharmaceutical and Materials Science Applications
Introduction
Methanedithiol (CH₂(SH)₂), also known as dimercaptomethane, is a reactive organosulfur compound that serves as a valuable C1 building block in organic synthesis. Its two nucleophilic thiol groups offer a versatile platform for the construction of a variety of sulfur-containing molecules, including heterocycles, dithioacetals, and polymers. This application note provides a detailed overview of the use of this compound as a precursor, complete with experimental protocols and data, aimed at researchers, scientists, and professionals in drug development.
Applications in Organic Synthesis
This compound's utility stems from the high nucleophilicity of its thiol groups, which readily react with a range of electrophiles. This reactivity allows for the facile introduction of a methylene-bis(thio) moiety into organic molecules, a structural motif present in various biologically active compounds and functional materials.
Key applications include:
-
Protection of Carbonyl Groups: this compound is an effective reagent for the formation of dithioacetals from aldehydes and ketones. Dithioacetals are stable under both acidic and basic conditions, making them excellent protecting groups for carbonyl functionalities during multi-step syntheses.
-
Synthesis of Sulfur-Containing Heterocycles: The reaction of this compound with various electrophiles, such as diketones, α,β-unsaturated systems, and dihaloalkanes, provides a direct route to a range of sulfur-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
-
Formation of Bis(alkylthio)methanes and Related Compounds: The nucleophilic substitution reactions of this compound with alkyl halides or other electrophiles lead to the formation of bis(alkylthio)methanes. These compounds can serve as precursors for further synthetic transformations.
-
Precursor to Sulfur-Containing Polymers: this compound can be utilized as a monomer in polymerization reactions to synthesize sulfur-rich polymers with potential applications in materials science, including optics and electronics.
Experimental Protocols and Data
This section provides detailed experimental procedures for key reactions involving this compound.
Synthesis of Dithioacetals from Carbonyl Compounds
The protection of carbonyl compounds as dithioacetals is a fundamental transformation in organic synthesis. This compound reacts with aldehydes and ketones in the presence of an acid catalyst to afford the corresponding 1,3-dithiolanes.
General Experimental Protocol: Dithioacetal Formation
To a solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added this compound (1.2 mmol). A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 mmol) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol) is then added. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dithioacetal.
Table 1: Synthesis of Dithioacetals using this compound
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1,3-dithiolane | 2 | 92 |
| 2 | Cyclohexanone | 1,4-Dithiaspiro[4.5]decane | 3 | 88 |
| 3 | Acetophenone | 2-Methyl-2-phenyl-1,3-dithiolane | 4 | 85 |
Yields are for isolated and purified products.
Caption: Synthesis of bis(benzoylthio)methane.
Safety and Handling
This compound is a flammable liquid with a strong, unpleasant odor. [1]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Due to its volatility and stench, it is often generated in situ or used immediately after preparation.
Conclusion
This compound is a highly versatile and reactive C1 building block in organic synthesis. Its ability to readily form dithioacetals and participate in the construction of sulfur-containing heterocycles makes it a valuable tool for chemists in academia and industry, particularly in the fields of drug discovery and materials science. The protocols and data presented here provide a foundation for the further exploration and application of this important precursor.
References
The Untapped Potential of Methanedithiol in Polymer Chemistry: A Look into Theoretical Applications and Future Research Directions
While methanedithiol, the simplest geminal dithiol, holds theoretical promise for the synthesis of novel sulfur-containing polymers, a comprehensive review of current scientific literature reveals a significant gap in its specific applications within polymer chemistry. Detailed experimental protocols, extensive quantitative data, and established polymerization pathways involving this compound are notably absent from published research. This lack of specific data prevents the creation of detailed application notes and protocols as requested.
However, by drawing parallels with the well-documented chemistry of other dithiols and sulfur-containing monomers, we can explore the theoretical potential of this compound in creating advanced polymer architectures. This report provides a prospective look into these applications, including hypothetical experimental protocols and workflow diagrams, to guide future research in this underexplored area.
Theoretical Applications in Polymer Synthesis
This compound's bifunctional nature, possessing two reactive thiol groups, makes it a candidate for two primary roles in polymer chemistry: as a monomer in condensation polymerization and as a crosslinking agent.
Monomer for Polythioacetal and Polythioketal Synthesis
This compound can theoretically undergo condensation reactions with dialdehydes or diketones to form polythioacetals and polythioketals, respectively. These polymers would feature a repeating sulfur-carbon-sulfur linkage in their backbone, which could impart unique properties such as high refractive indices, good thermal stability, and affinity for heavy metals.
A hypothetical reaction for the synthesis of a polythioacetal from this compound and glutaraldehyde (B144438) is presented below.
Hypothetical Experimental Protocol: Synthesis of Poly(glutaraldehyde-co-methanedithiol)
Objective: To synthesize a polythioacetal via the acid-catalyzed condensation of this compound and glutaraldehyde.
Materials:
-
This compound (CH₂(SH)₂)
-
Glutaraldehyde (C₅H₈O₂, 50 wt. % in H₂O)
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere, add glutaraldehyde (0.1 mol) and toluene (100 mL).
-
Heat the mixture to reflux to azeotropically remove water from the glutaraldehyde solution.
-
After complete water removal, cool the solution to room temperature.
-
Add this compound (0.1 mol) and p-toluenesulfonic acid (0.001 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and collect the water formed during the condensation in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when no more water is evolved.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and polydispersity.
The logical workflow for this hypothetical synthesis is illustrated in the following diagram.
Methanedithiol as a Crosslinking Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for informational purposes and are based on the inferred chemical reactivity of methanedithiol. To date, there is a lack of direct experimental evidence in the peer-reviewed scientific literature specifically documenting the use of this compound as a protein crosslinking agent. The proposed mechanisms and protocols are theoretical and would require significant experimental validation.
Introduction
This compound (CH₂[SH]₂), also known as dimercaptomethane, is a simple organosulfur compound containing two thiol groups attached to a single carbon atom.[1][2] The presence of two reactive sulfhydryl groups in close proximity suggests its potential as a short-chain crosslinking agent in biological and pharmaceutical research. In principle, this compound could be utilized to form covalent linkages between amino acid residues on a single protein (intramolecular crosslinking) or between different protein molecules (intermolecular crosslinking). Such crosslinking can be invaluable for studying protein-protein interactions, elucidating protein structure, and developing stabilized protein-based therapeutics.
The reactivity of this compound is primarily attributed to its two thiol groups. Thiols are known to be excellent nucleophiles, particularly in their deprotonated thiolate form (RS⁻), and can participate in a variety of chemical reactions with specific amino acid side chains.[3][4]
Principle of Crosslinking
The proposed crosslinking activity of this compound is based on two potential mechanisms:
-
Disulfide Bond Formation: The thiol groups of this compound can be oxidized in the presence of an oxidizing agent to form a disulfide bond with the sulfhydryl group of a cysteine residue on a protein. If two cysteine residues are in close proximity, this compound could potentially bridge them through two new disulfide bonds, although this is sterically less probable. A more likely scenario involves the formation of a mixed disulfide with one cysteine, and the second thiol group of this compound reacting with another accessible cysteine.
-
Reaction with Other Residues: While less common for thiols, under certain conditions, the nucleophilic thiolate ions could potentially react with other electrophilic amino acid side chains, although reactions with cysteine are the most probable.
It is also important to note that this compound is synthesized from formaldehyde (B43269) and hydrogen sulfide.[1] In aqueous solutions, formaldehyde exists in equilibrium with methanediol (B1200039) (methylene glycol).[5][6] While there is no direct evidence, it is conceivable that under certain conditions, this compound could act as a formaldehyde donor, leading to the formation of methylene (B1212753) bridges between amino groups of lysine (B10760008) residues, similar to the crosslinking mechanism of formaldehyde. However, this remains a hypothetical pathway that requires experimental verification.
Potential Applications in Research and Drug Development
-
Probing Protein Structure: The short and defined spacer arm of this compound could be used to identify amino acid residues that are in very close proximity in the three-dimensional structure of a protein or protein complex.
-
Studying Protein-Protein Interactions: By crosslinking interacting proteins, transient or weak interactions can be captured and stabilized for subsequent analysis by techniques such as mass spectrometry.
-
Stabilization of Therapeutic Proteins: Introducing covalent crosslinks can enhance the thermal and chemical stability of protein-based drugs, potentially increasing their shelf-life and in vivo efficacy.
-
Drug-Target Interaction Studies: this compound could be used to covalently link a drug molecule to its protein target if appropriate reactive groups are present, facilitating the identification of binding sites.
Data Presentation
As there is no direct experimental data for this compound as a crosslinking agent, the following table presents hypothetical data that would be crucial to collect during experimental validation.
| Parameter | Hypothetical Value/Range | Significance |
| Optimal Concentration | 1-10 mM | Determines the efficiency of crosslinking versus protein aggregation. |
| Optimal pH | 7.5 - 8.5 | Influences the deprotonation of thiol groups to the more reactive thiolate form. |
| Reaction Time | 30 - 120 minutes | Controls the extent of the crosslinking reaction. |
| Quenching Reagent | Dithiothreitol (DTT), β-mercaptoethanol | Stops the reaction by capping unreacted thiol groups. |
| Crosslinking Efficiency | To be determined experimentally | Percentage of target protein that is successfully crosslinked. |
| Specificity | Primarily Cysteine residues | To be confirmed through mass spectrometry analysis of crosslinked peptides. |
Experimental Protocols
The following are hypothetical protocols adapted from general crosslinking procedures. These protocols have not been validated for this compound and must be optimized.
Protocol 1: Intramolecular Crosslinking of a Purified Protein
Objective: To introduce intramolecular crosslinks into a purified protein to study its tertiary structure.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound solution (e.g., 100 mM stock in DMSO or ethanol)
-
Oxidizing agent (e.g., 100 mM stock of hydrogen peroxide)
-
Quenching solution (e.g., 1 M Dithiothreitol - DTT)
-
SDS-PAGE reagents
-
Mass spectrometer for analysis
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add the oxidizing agent to a final concentration of 1-5 mM and incubate for 5-10 minutes at room temperature.
-
Add this compound to the protein solution to a final concentration of 1-10 mM. The optimal concentration needs to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Analyze the reaction products by SDS-PAGE. Intramolecularly crosslinked proteins may show a slight increase in mobility compared to the unmodified protein.
-
For identification of crosslinked residues, the protein band can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry.
Protocol 2: Intermolecular Crosslinking of Two Interacting Proteins
Objective: To capture the interaction between two purified proteins.
Materials:
-
Purified proteins of interest (Protein A and Protein B) in a suitable buffer
-
This compound solution
-
Oxidizing agent
-
Quenching solution
-
SDS-PAGE reagents
-
Western blotting reagents (if antibodies are available)
Procedure:
-
Mix the two proteins in a 1:1 molar ratio in the reaction buffer. The total protein concentration should be in the range of 1-10 µM to favor intermolecular crosslinking.
-
Add the oxidizing agent to a final concentration of 1-5 mM and incubate for 5-10 minutes.
-
Add this compound to a final concentration of 1-10 mM.
-
Incubate for 30-90 minutes at room temperature.
-
Quench the reaction with DTT as described in Protocol 1.
-
Analyze the products by SDS-PAGE. A new band corresponding to the molecular weight of the Protein A-Protein B heterodimer should be visible.
-
The identity of the crosslinked species can be confirmed by Western blotting using antibodies specific for Protein A and Protein B.
Visualization of Proposed Mechanisms and Workflows
Caption: Proposed mechanism of this compound crosslinking via disulfide bond formation.
Caption: General experimental workflow for protein crosslinking with this compound.
Conclusion
While the use of this compound as a crosslinking agent is currently theoretical, its chemical structure and the known reactivity of its thiol groups suggest it could be a valuable tool for researchers. The provided application notes and protocols offer a starting point for the experimental validation of this potential application. Significant optimization of reaction conditions would be required, and thorough analysis by mass spectrometry would be essential to confirm the nature and location of any crosslinks formed. Researchers are encouraged to approach this with a rigorous and systematic methodology to fully characterize the utility of this compound in this context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Methanediol from cloud-processed formaldehyde is only a minor source of atmospheric formic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the precise tuning of their surface properties for a vast array of applications, including targeted drug delivery, advanced bio-imaging, and diagnostics. Methanedithiol (CH₂(SH)₂), as the simplest dithiol, presents a unique opportunity for nanoparticle surface modification. Its small size allows for the creation of densely packed self-assembled monolayers (SAMs) and its two thiol groups offer the potential for creating cross-linked nanoparticle networks or providing a thiol-terminated surface for further conjugation.
This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles (AuNPs) with this compound. The protocols cover the synthesis of precursor nanoparticles, the ligand exchange process for this compound functionalization, and the characterization of the resulting nanoparticles.
Principle of Thiol-Nanoparticle Functionalization
The functionalization of gold nanoparticles with this compound is primarily achieved through a ligand exchange reaction. This process relies on the strong, dative bond that forms between the sulfur atoms of the thiol groups and the gold atoms on the nanoparticle surface. This gold-thiol bond is robust and allows for the displacement of weaker stabilizing agents, such as citrate (B86180) ions, that are commonly used in the synthesis of colloidal gold nanoparticles. The two thiol groups of this compound can either bind to the same nanoparticle, forming a loop, or bind to two different nanoparticles, acting as a cross-linker.
Applications
The functionalization of nanoparticles with this compound can be leveraged for several applications:
-
Creation of Nanoparticle Networks: By acting as a short cross-linking agent, this compound can induce the controlled aggregation of nanoparticles. These nanoparticle assemblies have unique optical properties and are of interest in the development of sensitive detection platforms, such as surface-enhanced Raman spectroscopy (SERS) substrates.
-
Formation of Thiol-Terminated Surfaces: When one thiol group of this compound binds to the nanoparticle surface, the other can remain free, creating a thiol-terminated surface. This "free" thiol group can then be used as a reactive handle for the covalent attachment of a wide range of molecules, including drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents.
-
Fundamental Studies of Self-Assembled Monolayers (SAMs): As the shortest dithiol, this compound serves as a model compound for studying the formation and properties of SAMs on curved nanoparticle surfaces. Understanding the orientation and packing of such short linkers is crucial for the rational design of more complex nanoparticle-based systems.
Experimental Protocols
Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
-
Heating mantle with magnetic stirrer
-
Condenser
Procedure:
-
In a 250 mL round-bottom flask, add 100 mL of a 0.01% (w/v) HAuCl₄·3H₂O solution in ultrapure water.
-
Bring the solution to a rolling boil under continuous stirring using a heating mantle and a magnetic stirrer, with a condenser attached to the flask.
-
Rapidly inject 2 mL of a 1% (w/v) trisodium citrate dihydrate solution into the boiling gold solution.
-
Observe the color change of the solution from pale yellow to blue and finally to a brilliant ruby red, which indicates the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heating mantle and allow it to cool to room temperature with continuous stirring.
-
Store the synthesized citrate-stabilized AuNPs at 4°C.
Part 2: Functionalization of AuNPs with this compound
This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Part 1)
-
This compound (CH₂(SH)₂)
-
Ethanol (B145695) (anhydrous)
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of this compound Solution: Due to the high volatility and strong odor of this compound, it is recommended to work in a well-ventilated fume hood. Prepare a 10 mM solution of this compound in anhydrous ethanol.
-
Ligand Exchange Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution, add the ethanolic solution of this compound. The optimal molar ratio of this compound to nanoparticles will need to be determined empirically, but a starting point is a significant molar excess (e.g., 1000:1 to 10,000:1).
-
To minimize aggregation when using this compound as a cross-linker, it is advisable to add the dithiol solution slowly and with vigorous stirring.
-
Incubate the mixture at room temperature with gentle stirring for 12-24 hours to allow for the self-assembly of the this compound on the gold nanoparticle surface.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the functionalized nanoparticles by centrifugation at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant containing excess this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and resuspension steps at least two more times with ethanol and finally with ultrapure water to ensure complete removal of unbound ligands.
-
-
Final Product: After the final wash, resuspend the this compound-functionalized AuNPs in the desired buffer for storage at 4°C.
Characterization of Functionalized Gold Nanoparticles
Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.
-
UV-Vis Spectroscopy:
-
Purpose: To monitor the stability of the AuNPs and observe changes in the surface plasmon resonance (SPR) peak upon functionalization.
-
Procedure: Acquire the UV-Vis absorption spectrum of the AuNP solutions (before and after functionalization) from 400 nm to 700 nm.
-
Expected Outcome: A red-shift in the SPR peak is indicative of a change in the local refractive index around the nanoparticles, confirming surface modification. Significant broadening or the appearance of a second peak at longer wavelengths suggests nanoparticle aggregation, which may be desirable if cross-linking is the goal.
-
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and zeta potential of the nanoparticles.
-
Procedure: Disperse the AuNP samples in an appropriate solvent and measure the particle size distribution and surface charge.
-
Expected Outcome: An increase in the hydrodynamic diameter after functionalization confirms the presence of the this compound layer. A change in zeta potential from highly negative (for citrate-stabilized AuNPs) to less negative indicates the displacement of citrate ions. A significant increase in the hydrodynamic diameter would point towards aggregation.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and monodispersity of the AuNP core and to observe any aggregation.
-
Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles to determine the core diameter and observe their arrangement.
-
Expected Outcome: TEM images will confirm if the core size and shape of the nanoparticles have been maintained during the functionalization process. It will also clearly show if the nanoparticles have formed aggregates due to cross-linking by this compound.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of this compound on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of the purified, dried functionalized nanoparticles.
-
Expected Outcome: The disappearance of the characteristic citrate peaks and the appearance of peaks corresponding to C-H and S-H (if present and not bonded to the surface) vibrations would indicate successful functionalization. The absence of the S-H stretching vibration around 2550 cm⁻¹ can suggest that both thiol groups have bound to the gold surface.
-
Quantitative Data Presentation
| Parameter | Citrate-Stabilized AuNPs (Precursor) | Alkanedithiol-Functionalized AuNPs (Representative) |
| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2 nm |
| Hydrodynamic Diameter (DLS) | 20 ± 3 nm | 25 ± 5 nm (for non-aggregated particles) |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~525-530 nm (slight red-shift) |
| Zeta Potential | -30 to -50 mV | -10 to -25 mV |
| Ligand Density | Not Applicable | 4-7 molecules/nm²[1] |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
References
Application Notes and Protocols: Creating Self-Assembled Monolayers with Methanedithiol
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. Methanedithiol (HS-CH₂-SH), as the simplest α,ω-alkanedithiol, presents a unique case for forming SAMs. Its two thiol groups allow it to bind to metal surfaces, potentially creating a surface terminated with free thiol (-SH) groups. These free groups are highly valuable as they provide reactive sites for the subsequent covalent immobilization of nanoparticles, biomolecules, or drug compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the creation and characterization of SAMs using this compound, with a focus on gold substrates.
Applications in Research and Drug Development
The primary advantage of using this compound for SAM formation is the creation of a thiol-functionalized surface. This opens up numerous possibilities in biomedical research and drug development.
-
Surface Functionalization and Bioconjugation: The terminal thiol groups serve as anchor points for attaching a wide range of molecules. In drug development, this can be used to immobilize drug candidates onto sensor surfaces for binding studies or to functionalize drug delivery vehicles. The synthesis of diverse alkanethiols for tailored SAM properties is a common strategy.[1]
-
Biosensor Development: SAMs provide a well-defined surface for the fabrication of biosensors. This compound SAMs can be used to attach capture probes like antibodies or nucleic acids for detecting specific analytes, leveraging techniques like Surface Plasmon Resonance (SPR) for kinetic and thermodynamic analysis.[2]
-
Controlled Cell Adhesion: By patterning SAMs, researchers can control where cells attach and grow on a substrate.[3] While inert SAMs (e.g., oligo(ethylene glycol)-terminated) are used to prevent cell attachment, a this compound SAM could be selectively patterned and then used to attach cell-adhesive peptides or proteins to guide cell growth in culture.[2][3]
-
Nanoparticle Assembly: The thiol-terminated surface can be used to bind gold, silver, or other nanoparticles.[4][5] This is relevant in drug development for creating stable nanoparticle-drug conjugates or for developing novel diagnostic platforms.
-
Corrosion Inhibition: Alkanethiol SAMs have been shown to protect metal surfaces, such as copper, from oxidation and corrosion, an important consideration for the stability and longevity of medical devices and implants.[6] Copper compounds themselves have a wide array of biological actions and are of interest in drug development.[7][8][9]
Experimental Protocols
High-quality SAMs require meticulous attention to cleanliness and procedure.[10] The environment should be clean, and cross-contamination from compounds like silanes should be avoided.
Protocol 1: Formation of this compound SAMs on Gold
This protocol details the most common method for forming alkanethiol SAMs: assembly from a dilute solution.[10][11]
Materials and Equipment:
-
Gold-coated substrates (e.g., gold evaporated on glass or silicon)
-
This compound (handle in a fume hood)
-
200-proof ethanol (B145695) (spectroscopic grade)
-
Concentrated Hydrochloric Acid (HCl) and Ammonium Hydroxide (NH₄OH) for potential pH adjustments (less critical for non-ionizable thiols)
-
Glass or polypropylene (B1209903) containers with sealable caps (B75204) (e.g., scintillation vials)
-
Tweezers for sample handling
-
Sonicator
-
Dry nitrogen gas source
Procedure:
-
Substrate Preparation: Proper cleaning of the gold substrate is critical for forming a high-quality monolayer. The goal is to remove any organic contaminants from the surface.
-
Thiol Solution Preparation:
-
Self-Assembly Process: The assembly process is typically carried out over 12 to 48 hours to allow the monolayer to form a well-ordered, packed structure.[12]
-
Place the clean, dry gold substrate in a dedicated container.
-
Pour the thiol solution into the container, ensuring the substrate is fully submerged.
-
To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing tightly.[13]
-
Allow the assembly to proceed for 12-48 hours at room temperature.[10][13]
-
-
Rinsing and Drying: This step is crucial to remove any non-covalently bound (physisorbed) molecules.
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse it thoroughly with a stream of fresh ethanol for 10-15 seconds.[10]
-
For some functional groups, a brief sonication (1-3 minutes) in fresh solvent can help remove physisorbed material.[13]
-
Perform a final rinse with ethanol.
-
Dry the substrate completely with a gentle stream of dry nitrogen gas.[10][13]
-
Store the prepared SAM-coated substrates in a clean, dry environment like a petri dish or desiccator.[10]
-
Protocol 2: Characterization of this compound SAMs
Characterization is essential to confirm the presence, quality, and properties of the SAM.
-
Contact Angle Goniometry: This technique measures the angle a droplet of liquid (typically deionized water) makes with the surface. A successful this compound SAM should present a thiol-terminated surface, which is expected to be more hydrophilic than a methyl-terminated surface but more hydrophobic than a bare gold surface. It provides a quick and straightforward assessment of monolayer formation and surface energy.[14][15]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information. For a this compound SAM on gold, XPS can confirm the presence of sulfur and carbon and can be used to analyze the S 2p peak to verify the formation of a gold-thiolate (Au-S) bond.[16][17]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the homogeneity and smoothness of the monolayer and to identify defects.[18] For dithiols, AFM can also help determine the molecular orientation on the surface.[18]
-
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): This technique is highly sensitive to the orientation of molecules on a reflective surface like gold. It can provide information about the packing density and conformational order of the alkyl chains within the SAM.[16]
Quantitative Data
Quantitative data for this compound SAMs are not widely reported. The table below summarizes expected or typical values for short-chain dithiol and thiol-terminated SAMs based on data for analogous systems.
| Parameter | Technique | Expected Value/Observation | Reference |
| Layer Thickness | Ellipsometry / AFM | 0.3 - 0.7 nm (highly dependent on orientation) | [16] |
| Water Contact Angle | Goniometry | 60° - 80° | [14][15] |
| S 2p Binding Energy | XPS | ~162 eV (for thiolate S-Au bond) | [17] |
| Surface Coverage | XPS / Electrochemistry | 75% - 95% of theoretical maximum | [11] |
Note: The actual values can vary significantly based on substrate quality, solution purity, and assembly conditions.
This compound Adsorption and Orientation
The formation of dithiol SAMs on gold is often described as a two-step process.[19] Initially, molecules physisorb randomly on the surface. This is followed by a slower reorganization where covalent Au-S bonds form, leading to a more ordered structure.[19] Unlike monofunctional thiols, this compound has two possible binding configurations:
-
Standing-Up: One thiol group binds to the gold surface, leaving the other thiol group exposed, creating the desired thiol-terminated surface. This is more likely in densely packed films.[18]
-
Looping/Lying-Down: Both thiol groups bind to the gold surface, causing the molecule to lie flat or form a loop. This can result in a less ordered or less dense film.[18][19]
Achieving the "standing-up" configuration is key to creating a functional surface for further modification.
References
- 1. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. protocols.io [protocols.io]
- 5. Preparation methods, applications, toxicity and mechanisms of silver nanoparticles as bactericidal agent and superiority of green synthesis method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of copper based drugs, radiopharmaceuticals and medical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceuticals | Special Issue : Development of Copper-Based Drugs: Synthesis, Characterisation and Biological Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. if.tugraz.at [if.tugraz.at]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanedithiol, also known as dimercaptomethane, is a highly reactive organosulfur compound with the formula CH₂(SH)₂. Its geminal dithiol structure makes it a valuable reagent in organic synthesis, particularly for the formation of sulfur-containing heterocycles and as a protecting group for carbonyl compounds. However, its instability and pungent odor necessitate careful handling and specific experimental setups. These application notes provide detailed protocols and safety information for researchers utilizing this compound in their synthetic endeavors.
Safety Precautions
This compound is a volatile and malodorous liquid. Due to its reactivity and potential health hazards, all manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Key Safety Considerations:
-
Ventilation: Always work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Skin Protection: A lab coat and closed-toe shoes are essential.
-
-
Handling: Due to its volatility and odor, use sealed containers and transfer solutions via syringe or cannula.
-
Waste Disposal: Dispose of all this compound-containing waste according to institutional and local regulations for hazardous chemical waste.
Core Applications and Experimental Protocols
The primary applications of this compound in synthetic chemistry are as a nucleophile in the formation of thioacetals (dithioacetals) from carbonyl compounds and in Michael additions to α,β-unsaturated systems.
Thioacetal Formation (Protection of Carbonyls)
This compound reacts with aldehydes and ketones to form 1,3-dithietanes, which serve as protecting groups for the carbonyl functionality. This reaction is typically acid-catalyzed.
General Experimental Protocol: Acid-Catalyzed Thioacetalization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).
-
Addition of this compound: Add this compound (1.0 - 1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, Amberlyst-15).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow for Thioacetal Formation
Caption: Workflow for the synthesis of thioacetals from carbonyl compounds using this compound.
Quantitative Data for Thioacetal Formation (Representative Examples)
| Carbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 2 | 95 | Fictional Example |
| Cyclohexanone | p-TsOH | Toluene | 4 | 92 | Fictional Example |
| Acetophenone | ZnCl₂ | CHCl₃ | 6 | 88 | Fictional Example |
Note: The data in this table is representative and intended for illustrative purposes. Actual yields may vary depending on specific reaction conditions and substrates.
Michael Addition to α,β-Unsaturated Compounds
This compound can undergo a conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, leading to the formation of a new C-S bond at the β-position. This reaction is often base-catalyzed.
General Experimental Protocol: Base-Catalyzed Michael Addition
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated compound (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or DMF).
-
Base and Thiol Addition: Add a catalytic amount of a base (e.g., triethylamine, DBU, or sodium ethoxide). Then, add this compound (1.0 - 1.2 eq) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Logical Relationship in Michael Addition
Caption: Reactants and catalyst leading to the Michael adduct in a conjugate addition reaction.
Quantitative Data for Michael Addition (Representative Examples)
| α,β-Unsaturated Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl vinyl ketone | Et₃N | THF | 3 | 90 | Fictional Example |
| Cyclohexenone | DBU | DMF | 5 | 85 | Fictional Example |
| Acrylonitrile | NaOEt | Ethanol | 2 | 93 | Fictional Example |
Note: This data is illustrative. Actual results will depend on the specific substrates and conditions.
Analytical Characterization
The products of reactions involving this compound can be characterized by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The methylene (B1212753) protons of the 1,3-dithietane (B8821032) ring typically appear as a singlet between δ 3.5 and 4.5 ppm.
-
¹³C NMR: The methylene carbon of the dithietane ring typically appears between δ 30 and 50 ppm.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and to monitor the progress of the reaction.
-
Infrared (IR) Spectroscopy: The disappearance of the carbonyl stretch (around 1700 cm⁻¹) from the starting material is a key indicator of thioacetal formation.
Conclusion
This compound is a potent nucleophile for the synthesis of thioacetals and for conjugate addition reactions. The experimental protocols provided herein offer a foundation for the safe and effective use of this versatile reagent. Researchers should optimize these general procedures for their specific substrates and applications. Adherence to strict safety protocols is paramount when working with this compound.
Application Notes and Protocols for the Quantification of Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanedithiol (H₂C(SH)₂), also known as dimercaptomethane, is a geminal-dithiol, an organic compound containing two thiol groups attached to the same carbon atom.[1] Geminal-dithiols are known for their instability in aqueous solutions, often decomposing to release hydrogen sulfide (B99878) (H₂S).[2][3] This property makes them interesting as potential H₂S donors in biological systems.[2][4] The quantification of this compound is crucial for understanding its role in various chemical and biological processes, yet it presents analytical challenges due to its reactivity and volatility.
These application notes provide an overview of established and proposed analytical techniques for the accurate quantification of this compound in diverse matrices. Detailed protocols for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry are presented.
Analytical Techniques Overview
The quantification of this compound necessitates methods that can handle its volatile and reactive nature. The primary analytical strategies involve derivatization to form a more stable and detectable product, followed by separation and detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it well-suited for identifying and quantifying volatile compounds like this compound.[5][6] Derivatization is typically required to improve chromatographic behavior and detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds.[2] For this compound analysis, derivatization is essential to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.[7]
-
Spectrophotometry: Spectrophotometric methods provide a simpler and more accessible approach for quantifying total thiols. These methods are based on the reaction of the thiol group with a reagent to produce a colored product.[8]
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the key quantitative parameters for the analytical techniques described in these application notes. Please note that values for this compound are estimated based on data for similar thiols and gem-dithiols due to limited specific literature.
| Parameter | GC-MS with NEM Derivatization | HPLC with DTNB Derivatization | Spectrophotometry with DTDP |
| Analyte | This compound-N-ethylmaleimide adduct | This compound-TNB mixed disulfide | 4-thiopyridone |
| Instrumentation | GC-MS | HPLC-UV/Vis | Spectrophotometer |
| Principle | Separation of the derivatized, volatile adduct with mass spectrometric detection. | Separation of the stable, chromophoric derivative by reverse-phase chromatography. | Colorimetric measurement of the product from the reaction between the thiol and a disulfide reagent. |
| Limit of Detection (LOD) | Estimated: 10-50 ng/L | Estimated: 1-10 µg/L | Estimated: 1-5 µM |
| Limit of Quantification (LOQ) | Estimated: 50-150 ng/L | Estimated: 5-30 µg/L | Estimated: 3-15 µM |
| Linear Range | Estimated: 0.1 - 100 µg/L | Estimated: 10 - 500 µg/L | Estimated: 5 - 100 µM |
| Precision (RSD%) | < 15% | < 10% | < 5% |
| Sample Matrix | Aqueous, Gaseous | Aqueous, Biological Fluids | Aqueous Solutions |
| Advantages | High sensitivity and selectivity. | Good for complex matrices. | Simple, rapid, and cost-effective. |
| Disadvantages | Requires specialized equipment. | Derivatization can be complex. | Lower sensitivity and potential for interference from other thiols. |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with N-ethylmaleimide (NEM) Derivatization
This protocol is adapted from a method for methanethiol (B179389) and is proposed for the quantification of this compound.[5]
1. Principle: this compound reacts with N-ethylmaleimide (NEM) to form a stable, less volatile adduct that can be extracted and analyzed by GC-MS.
2. Materials:
-
N-ethylmaleimide (NEM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
This compound standard (handle with care due to volatility and odor)
-
Internal Standard (e.g., d₁₀-ethylmaleimide)
3. Sample Preparation and Derivatization:
-
Prepare a stock solution of NEM (10 mM) in ethyl acetate.
-
For aqueous samples, add 1 mL of the sample to a 2 mL vial.
-
Add 10 µL of the internal standard solution.
-
Add 100 µL of the NEM solution.
-
Vortex the mixture for 1 minute to facilitate the reaction.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Extract the adduct by adding 500 µL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
4. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-NEM adduct and the internal standard.
5. Quantification: Create a calibration curve by derivatizing known concentrations of this compound standard solutions. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration.
Protocol 2: Quantification of this compound by HPLC with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Derivatization
This protocol is based on the well-established Ellman's reagent method for thiols.
1. Principle: this compound reacts with DTNB to form a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. The mixed disulfide can also be separated and quantified by HPLC.
2. Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
3. Sample Preparation and Derivatization:
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
In a microcentrifuge tube, mix 100 µL of the sample with 800 µL of the phosphate buffer.
-
Add 100 µL of the DTNB stock solution.
-
Incubate the mixture at room temperature for 15 minutes, protected from light.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 326 nm for the mixed disulfide and 412 nm for TNB²⁻.[9]
-
Injection Volume: 20 µL
5. Quantification: Prepare a calibration curve using standard solutions of this compound treated with DTNB. Plot the peak area of the this compound-TNB mixed disulfide against the concentration.
Protocol 3: Spectrophotometric Quantification of Total Thiols (including this compound) using 4,4'-dithiodipyridine (DTDP)
This method is a sensitive alternative to Ellman's reagent for total thiol quantification.[8]
1. Principle: Thiols react with 4,4'-dithiodipyridine (DTDP) to produce 4-thiopyridone, which has a strong absorbance at 324 nm.
2. Materials:
-
4,4'-dithiodipyridine (DTDP)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methanol
-
This compound standard (or a standard thiol like cysteine or glutathione)
3. Procedure:
-
Prepare a 5 mM stock solution of DTDP in methanol.
-
Prepare standard solutions of a known thiol (e.g., cysteine) in the phosphate buffer.
-
In a 1 mL cuvette, add 950 µL of the sample or standard solution.
-
Add 50 µL of the DTDP stock solution and mix well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 324 nm against a reagent blank (buffer + DTDP).
4. Quantification: Create a calibration curve by plotting the absorbance at 324 nm against the concentration of the thiol standards. The concentration of total thiols in the sample can then be determined from this curve. Note that this method is not specific to this compound and will quantify all thiols present in the sample.
Mandatory Visualizations
Caption: Workflow for GC-MS quantification of this compound.
Caption: HPLC analysis workflow for this compound.
Sample Handling and Stability Considerations
Due to the reactive nature of thiols, proper sample handling is critical to obtain accurate quantitative results.
-
Sample Collection and Storage: Samples should be processed as quickly as possible. If storage is necessary, samples should be kept at -80°C to minimize degradation.[10] The use of stabilizing agents, such as reducing agents like dithiothreitol (B142953) (DTT) in some contexts (though not during derivatization with disulfide reagents), might be considered, but their compatibility with the chosen analytical method must be verified.
-
pH Control: The pH of the sample and reaction mixtures is crucial, as the thiol group's reactivity is pH-dependent. Buffers should be used to maintain a consistent pH throughout the procedure.
-
Exclusion of Oxygen: Thiols can be oxidized by atmospheric oxygen. To prevent this, samples can be handled in an inert atmosphere (e.g., under nitrogen or argon), and deoxygenated solvents can be used for sample preparation and analysis.
Conclusion
The quantification of this compound requires careful consideration of its chemical properties. The protocols provided herein, utilizing GC-MS, HPLC, and spectrophotometry, offer robust frameworks for the analysis of this compound. While methods specific to this compound are not widely published, the adaptation of established protocols for similar thiols provides a strong starting point for researchers. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Geminal-dithiol-based precursors for reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-activated gem-dithiols: a new class of controllable hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Hydrogen Sulfide and Methanethiol and the Study of Their Scavenging by Biocides of the Isothiazolone Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for the Detection of Methanedithiol using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanedithiol (CH₂S₂), also known as dimercaptomethane, is a highly volatile organosulfur compound. The analysis of such reactive and volatile sulfur compounds presents a significant challenge due to their low concentrations in various matrices and their propensity for adsorption and oxidation. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile compounds. When coupled with sulfur-selective detectors, GC provides a robust method for the sensitive and selective analysis of this compound.
This document provides detailed application notes and protocols for the detection of this compound using gas chromatography. The methodologies described are based on established techniques for the analysis of similar volatile sulfur compounds (VSCs) and should be optimized for specific applications.
Data Presentation
The following table summarizes typical quantitative data for the analysis of volatile sulfur compounds using various GC methods. Please note that specific performance for this compound may vary and requires method validation.
| Compound | Method | Detector | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Matrix | Reference |
| Methanethiol | HS-SPME-GC-MS | Mass Spectrometry (MS) | 10 ng/L (LOD) | >0.99 | Water | [1] |
| Hydrogen Sulfide | HS-SPME-GC-MS | Mass Spectrometry (MS) | 100 ng/L (LOD) | >0.99 | Water | [1] |
| Various VSCs | GC-MOS | Metal Oxide Semiconductor | 50 - 1,000 ppbv | >0.99 | Gas | [2] |
| Various VSCs | HS-SPME-GC-PFPD | Pulsed Flame Photometric Detector | 1 ppt (B1677978) (v/v) for CS₂ to 350 ppt (v/v) for H₂S (LODs) | Up to 20 ppb (v/v) | Gas | [3] |
| Methanethiol | HS-GC-SCD | Sulfur Chemiluminescence Detector | Not Specified | Equimolar Response | Wastewater | [4] |
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction and preconcentration of volatile sulfur compounds from liquid samples.
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Autosampler with SPME capabilities or manual SPME holder
-
Heating block or water bath
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, add NaCl to a final concentration of 20% (w/v) and EDTA to a final concentration of 1% (w/v).[5]
-
If the sample contains a high concentration of ethanol (B145695) (e.g., fermented beverages), dilute the sample to approximately 2.5% v/v ethanol.[5]
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Place the vial in a heating block or water bath and pre-incubate at 35°C for 30 minutes to allow for equilibration of the volatiles in the headspace.[5]
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 35°C.[5]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This protocol describes the analysis of volatile sulfur compounds using a GC system equipped with a sulfur-selective detector.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless inlet
-
Sulfur Chemiluminescence Detector (SCD)
-
GC Column: Agilent J&W DB-Sulfur SCD (70 m x 0.53 mm, 4.3 µm) or similar inert column designed for sulfur analysis.[6]
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.[6]
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
SCD Parameters:
-
Burner Temperature: 800-900°C
-
Follow manufacturer's recommendations for gas flows (e.g., H₂, O₂).
-
Procedure:
-
Desorb the SPME fiber in the GC inlet for 2-5 minutes.
-
Start the GC run and data acquisition.
-
Identify this compound based on its retention time, which should be established by running a certified standard.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations. The SCD detector is known for its equimolar response, which simplifies quantification.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-SCD.
References
- 1. Quantification of Hydrogen Sulfide and Methanethiol and the Study of Their Scavenging by Biocides of the Isothiazolone Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsstec.org [jsstec.org]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
Methanedithiol as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methanedithiol (CH₂S₂), the simplest geminal dithiol, presents a unique platform for the design of novel coordination complexes. Its two thiol groups in close proximity allow it to act as a versatile mono- or bidentate ligand, forming stable chelates with a variety of transition metals. This document provides an overview of the coordination chemistry of this compound, detailed experimental protocols for its synthesis and the preparation of its metal complexes, and explores its potential applications, particularly in the realm of drug development.
Introduction to this compound Coordination Chemistry
This compound, also known as dimercaptomethane, is a colorless liquid with the formula H₂C(SH)₂.[1] The presence of two soft sulfur donor atoms makes it an excellent ligand for soft metal ions. In its deprotonated form, methanedithiolate, it can coordinate to metal centers in several ways:
-
Monodentate: One sulfur atom coordinates to a single metal center.
-
Bidentate Chelating: Both sulfur atoms coordinate to the same metal center, forming a stable four-membered ring.
-
Bidentate Bridging: Each sulfur atom coordinates to a different metal center, linking two or more metal ions together to form polynuclear complexes or coordination polymers.
The coordination chemistry of gem-dithiols, like this compound, is a growing field of interest due to the unique electronic and structural properties of the resulting complexes and their potential applications in catalysis and materials science.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) under pressure.[1] This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the toxicity and flammability of the reagents and product.
Reaction Scheme:
Materials:
-
Formaldehyde (37% aqueous solution)
-
Hydrogen sulfide gas
-
High-pressure autoclave
-
Appropriate solvent (e.g., water or an organic solvent)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Protocol:
-
Reaction Setup: A high-pressure autoclave is charged with an aqueous solution of formaldehyde.
-
Introduction of Hydrogen Sulfide: The autoclave is sealed and purged with an inert gas, such as nitrogen. Hydrogen sulfide gas is then introduced into the autoclave to the desired pressure.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature and maintained for a set period. The optimal pressure, temperature, and reaction time may need to be determined empirically.
-
Work-up: After cooling the autoclave to room temperature and carefully venting the excess hydrogen sulfide, the reaction mixture is transferred to a separatory funnel.
-
Extraction and Drying: The organic layer (if an organic solvent was used) or the product is extracted with a suitable organic solvent. The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Note: A significant competing reaction is the formation of trithiane, a cyclic trimer.[1] Reaction conditions should be optimized to favor the formation of this compound.
Synthesis of Transition Metal Methanedithiolate Complexes
The synthesis of metal complexes of this compound typically involves the deprotonation of the thiol groups with a base, followed by the addition of a metal salt. The following is a general procedure that can be adapted for various transition metals.
General Reaction Scheme:
Materials:
-
This compound
-
A suitable base (e.g., sodium ethoxide, triethylamine)
-
Anhydrous transition metal salt (e.g., FeCl₂, CuCl₂, NiCl₂)
-
Anhydrous, deoxygenated solvent (e.g., ethanol, acetonitrile, tetrahydrofuran)
-
Schlenk line or glovebox for inert atmosphere techniques
Protocol:
-
Ligand Deprotonation: In a Schlenk flask under an inert atmosphere, a solution of this compound in the chosen solvent is prepared. To this solution, two equivalents of the base are added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred for a period to ensure complete deprotonation.
-
Addition of Metal Salt: A solution of the anhydrous transition metal salt in the same solvent is added dropwise to the solution of the deprotonated ligand.
-
Reaction and Precipitation: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Purification: The precipitate is collected by filtration under an inert atmosphere, washed with the solvent to remove any unreacted starting materials, and then washed with a non-coordinating solvent (e.g., diethyl ether or pentane). The product is then dried under vacuum.
-
Characterization: The resulting metal complex should be characterized by various analytical techniques, including elemental analysis, IR spectroscopy, NMR spectroscopy (for diamagnetic complexes), and X-ray crystallography if suitable crystals can be obtained.
Data Presentation
Quantitative data for this compound and its representative metal complexes are summarized in the tables below. Due to the limited availability of specific data for a wide range of this compound complexes in the literature, the tables include representative data for related dithiolate complexes to provide a comparative context.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₄S₂ | [1] |
| Molar Mass | 80.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 58 °C (136 °F; 331 K) | [1] |
| Refractive Index (n_D) | 1.581 | [1] |
Table 2: Selected Bond Lengths and Angles for Methanedithiolate Complexes
| Complex | Metal | M-S Bond Length (Å) | S-M-S Angle (°) | Reference |
| A Rhenium Complex | Re | 2.475 (average) | - | Benchchem |
| Related Dithiolate Complexes | ||||
| [Rh₂(μ-S₂C(CH₂Ph)₂)(cod)₂] | Rh | 2.37-2.40 | 69.8-70.1 | PubMed |
| [Ir₂(μ-S₂C(CH₂Ph)₂)(cod)₂] | Ir | 2.36-2.39 | 68.9-69.2 | PubMed |
Note: Data for related gem-dithiolato-bridged rhodium and iridium complexes are provided for comparison due to the scarcity of specific structural data for methanedithiolate complexes.
Table 3: Spectroscopic Data for Methanedithiolate and Related Complexes
| Complex/Ligand | Technique | Key Signals/Bands | Reference |
| This compound | ¹H NMR | Variable (thiol protons) | General Knowledge |
| ¹³C NMR | - | General Knowledge | |
| IR (neat) | ~2550 cm⁻¹ (S-H stretch) | General Knowledge | |
| Metal Carbonyl Complexes | IR (CO stretching) | 1700-2100 cm⁻¹ | Chemistry LibreTexts |
| Phosphine-containing Complexes | ³¹P NMR | Varies depending on coordination | Chemistry LibreTexts |
Applications in Drug Development
While the exploration of this compound complexes in drug development is still in its nascent stages, the broader class of metal-based compounds and dithiolate ligands has shown significant promise in medicinal chemistry. The potential applications of this compound complexes can be inferred from the activities of related compounds.
Metalloenzyme Inhibition
Metalloenzymes are crucial targets for drug discovery. The ability of thiol groups to bind to the metal ions in the active sites of these enzymes makes thiol-containing molecules, including methanedithiolate complexes, potential inhibitors. For instance, methanethiolate (B1210775) has been computationally studied as an inhibitor for metalloproteases like thermolysin, where it is suggested to bind to the active site zinc ion.[3] This suggests that methanedithiolate, as a bidentate ligand, could exhibit even stronger binding and inhibitory activity.
Anticancer and Antimicrobial Agents
Metal complexes are a cornerstone of modern chemotherapy, with cisplatin (B142131) being a prime example. The unique coordination geometries and reactivity of metal complexes allow them to interact with biological targets such as DNA and proteins, leading to cytotoxic effects in cancer cells.[4][5] Similarly, the antimicrobial properties of metal complexes are well-documented, with their mechanisms of action often involving the disruption of microbial membranes or inhibition of essential enzymes.[6][7]
Although specific studies on the anticancer or antimicrobial activities of this compound complexes are limited, the known bioactivity of other dithiolate and dithiocarbamate (B8719985) complexes suggests that this is a promising area for future research. The ability to tune the properties of the complex by varying the metal center and other ancillary ligands provides a powerful strategy for developing new therapeutic agents.
Conclusion
This compound offers a versatile and largely unexplored platform for the development of novel coordination complexes. Its ability to act as a chelating or bridging ligand allows for the synthesis of a diverse range of mono- and polynuclear metal complexes. While the current body of literature specifically on this compound complexes is limited, the established chemistry of related dithiolate ligands, coupled with preliminary computational studies, strongly suggests potential applications in drug development, particularly as metalloenzyme inhibitors and anticancer or antimicrobial agents. The detailed protocols provided herein serve as a starting point for researchers to synthesize and investigate these promising compounds, paving the way for new discoveries in coordination chemistry and medicinal inorganic chemistry. Further research is warranted to fully elucidate the coordination behavior, reactivity, and biological activity of a wider range of this compound-based metal complexes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Protecting Group Strategies for Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanedithiol, the simplest geminal dithiol, is a versatile building block in organic synthesis. However, its high reactivity, propensity for oxidation to disulfides, and the nucleophilicity of its thiol groups often necessitate the use of protecting groups to achieve selectivity in complex synthetic routes. While this compound is frequently employed to protect carbonyl compounds as dithioacetals, scenarios arise where temporary masking of one or both of its own thiol functionalities is required. This document provides a comprehensive guide to protecting group strategies for this compound, offering detailed protocols adapted from established thiol protection methodologies.
The selection of an appropriate protecting group is critical and depends on the stability required during subsequent reaction steps and the specific conditions available for its eventual removal. This guide covers two primary classes of thiol protecting groups applicable to this compound: thioesters and thioethers .
Selecting a Protecting Group Strategy
The choice of protecting group hinges on several factors, including the desired stability towards acidic or basic conditions, oxidizing or reducing agents, and the orthogonality required for selective deprotection in the presence of other functional groups.
Key Considerations:
-
Stability: Thioethers (e.g., S-Benzyl) offer greater stability across a wide pH range compared to thioesters. Thioesters (e.g., S-Acetyl, S-Benzoyl) are more labile, particularly to basic hydrolysis.
-
Deprotection Conditions: The conditions for removing the protecting group must be compatible with the overall molecular structure. Benzyl (B1604629) groups typically require reductive cleavage, while acetyl and benzoyl groups are removed by hydrolysis or aminolysis.
-
Orthogonality: In multi-step syntheses, it is crucial to select a protecting group that can be removed without affecting other protecting groups in the molecule.
Below is a decision-making workflow to aid in the selection of a suitable protecting group for this compound.
Data Presentation: Comparison of Protecting Groups
The following table summarizes the protection and deprotection conditions for common thiol protecting groups adaptable to this compound. Yields are indicative and based on literature for simple thiols.
| Protecting Group | Protection Reagent(s) | Typical Conditions | Deprotection Reagent(s) | Typical Conditions | Stability |
| Acetyl (Ac) | Acetic anhydride (B1165640), Pyridine (B92270) | CH₂Cl₂, 0 °C to rt | NaOH, H₂O/EtOH or NH₃/MeOH | rt to reflux, 2 h | Stable to acid. Labile to base and strong nucleophiles. |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | CH₂Cl₂, 0 °C to rt | NaOH, H₂O/EtOH or Cysteamine, pH 8 | rt to reflux, 2-4 h | More stable than acetyl to base. Stable to acid. |
| Benzyl (Bn) | Benzyl bromide, Base (e.g., NaH, K₂CO₃) | DMF or THF, rt | Na/liq. NH₃ | -78 °C | Stable to acid, base, and many oxidizing/reducing agents. |
Experimental Protocols
The following protocols are adapted from established procedures for the protection of simple thiols and are presented as a guide for the protection of this compound. All reactions involving this compound should be conducted in a well-ventilated fume hood due to its volatility and malodorous nature.
General Experimental Workflow
The general workflow for a protection/deprotection sequence is outlined below.
Protocol 1: Di-S-Acetylation of this compound
This protocol describes the formation of methanediyl bis(ethanethioate).
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.2 eq) to the solution with stirring.
-
Add acetic anhydride (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the di-S-acetylated this compound.
Protocol 2: Deprotection of Di-S-acetylated this compound
This protocol describes the cleavage of the thioester to regenerate this compound.[1]
Materials:
-
Di-S-acetylated this compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
2 M HCl (degassed)
-
Diethyl ether (degassed)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the di-S-acetylated this compound (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.[1]
-
Add a solution of NaOH (2.2 eq) in deionized water dropwise.[1]
-
Reflux the reaction mixture for 2 hours, monitoring for the disappearance of the starting material by TLC.[1]
-
Cool the reaction to room temperature and neutralize with degassed 2 M HCl.[1]
-
Extract the mixture with degassed diethyl ether.[1]
-
Wash the organic layer with degassed water, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to yield this compound. Due to its volatility, use minimal heating during solvent removal.
Protocol 3: Di-S-Benzoylation of this compound
This protocol details the formation of methanediyl bis(benzenecarbothioate).
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add pyridine (2.2 eq).
-
Add benzoyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-9).
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 4: Di-S-Benzylation of this compound
This protocol describes the formation of bis((benzylthio)methyl)sulfane.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a suspension of NaH (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: Deprotection of Di-S-benzylated this compound
This protocol describes the reductive cleavage of the S-benzyl groups.[2]
Materials:
-
Di-S-benzylated this compound
-
Liquid ammonia (B1221849)
-
Sodium metal
-
Anhydrous ethanol
-
Dry ice/acetone condenser
-
Standard laboratory glassware
Procedure:
-
Set up a three-neck flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add the di-S-benzylated this compound (1.0 eq) to the liquid ammonia.
-
Add small pieces of sodium metal (4.4 eq) until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the careful addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and acidify with 1 M HCl.
-
Extract with a suitable organic solvent (e.g., diethyl ether), dry over anhydrous Na₂SO₄, and carefully concentrate to yield this compound.
Disclaimer
These protocols are intended as a guide and have been adapted from general procedures for thiol protection and deprotection. The reactions described should be performed by trained chemists in a suitable laboratory environment. All reactions should be monitored for progress, and purification methods may need to be optimized for specific substrates. This compound is a hazardous and malodorous substance; appropriate safety precautions must be taken.
References
Application Notes and Protocols: Methanedithiol in the Synthesis of Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methanedithiol (also known as dimercaptomethane) as a building block in the synthesis of sulfur-containing heterocycles. While this compound is a reactive and somewhat unstable gem-dithiol, it serves as a key intermediate in the formation of important heterocyclic structures, most notably 1,3,5-trithiane (B122704). This document outlines the synthetic protocols and reaction principles for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound (CH₂[SH]₂) is the simplest geminal dithiol, characterized by two thiol groups attached to the same carbon atom. Its high reactivity makes it a valuable, albeit challenging, reagent in organic sulfur chemistry. A primary application of this compound in heterocyclic synthesis is its role as a precursor to 1,3,5-trithiane, a stable cyclic trimer of the transient thioformaldehyde. 1,3,5-Trithiane itself is a versatile synthetic intermediate. This document focuses on the synthesis of 1,3,5-trithiane from precursors that generate this compound in situ.
Key Synthetic Application: Synthesis of 1,3,5-Trithiane
The most well-documented synthesis involving this compound as an intermediate is the acid-catalyzed reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) to produce 1,3,5-trithiane.[1][2][3] In this reaction, this compound is formed in situ and rapidly trimerizes to the more stable six-membered heterocycle.
Reaction Scheme
The overall reaction proceeds in two main stages: the formation of this compound and its subsequent cyclotrimerization.
Caption: Reaction pathway for the synthesis of 1,3,5-trithiane.
Quantitative Data
The synthesis of 1,3,5-trithiane from formaldehyde and hydrogen sulfide is known to be high-yielding.
| Product | Starting Materials | Catalyst/Solvent | Reaction Time | Yield | Melting Point | Reference |
| 1,3,5-Trithiane | 36% Formaldehyde solution, Hydrogen sulfide | Concentrated Hydrochloric Acid | 12-24 hours | 98% (crude) | 210-213 °C (crude) | [1] |
Experimental Protocol: Synthesis of sym-TRITHIANE
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
36% Formaldehyde solution (326 g, 3.9 moles)
-
Concentrated Hydrochloric Acid (sp. gr. 1.18) (700 cc)
-
Hydrogen Sulfide gas
-
Benzene (B151609) (for recrystallization)
-
Glass wool
Equipment:
-
Tall glass cylinder
-
Gas delivery tube
-
2-L round-bottomed flask
-
Reflux condenser
-
Inverted filtration apparatus (as described in the reference)
-
2-L conical flask
Procedure:
-
Reaction Setup: In a tall glass cylinder, combine 326 g (3.9 moles) of a 36% formaldehyde solution and 700 cc of concentrated hydrochloric acid.
-
Reaction: Pass hydrogen sulfide gas through the solution until no more precipitate is formed. This process may take between 12 to 24 hours.
-
Isolation of Crude Product: Collect the resulting crystalline precipitate by filtration. The crude product will be fine, nearly colorless needles.
-
Purification (Recrystallization): a. Place the crude product in a 2-L round-bottomed flask and add 1 L of benzene. b. Heat the mixture to a vigorous boil using a reflux condenser. c. After a few minutes of boiling, remove the heat source and allow the mixture to settle. d. Using an inverted filtration apparatus, draw the hot benzene solution into a 2-L conical flask. e. Allow the hot filtrate to cool, which will cause the purified 1,3,5-trithiane to crystallize. f. Collect the purified crystals by filtration.
Expected Outcome:
This procedure is reported to yield approximately 176 g (98% of the theoretical amount) of crude 1,3,5-trithiane with a melting point of 210–213 °C.[1]
Experimental Workflow
Caption: Workflow for the synthesis and purification of 1,3,5-trithiane.
General Reactivity and Other Potential Applications
While the synthesis of 1,3,5-trithiane is the most prominent example, the general reactivity of gem-dithiols like this compound suggests their potential in forming other heterocyclic systems. A comprehensive review of gem-dithiols covering the period from 1876 to 2002 highlights their preparation, properties, and reactions, including their use in forming heterocycles.[4]
Potential, though less documented, cyclocondensation reactions could involve:
-
Reaction with Aldehydes and Ketones: To form 1,3-dithiolane (B1216140) derivatives.
-
Reaction with Dicarbonyl Compounds: To potentially form larger sulfur-containing rings.
Further research into these areas could expand the synthetic utility of this compound in heterocyclic chemistry.
Safety and Handling
This compound is a flammable liquid with a pungent odor.[2] As with all thiols, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. The starting materials for the synthesis of 1,3,5-trithiane, namely concentrated hydrochloric acid and hydrogen sulfide gas, are corrosive and highly toxic, respectively, and require stringent safety precautions.
References
Application Notes and Protocols for the Polymerization of Methanedithiol with Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the polymerization of methanedithiol with a variety of vinyl monomers. The information is intended to guide researchers in the synthesis of poly(thioether)s with tunable properties for applications in drug delivery, biomaterials, and other advanced materials.
Introduction
The polymerization of dithiols with vinyl monomers offers a versatile platform for the synthesis of functional polymers. This compound, as the simplest dithiol, is a highly reactive monomer that can participate in various polymerization reactions, most notably thiol-ene and thiol-Michael additions. These reactions are known for their high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, making them ideal for the synthesis of well-defined polymers.
This document outlines the primary methods for the polymerization of this compound with different classes of vinyl monomers, including acrylates, vinyl ethers, styrenes, and vinyl acetate. It provides detailed experimental protocols, quantitative data from analogous systems to guide expectations, and visual workflows to illustrate the experimental processes.
Polymerization Mechanisms
The polymerization of this compound with vinyl monomers can proceed through several mechanisms, depending on the nature of the vinyl monomer and the reaction conditions.
-
Thiol-Ene Radical Addition: This is a common and efficient method for polymerizing this compound with a wide range of vinyl monomers. The reaction is typically initiated by UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator. The mechanism involves the addition of a thiyl radical to the vinyl group, followed by chain transfer to another thiol group, regenerating the thiyl radical in a step-growth manner.
-
Thiol-Michael Addition (Base-Catalyzed): For electron-poor vinyl monomers such as acrylates and cyanoacrylates, the polymerization can be effectively catalyzed by a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the vinyl monomer in a Michael addition reaction.
-
Cationic Polymerization: Vinyl ethers are particularly susceptible to cationic polymerization. In the presence of a cationic initiator, the vinyl ether is activated, and the thiol can add across the double bond. This can lead to the formation of poly(thioacetal) structures.[1][2]
-
Anionic Polymerization: Highly electron-deficient vinyl monomers like cyanoacrylates can undergo anionic polymerization initiated by the thiolate anion of this compound.[3][4][5][6]
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of dithiols with various vinyl monomers. While specific data for this compound is limited in the literature, these values from analogous systems provide a reasonable expectation for experimental outcomes.
Table 1: Typical Molecular Weight and Polydispersity Data for Thiol-Ene and Thiol-Michael Polymerizations
| Polymer System | Polymerization Method | M_n ( g/mol ) | M_w ( g/mol ) | Dispersity (Đ = M_w/M_n) | Reference |
| Dithiol + Diacrylate | Thiol-Michael (Base-catalyzed) | 15,000 - 26,000 | - | 1.5 - 2.0 | [7] |
| Dithiol + Divinyl Ether | Thiol-Ene (Photoinitiated) | 5,000 - 20,000 | 8,000 - 40,000 | 1.6 - 2.5 | [8] |
| Dithiol + Norbornene | Thiol-Ene (Photoinitiated) | 10,000 - 50,000 | - | 1.1 - 1.5 | [9] |
| Dithiol + Styrene Derivative | Thiol-Quinone Michael-Polyaddition | 10,000 - 30,000 | - | 1.3 - 1.8 | [10] |
| Dithiol + Diallyl Compound | Thiol-Ene (Photoinitiated) | 2,900 - 4,000 | - | 1.8 - 2.2 | [11] |
Table 2: Typical Thermal Properties of Polymers from Thiol-Ene Reactions
| Polymer System | Glass Transition Temperature (T_g, °C) | Decomposition Temperature (T_d, 5% weight loss, °C) | Reference |
| Dithiol + Diacrylate Network | -7 to 40 | > 300 | [7] |
| Thiol-Ene Network | -20 to 60 | 280 - 350 | [12][13][14] |
| Poly(β-thioether ester) | -10 to 40 | ~300 | [7] |
Experimental Protocols
Caution: this compound is a volatile and malodorous compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Photoinitiated Thiol-Ene Polymerization of this compound with a Divinyl Monomer (e.g., Di(ethylene glycol) divinyl ether)
This protocol describes the synthesis of a crosslinked poly(thioether) network via photoinitiated thiol-ene polymerization.
Materials:
-
This compound (CH₂ (SH)₂)
-
Di(ethylene glycol) divinyl ether
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF, optional)
Procedure:
-
In a glass vial, dissolve the photoinitiator (e.g., 1 wt%) in the divinyl ether monomer. If a solvent is used, dissolve the monomer and initiator in the solvent.
-
Add this compound to the solution in a 1:1 molar ratio of thiol to vinyl functional groups.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
If desired, pour the mixture into a mold of the desired shape.
-
Expose the mixture to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 5-30 minutes, depending on the light intensity and sample thickness).
-
The resulting polymer can be removed from the mold and characterized.
Expected Outcome: A transparent, crosslinked polymer network. The mechanical properties can be tuned by varying the monomer structures and crosslinking density.
Protocol 2: Base-Catalyzed Thiol-Michael Addition of this compound with a Diacrylate Monomer (e.g., 1,6-Hexanediol diacrylate)
This protocol describes the synthesis of a linear or crosslinked poly(β-thioether ester) via base-catalyzed thiol-Michael addition.
Materials:
-
This compound
-
1,6-Hexanediol diacrylate
-
Base catalyst (e.g., triethylamine, TEA, or 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Anhydrous solvent (e.g., dichloromethane, DCM, or THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diacrylate monomer in the anhydrous solvent.
-
Add this compound to the solution in a 1:1 molar ratio of thiol to acrylate (B77674) functional groups.
-
Add a catalytic amount of the base (e.g., 1-5 mol%) to the reaction mixture with stirring.
-
The reaction is typically exothermic. Maintain the reaction temperature as needed (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by techniques such as FTIR (disappearance of the thiol S-H and acrylate C=C peaks) or NMR spectroscopy.
-
Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
Expected Outcome: A linear or crosslinked polymer, depending on the functionality of the monomers. These polymers are often soluble in common organic solvents if linear.
Visualizations
The following diagrams illustrate the key polymerization mechanisms and a general experimental workflow.
Caption: Mechanism of Thiol-Ene Radical Addition.
Caption: Mechanism of Base-Catalyzed Thiol-Michael Addition.
Caption: General Experimental Workflow for Polymerization.
Conclusion
The polymerization of this compound with vinyl monomers provides a powerful and versatile route to a wide range of poly(thioether)s. By selecting the appropriate vinyl monomer and polymerization method, researchers can tailor the properties of the resulting polymers for specific applications. The protocols and data presented in these application notes serve as a valuable starting point for the synthesis and characterization of these promising materials. Further optimization of reaction conditions will likely be necessary to achieve desired material properties for specific end-uses.
References
- 1. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [scholarworks.umass.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application of Methanedithiol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanedithiol (CH₂(SH)₂), also known as dimercaptomethane, is the simplest geminal dithiol. Its high reactivity, stemming from the two thiol groups attached to the same carbon atom, presents both opportunities and challenges for its application in materials science. While less commonly utilized than its longer-chain α,ω-dithiol counterparts due to its volatility and propensity for self-reaction, this compound serves as a valuable building block for the synthesis of sulfur-rich polymers and for the functionalization of material surfaces. This document provides an overview of its applications, quantitative data from related systems, and detailed experimental protocols.
Polymer Synthesis
This compound can be used as a monomer for the synthesis of poly(methylene sulfide), a polymer with a high sulfur content. The polymerization typically proceeds through a condensation reaction where hydrogen sulfide (B99878) is eliminated.
Synthesis of High Molecular Weight Poly(methylene sulfide)
A process for producing stable, high molecular weight poly(methylene sulfides) directly from this compound has been patented. This method involves a catalyzed self-condensation reaction.
Experimental Protocol: Synthesis of Poly(methylene sulfide)
Objective: To synthesize high molecular weight, stable poly(methylene sulfide) from this compound.
Materials:
-
This compound (CH₂(SH)₂)
-
Basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine-based catalyst)
-
Inert solvent (optional, the reaction can be run neat)
-
Nitrogen gas (for inert atmosphere)
-
Chloroform (B151607) or Benzene (B151609) (for extraction)
-
Hot water
Equipment:
-
Reaction vessel with a stirrer and a condenser
-
Heating mantle or oil bath
-
Inert gas inlet and outlet
-
Vacuum drying oven
Procedure:
-
Charge the reaction vessel with this compound. If using a solvent, add it at this stage.
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Under a continuous nitrogen stream, add the basic catalyst to the reaction vessel at room temperature (approximately 25°C). The amount of catalyst is typically between 0.05 to 15% by weight relative to the this compound.
-
Stir the mixture at room temperature. The evolution of hydrogen sulfide gas will be observed.
-
Once the initial evolution of hydrogen sulfide has ceased, gradually heat the reaction mixture to a temperature between 140°C and 200°C.
-
Maintain this temperature and continue stirring. The duration of this heating step can range from 15 minutes to 30 hours, depending on the catalyst and temperature used. The reaction is complete when the evolution of hydrogen sulfide is no longer observed.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the resulting polymer with a suitable solvent such as chloroform or benzene to remove any unreacted monomer and low molecular weight oligomers.
-
Wash the polymer with hot water.
-
Dry the purified poly(methylene sulfide) in a vacuum oven.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Reaction Temperature | 140 - 200 °C | [1] |
| Catalyst Concentration | 0.05 - 15 wt% | [1] |
| Reaction Time | 15 minutes - 30 hours | [1] |
Logical Relationship Diagram:
Caption: Workflow for the synthesis of poly(methylene sulfide).
Surface Functionalization of Nanoparticles
The thiol groups of this compound exhibit a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. This interaction can be exploited to functionalize nanoparticles, thereby altering their surface properties for various applications, including in diagnostics and drug delivery. As a dithiol, this compound can also act as a cross-linking agent to assemble nanoparticles into larger structures.
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)
Objective: To functionalize gold nanoparticles with this compound.
Materials:
-
Aqueous solution of gold nanoparticles (AuNPs) of a desired size.
-
This compound.
Equipment:
-
Glass vials.
-
Magnetic stirrer and stir bars.
-
Centrifuge.
-
UV-Vis Spectrophotometer.
-
Dynamic Light Scattering (DLS) instrument.
-
Transmission Electron Microscope (TEM).
Procedure:
-
Preparation of this compound Solution: Prepare a dilute solution of this compound in ethanol (e.g., 1 mM).
-
Functionalization:
-
Place a known volume and concentration of the AuNP solution in a glass vial with a magnetic stir bar.
-
While stirring, slowly add the this compound solution to the AuNP solution. A typical molar ratio of dithiol to nanoparticles can range from 100:1 to 10000:1.
-
Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the solution to a centrifuge tube and centrifuge to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Carefully remove the supernatant, which contains excess this compound.
-
Resuspend the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unreacted this compound.
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the functionalized AuNPs. A shift in the surface plasmon resonance (SPR) peak compared to the unfunctionalized AuNPs indicates a change in the surface environment.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the functionalized AuNPs to assess for any aggregation.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the functionalized AuNPs.
-
Quantitative Data for Dithiol Functionalization of AuNPs:
| Parameter | Value/Range | Note |
| Dithiol:Nanoparticle Molar Ratio | 100:1 to 10000:1 | Higher ratios can increase the rate of functionalization but also the risk of aggregation. |
| Reaction Time | 2 - 24 hours | Longer times generally lead to more complete surface coverage. |
| pH | 4 - 9 | Affects the deprotonation of thiol groups and nanoparticle stability. |
| Temperature | 4°C - 25°C | Lower temperatures can slow the reaction to reduce aggregation risk. |
Experimental Workflow Diagram:
Caption: Workflow for the functionalization of gold nanoparticles.
Cross-linking Agent in Polymer Networks
This compound, as a dithiol, can act as a cross-linking agent in various polymerization reactions, such as thiol-ene and thiol-epoxy "click" chemistry. These reactions are known for their high efficiency and mild reaction conditions. By introducing this compound into a polymer network, the mechanical properties and thermal stability of the resulting material can be tuned.
Conceptual Signaling Pathway for Thiol-Ene Cross-linking:
Caption: Conceptual pathway for thiol-ene polymer cross-linking.
Note: Due to the limited specific experimental data for this compound as a cross-linking agent in the current literature, a detailed protocol is not provided. Researchers should adapt protocols for other dithiols, taking into account the higher reactivity and volatility of this compound.
Conclusion
This compound is a reactive molecule with potential applications in materials science, particularly in the synthesis of sulfur-rich polymers and the functionalization of nanoparticles. While its use is not as widespread as other dithiols, the protocols and data presented here provide a foundation for further research and development. Careful handling and optimization of reaction conditions are crucial for the successful application of this versatile chemical.
References
Application Notes and Protocols for the Safe Disposal of Methanedithiol Waste
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanedithiol (CH₄S₂), also known as dimercaptomethane, is a pungent and reactive organosulfur compound. Due to its hazardous properties, including flammability and potential toxicity, proper disposal of this compound waste is crucial for laboratory safety and environmental protection.[1] This document provides detailed application notes and protocols for the safe disposal of this compound waste through chemical neutralization. The primary method described is oxidation using sodium hypochlorite (B82951) (bleach), a common and effective method for neutralizing thiol compounds.[2]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | CH₄S₂ | [3] |
| Molecular Weight | 80.17 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Odor | Pungent | |
| Boiling Point | 118.0 °C @ 760 mmHg | |
| Hazards | Flammable liquid and vapor | [1] |
Safety Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Work in a Certified Chemical Fume Hood: All handling and disposal of this compound waste must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Mandatory PPE includes:
-
Chemical-resistant nitrile gloves
-
Safety goggles
-
A flame-resistant laboratory coat
-
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.
-
Incompatible Materials: Avoid contact with strong oxidizing agents (outside of the described disposal protocol), reducing agents, acids, bases, and alkali metals.[2][5]
Disposal Protocol: Oxidation with Sodium Hypochlorite
The recommended method for neutralizing this compound waste is through oxidation with a sodium hypochlorite (NaOCl) solution, commonly known as bleach. This process converts the reactive thiol groups into less odorous and less reactive sulfonate salts.
3.1. Materials Required
-
Commercial bleach (typically ~5-8% sodium hypochlorite)
-
Water
-
Appropriate glass or chemical-resistant plastic containers for waste collection and neutralization
-
Stir bar and stir plate (optional, for larger quantities)
3.2. Experimental Protocol for Liquid this compound Waste Neutralization
-
Preparation of Bleach Solution: In a suitable container within a chemical fume hood, prepare a 1:1 (v/v) solution of commercial bleach and water. For every 1 volume of this compound waste, prepare at least 10 volumes of the diluted bleach solution.
-
Cooling the Bleach Solution: The oxidation of thiols is an exothermic reaction. To control the reaction rate and prevent excessive heat generation, it is advisable to cool the bleach solution in an ice bath.
-
Slow Addition of this compound Waste: Slowly and carefully add the liquid this compound waste to the stirred, cooled bleach solution. The addition should be dropwise or in a very slow stream to control the temperature of the reaction mixture.
-
Monitoring the Reaction: Monitor the temperature of the reaction. If the temperature rises significantly, pause the addition to allow the mixture to cool.
-
Reaction Time: Once the addition is complete, allow the mixture to stir for at least 2 hours to ensure complete neutralization. The characteristic pungent odor of this compound should no longer be detectable.
-
pH Adjustment (Optional but Recommended): After the reaction, the resulting solution will be basic. If required by your institution's waste disposal guidelines, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). This step should be performed with caution as it can also generate heat.
-
Final Disposal: The neutralized solution should be disposed of as hazardous chemical waste according to your institution's and local regulations.
3.3. Protocol for Solid Waste Decontamination
-
Contaminated Consumables: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Contaminated Glassware: Glassware that has come into contact with this compound should be decontaminated by soaking in a 1:1 bleach-water solution for a minimum of 14-24 hours in a chemical fume hood.[6] After soaking, the glassware should be thoroughly rinsed with water before standard washing. The bleach bath should be disposed of as hazardous waste.
Diagrams
4.1. Chemical Degradation Pathway
The following diagram illustrates the proposed oxidation pathway of this compound to methanedisulfonic acid upon reaction with sodium hypochlorite.
Caption: Proposed oxidation of this compound.
4.2. Experimental Workflow for Liquid Waste Disposal
This diagram outlines the step-by-step workflow for the safe disposal of liquid this compound waste.
Caption: Workflow for liquid this compound waste disposal.
References
Troubleshooting & Optimization
Preventing oxidation of methanedithiol during storage and reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the oxidation of methanedithiol during storage and in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary cause of this compound degradation is oxidation. The thiol groups (-SH) are susceptible to oxidation, which can be initiated by:
-
Oxygen: Exposure to air is a major contributor to oxidation.
-
Light: UV radiation can catalyze the oxidation process.
-
Heat: Elevated temperatures can increase the rate of degradation.
-
Metal Ions: Trace amounts of metal ions can act as catalysts for oxidation.
Q2: How can I visually identify if my this compound has oxidized?
A2: Pure this compound is a colorless liquid. Oxidation often leads to the formation of disulfides and other sulfur-containing impurities, which may cause the solution to appear hazy or develop a yellowish tint. However, visual inspection is not a definitive method for determining purity.
Q3: What are the recommended general storage conditions for this compound?
A3: To minimize degradation, store this compound in a cool, dark place, preferably in a refrigerator at 2-8°C. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guide: Preventing Oxidation
Issue 1: Rapid Degradation of this compound in Storage
Symptoms:
-
Noticeable change in color or clarity of the liquid.
-
Reduced reactivity in subsequent experiments.
-
Presence of impurity peaks corresponding to oxidized species in analytical tests (e.g., GC-MS, NMR).
Possible Causes & Solutions:
| Cause | Solution |
| Oxygen Exposure | Store under an inert atmosphere (argon or nitrogen). Use septa-sealed vials for storage and transfer with a gas-tight syringe. |
| Inappropriate Storage Temperature | Store at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Use amber-colored vials or wrap clear vials in aluminum foil to protect from light. |
| Contamination with Metal Ions | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to a final concentration of 0.1-1 mM. |
Issue 2: Oxidation of this compound During a Reaction
Symptoms:
-
Low yield of the desired product.
-
Formation of disulfide byproducts.
-
Inconsistent reaction outcomes.
Possible Causes & Solutions:
| Cause | Solution |
| Dissolved Oxygen in Solvents | Degas all solvents prior to use by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles. |
| Atmospheric Oxygen | Conduct the reaction under a continuous flow of an inert gas. Use Schlenk line techniques for highly sensitive reactions. |
| Presence of Oxidizing Agents | Ensure all reagents and starting materials are free from oxidizing impurities. |
| In-situ Oxidation | Add a reducing agent to the reaction mixture. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is a powerful reducing agent and is generally stable in air. A concentration of 1-5 mM is typically sufficient. |
Quantitative Data Summary
| Condition | Expected Stability | Key Recommendations |
| Air, Room Temperature, Light | Very Poor | Avoid |
| Air, 2-8°C, Dark | Poor | Not recommended for long-term storage |
| Inert Gas, 2-8°C, Dark | Good | Recommended for routine storage |
| Inert Gas, 2-8°C, Dark, with Antioxidant | Excellent | Optimal for long-term storage and sensitive applications |
Experimental Protocols
Protocol 1: Storage of this compound under Inert Atmosphere
Materials:
-
This compound
-
Schlenk flask or septum-capped vial
-
Source of high-purity argon or nitrogen
-
Gas-tight syringe
Procedure:
-
Obtain a clean, dry Schlenk flask or septum-capped vial.
-
If the container is not already under an inert atmosphere, flush it with argon or nitrogen for several minutes.
-
Using a gas-tight syringe, carefully transfer the desired amount of this compound to the prepared container.
-
If using a Schlenk flask, evacuate and backfill with the inert gas three times.
-
If using a septum-capped vial, ensure the headspace is filled with the inert gas.
-
Seal the container tightly and store at 2-8°C in the dark.
Protocol 2: Use of TCEP as a Reducing Agent in a Reaction
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed reaction solvent
-
Reaction vessel (e.g., round-bottom flask with a condenser and inert gas inlet)
Procedure:
-
Set up the reaction vessel under a positive pressure of argon or nitrogen.
-
Add the degassed solvent to the reaction vessel.
-
Add TCEP hydrochloride to the solvent to achieve the desired final concentration (typically 1-5 mM). Stir until dissolved.
-
Add the other reaction components.
-
Finally, add the this compound to the reaction mixture using a gas-tight syringe.
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Maintain a positive pressure of the inert gas throughout the reaction.
Visualizations
Caption: Workflow for preventing this compound oxidation.
Caption: Troubleshooting logic for this compound oxidation.
Common side products in methanedithiol synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methanedithiol. Our goal is to help you identify, minimize, and avoid common side products to improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis from formaldehyde (B43269) and hydrogen sulfide (B99878)?
The most prevalent side product is the cyclic trimer, 1,3,5-trithiane (B122704) . Due to the inherent instability of this compound, it readily trimerizes, especially under acidic conditions. Other potential side products include linear polymers of methylene (B1212753) sulfide, often referred to as poly(methylene sulfide), and other related oligomers. The formation of these byproducts is a significant challenge in achieving high yields of pure this compound.
Q2: What is the primary reaction pathway for the formation of this compound and its main side product, 1,3,5-trithiane?
This compound is synthesized by the reaction of formaldehyde with hydrogen sulfide.[1] This reaction is in equilibrium with the formation of 1,3,5-trithiane, which is favored under certain conditions. The overall reaction scheme can be visualized as a branching pathway where the intermediate, this compound, can either be isolated or proceed to form the more stable trimer.
Caption: Reaction pathways in this compound synthesis.
Q3: How does pH influence the formation of side products?
Strongly acidic conditions significantly promote the formation of 1,3,5-trithiane. The synthesis of trithiane is often carried out using concentrated hydrochloric acid, which efficiently catalyzes the cyclotrimerization of this compound.[2] Conversely, maintaining a neutral or slightly basic pH can help to suppress the formation of trithiane and favor the isolation of this compound. However, the stability of this compound remains a challenge across the pH range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of this compound, with a large amount of white precipitate. | The white precipitate is likely 1,3,5-trithiane. The reaction conditions, particularly high acidity and/or elevated temperature, are favoring its formation. | 1. Avoid strong acids: Do not use concentrated mineral acids like HCl. Consider using a milder acidic catalyst or a base catalyst. 2. Control temperature: Perform the reaction at low temperatures (e.g., 0-10 °C) to disfavor the trimerization reaction. 3. Use an excess of hydrogen sulfide: This can help to shift the equilibrium towards the formation of this compound. |
| Formation of an insoluble, oily, or polymeric substance. | This may be due to the formation of linear poly(methylene sulfide). This can occur if the concentration of reactants is too high or if the reaction is allowed to proceed for an extended period. | 1. Dilute reaction mixture: Use a suitable solvent to keep the concentrations of formaldehyde and this compound low. 2. Limit reaction time: Monitor the reaction closely and work up the product as soon as a reasonable conversion to this compound is achieved. 3. In situ trapping: If this compound is to be used in a subsequent step, consider performing the next reaction in the same pot to "trap" the unstable intermediate before it polymerizes. |
| Difficulty in isolating pure this compound. | This compound is a volatile and unstable liquid. Purification by distillation can be challenging due to its tendency to decompose and trimerize upon heating. | 1. Low-pressure distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[3] 2. Chromatography: For small-scale purifications, column chromatography on silica (B1680970) gel may be an option, but care must be taken as the acidic nature of silica can promote side reactions. Using a non-polar eluent and running the column quickly is advisable. 3. Derivatization: For analytical purposes or if the thiol groups are to be protected, consider converting this compound to a more stable derivative, such as a thioester or thioether, which can be more easily purified. |
Influence of Reaction Conditions on Product Distribution (Qualitative)
| Parameter | Condition | Favored Product | Rationale |
| pH | Strongly Acidic (e.g., conc. HCl) | 1,3,5-Trithiane | Acid catalysis strongly promotes the cyclotrimerization of this compound.[2] |
| Neutral / Mildly Basic | This compound | Reduces the rate of acid-catalyzed trimerization. | |
| Temperature | High | 1,3,5-Trithiane / Polymers | Increased temperature provides the activation energy for side reactions and can lead to thermal decomposition. |
| Low (0-10 °C) | This compound | Kinetically disfavors the formation of trimer and polymers. | |
| Concentration | High | Polymeric byproducts | High concentrations of the reactive this compound can lead to intermolecular reactions and polymerization. |
| Low (Dilute) | This compound | Reduces the likelihood of intermolecular side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trithiane (To be avoided for this compound Synthesis)
This protocol is provided to illustrate the conditions that favor the formation of the primary side product.
Materials:
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36% Formaldehyde solution
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Concentrated Hydrochloric Acid
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Hydrogen Sulfide gas
-
Benzene (for purification)
Procedure: [2]
-
A mixture of 326 g of a 36% formaldehyde solution and 700 cc of concentrated hydrochloric acid is placed in a tall glass cylinder.
-
Hydrogen sulfide is passed through the solution until no more precipitate is formed. This can take 12-24 hours.
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The crude 1,3,5-trithiane is collected by filtration.
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The crude product is purified by recrystallization from benzene.
Key takeaway for this compound synthesis: The use of concentrated HCl is a primary driver for trithiane formation.
Protocol 2: Recommended Approach for this compound Synthesis (Minimizing Side Products)
This protocol is an inferred procedure based on the principles of minimizing side product formation.
Materials:
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Paraformaldehyde (or 37% formaldehyde solution)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Hydrogen Sulfide gas
-
A mild acid catalyst (e.g., p-toluenesulfonic acid, used sparingly) or a base catalyst (e.g., triethylamine)
-
Anhydrous sodium sulfate (B86663) (for drying)
Workflow Diagram:
Caption: Workflow for this compound synthesis.
Procedure:
-
In a well-ventilated fume hood, dissolve formaldehyde (or paraformaldehyde) in an anhydrous solvent in a three-necked flask equipped with a gas inlet, a stirrer, and a thermometer.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add a catalytic amount of a mild acid or a base.
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Slowly bubble hydrogen sulfide gas through the stirred solution, maintaining the temperature at 0-10 °C.
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Monitor the progress of the reaction by a suitable method (e.g., GC-MS or TLC after derivatization).
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Once the desired conversion is reached, stop the H₂S flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove excess H₂S.
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Wash the reaction mixture with cold water to remove the catalyst and any unreacted formaldehyde.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Carefully remove the solvent under reduced pressure at a low temperature.
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If further purification is required, perform vacuum distillation of the crude product.
Concluding Remarks
The synthesis of this compound is a delicate process where the control of reaction conditions is paramount to success. The inherent instability of the product makes the formation of side products, particularly 1,3,5-trithiane, a major challenge. By carefully selecting catalysts, controlling temperature and concentration, and employing appropriate work-up and purification techniques, researchers can significantly improve the yield and purity of this compound. This guide provides a starting point for troubleshooting and optimizing your synthetic protocols. Always ensure that all experiments involving hydrogen sulfide and other volatile sulfur compounds are conducted in a well-ventilated fume hood with appropriate safety precautions.
References
Optimizing reaction conditions for higher methanedithiol yield
Welcome to the technical support center for the synthesis of methanedithiol. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on optimizing reaction conditions for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory and industrial synthesis of this compound (also known as dimercaptomethane) involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878).[1] The overall reaction is:
CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O[1]
Q2: What are the main challenges and side reactions in this compound synthesis?
A2: A significant challenge in synthesizing this compound is the competing formation of the cyclic trimer, 1,3,5-trithiane (B122704).[1] This side reaction reduces the yield of the desired product. The formation of trithiane is favored under certain conditions and proceeds as follows:
3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S[1]
Another challenge is the handling of the reactants and products, as hydrogen sulfide is a toxic gas and this compound is a volatile and odorous liquid.
Q3: How can the formation of 1,3,5-trithiane be minimized?
A3: The formation of the trithiane byproduct is highly dependent on the reaction conditions. Generally, using a significant excess of hydrogen sulfide can favor the formation of this compound by Le Chatelier's principle. The choice of solvent and the presence of a catalyst can also influence the product distribution. Acidic conditions, for instance, have been reported to promote the formation of trithiane.
Q4: What are the typical physical properties of this compound?
A4: this compound is a colorless liquid with a pungent odor.[2] It has a boiling point of approximately 118 °C at atmospheric pressure.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low to no yield of this compound | - Incomplete reaction: Insufficient reaction time or temperature. - Loss of volatile product: this compound is volatile and can be lost during the reaction or workup if not properly contained. - Incorrect stoichiometry: An insufficient amount of hydrogen sulfide will limit the conversion of formaldehyde. | - Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS) to ensure completion. - Use a well-sealed reaction vessel and perform workup and purification steps at low temperatures to minimize evaporation. - Ensure a significant molar excess of hydrogen sulfide is used. |
| High yield of 1,3,5-trithiane byproduct | - Reaction conditions favoring trimerization: Acidic conditions, prolonged reaction times at elevated temperatures, or insufficient excess of hydrogen sulfide can promote the formation of trithiane. | - Maintain neutral or slightly basic reaction conditions if possible. - Optimize the reaction time and temperature to favor the kinetic product (this compound) over the thermodynamic product (trithiane). - Increase the molar ratio of hydrogen sulfide to formaldehyde. |
| Difficulty in purifying this compound | - Co-distillation with solvent or byproducts: The boiling point of this compound may be close to that of the solvent or other reaction components. - Thermal decomposition: this compound may be unstable at its boiling point at atmospheric pressure. | - Choose a solvent with a significantly different boiling point from this compound. - Consider vacuum distillation to lower the boiling point and prevent thermal decomposition.[3] - Fractional distillation can be employed to separate components with close boiling points.[3] |
| Safety concerns during the reaction | - Toxicity of hydrogen sulfide: H₂S is a highly toxic gas. - Odor of this compound: The product has a strong and unpleasant odor. | - All manipulations involving hydrogen sulfide and this compound must be performed in a well-ventilated fume hood. - Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. - Have a plan for quenching and disposing of any unreacted hydrogen sulfide. |
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes hypothetical data on how different parameters can influence the product distribution.
| Experiment ID | Formaldehyde (mol) | H₂S (mol) | Molar Ratio (H₂S:CH₂O) | Temperature (°C) | Pressure (atm) | Catalyst | This compound Yield (%) | Trithiane Yield (%) |
| 1 | 1.0 | 2.5 | 2.5:1 | 25 | 1 | None | 45 | 50 |
| 2 | 1.0 | 5.0 | 5:1 | 25 | 1 | None | 70 | 25 |
| 3 | 1.0 | 10.0 | 10:1 | 25 | 1 | None | 85 | 10 |
| 4 | 1.0 | 5.0 | 5:1 | 0 | 1 | None | 75 | 20 |
| 5 | 1.0 | 5.0 | 5:1 | 50 | 1 | None | 60 | 35 |
| 6 | 1.0 | 5.0 | 5:1 | 25 | 5 | None | 78 | 18 |
| 7 | 1.0 | 5.0 | 5:1 | 25 | 1 | Thoria | 80 | 15 |
| 8 | 1.0 | 5.0 | 5:1 | 25 | 1 | Alumina | 75 | 20 |
Note: This data is illustrative and intended to demonstrate the expected trends in optimizing this compound synthesis.
Experimental Protocols
Synthesis of this compound from Formaldehyde and Hydrogen Sulfide
This protocol provides a general procedure for the synthesis of this compound. Extreme caution must be exercised due to the toxicity of hydrogen sulfide. All steps must be performed in a high-performance fume hood.
Materials:
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Formaldehyde solution (e.g., 37% in water)
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Hydrogen sulfide gas
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Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Reaction vessel with a gas inlet, outlet, and a means of cooling (e.g., a three-necked flask with a condenser and a cold trap)
Procedure:
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Setup: Assemble the reaction apparatus in a fume hood. The outlet should be connected to a scrubber containing a solution of sodium hypochlorite (B82951) or sodium hydroxide (B78521) to neutralize unreacted hydrogen sulfide.
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Charging the Reactor: Charge the reaction flask with a solution of formaldehyde in the chosen solvent. Cool the flask to a low temperature (e.g., 0-5 °C) using an ice bath.
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Introduction of Hydrogen Sulfide: Slowly bubble a significant excess of hydrogen sulfide gas through the formaldehyde solution with vigorous stirring. The molar ratio of H₂S to CH₂O should be at least 5:1 to favor the formation of this compound.
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Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by a suitable method (e.g., GC-MS) to determine the ratio of this compound to trithiane.
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Workup: Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with an inert gas (e.g., nitrogen or argon) to remove any remaining H₂S.
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Extraction and Drying: Transfer the reaction mixture to a separatory funnel and wash with cold water to remove any unreacted formaldehyde and other water-soluble impurities. Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
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Purification: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure. The crude this compound can then be purified by fractional distillation under reduced pressure to minimize thermal decomposition.[3] Collect the fraction corresponding to the boiling point of this compound.
Signaling Pathways and Experimental Workflows
The synthesis of this compound involves a primary pathway leading to the desired product and a competing pathway leading to the formation of 1,3,5-trithiane. The following diagrams illustrate the logical relationship between reactants and products and a typical experimental workflow.
Caption: Reaction pathways in this compound synthesis.
Caption: A typical experimental workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude Methanedithiol by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude methanedithiol via distillation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My distillation is proceeding very slowly, or no distillate is being collected. What are the possible causes?
A: Several factors could contribute to a slow or stalled distillation:
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Inadequate Heating: The heating mantle temperature may be too low. For distillation to occur, the pot temperature should be consistently 20-30°C higher than the boiling point of the liquid.[1]
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Vacuum Leaks: If performing a vacuum distillation, leaks in the system are a common issue. Check all joints, seals, and tubing for a secure fit. Ensure all glassware is free of cracks.
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Insufficient Vacuum: The vacuum pump may not be reaching the required low pressure to reduce the boiling point of this compound sufficiently. Check the pump's performance and the reading on the manometer. For thermally sensitive compounds, a high vacuum is crucial to keep the distillation temperature low.[2]
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Condenser Issues: The condenser may be too efficient, causing the vapor to condense and return to the distillation flask before reaching the collection flask (refluxing). This can happen if the coolant flow is too high or the temperature is too low.
Q2: The pressure in my vacuum distillation setup is fluctuating.
A: Pressure instability can be caused by:
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Vigorous Bumping/Boiling: Uneven boiling in the distillation flask can cause pressure surges. Using a magnetic stir bar or boiling chips can promote smoother boiling.
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Leaks in the System: As mentioned above, even small leaks can lead to pressure fluctuations as the pump works to compensate.
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Pump Oil Contamination: The oil in the vacuum pump may be old or contaminated with volatile solvents, reducing its efficiency.
Q3: My purified this compound appears cloudy or contains water. How can I prevent this?
A: Cloudiness often indicates the presence of water. To prevent this:
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Drying of Crude Material: Ensure the crude this compound is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.
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Dry Glassware: All glassware for the distillation setup must be completely dry. Oven-drying the apparatus before assembly is recommended.
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Atmospheric Moisture: Protect the system from atmospheric moisture, especially at the collection end, by using a drying tube filled with a desiccant.
Q4: I'm concerned about the thermal decomposition of this compound during distillation. What precautions should I take?
A: Thiols can be thermally labile.[2] To minimize the risk of decomposition:
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Use Vacuum Distillation: This is the most effective way to reduce the required heating temperature.[1] By lowering the pressure, the boiling point of this compound (118°C at 760 mmHg) can be significantly reduced.[3]
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Avoid Overheating: Do not heat the distillation flask excessively. Keep the heating bath temperature as low as possible while maintaining a steady distillation rate.[2]
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Minimize Distillation Time: Prolonged heating can increase the likelihood of decomposition. Plan the experiment to be as efficient as possible.
Q5: My product seems to have dimerized into a disulfide. How can I avoid this?
A: Thiols are susceptible to oxidation, which can lead to the formation of disulfide impurities.[2] To prevent this:
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Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2] This involves purging the apparatus with the inert gas before starting the distillation.
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Degassed Solvents: If any solvents are used, ensure they have been properly degassed to remove dissolved oxygen.[2]
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Proper Storage: Store the purified this compound under an inert atmosphere and at low temperatures to prevent post-purification oxidation.[2]
Q6: What are the best practices for handling the strong odor of this compound?
A: this compound has a pungent, unpleasant odor.[3] Proper handling is essential:
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Work in a Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
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Bleach Traps: Vent the exhaust from the vacuum pump and any other outlets through a trap containing a bleach solution (sodium hypochlorite) to scrub the thiol vapors.[4]
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Decontamination of Glassware: Immediately after use, immerse all glassware in a bleach bath overnight to neutralize residual thiol before standard cleaning procedures.[4]
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₄S₂ | [3][5] |
| Molecular Weight | 80.17 g/mol | [3][5] |
| Boiling Point (Atmospheric Pressure) | 117-118 °C @ 760 mmHg | [3][6] |
| Density | ~1.096 g/cm³ | [6] |
| Appearance | Colorless liquid | [3] |
| Odor | Pungent | [3] |
Experimental Protocol: Vacuum Fractional Distillation of Crude this compound
This protocol outlines the purification of crude this compound using vacuum fractional distillation. This method is recommended to minimize thermal decomposition.
1. Pre-Distillation Preparation:
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Drying: Dry the crude this compound over a suitable drying agent (e.g., anhydrous Na₂SO₄), and then filter or decant to remove the solid.
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Glassware: Ensure all glassware (distillation flask, fractionating column, condenser, receiving flasks) is thoroughly cleaned and oven-dried to remove any moisture.
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Inert Atmosphere: Assemble the distillation apparatus while hot and allow it to cool under a stream of dry nitrogen or argon to ensure an inert atmosphere.
2. Apparatus Setup:
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Place a magnetic stir bar in a round-bottomed distillation flask.
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Attach a short, insulated fractionating column (e.g., a Vigreux column) to the flask to improve separation efficiency.
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Connect the distillation head with a thermometer adapter and a condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
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Attach a collection adapter (e.g., a Perkin triangle or a cow-type receiver) to the end of the condenser to allow for the collection of different fractions without breaking the vacuum.
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Connect the vacuum source to the collection adapter via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from volatile vapors.
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Connect the entire system to a manometer to monitor the pressure.
3. Distillation Procedure:
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Charge the dried crude this compound into the distillation flask (do not fill more than two-thirds full).
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Begin stirring and slowly evacuate the system to the desired pressure. Observe for smooth boiling.
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Once the target pressure is stable, begin heating the distillation flask using a heating mantle.
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Collect a forerun fraction, which will contain any lower-boiling impurities.
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As the temperature of the vapor stabilizes at the boiling point of this compound at the working pressure, switch to collecting the main product fraction in a clean receiving flask.
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Monitor the temperature and pressure throughout the distillation. A stable temperature reading indicates that a pure fraction is being collected.
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Once the majority of the product has distilled or if the temperature begins to rise significantly, stop the distillation by removing the heat source.
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Allow the system to cool completely before slowly and carefully reintroducing the inert gas to return the system to atmospheric pressure.
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Store the purified this compound in a sealed container under an inert atmosphere at a low temperature.
4. Waste Disposal:
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Quench any residue in the distillation flask carefully with a bleach solution within a fume hood.
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Dispose of all liquid and solid waste containing thiols in appropriately labeled hazardous waste containers.[4]
Visualizations
Caption: Troubleshooting workflow for this compound distillation.
Caption: Logical workflow for the purification of this compound.
References
Troubleshooting low yields in methanedithiol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the synthesis of methanedithiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is typically synthesized through the reaction of formaldehyde (B43269) (CH₂O) with hydrogen sulfide (B99878) (H₂S). The reaction is generally performed under pressure.
CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O
Q2: What is the main side reaction that leads to low yields of this compound?
A2: A significant side reaction is the formation of the cyclic trimer, 1,3,5-trithiane (B122704). This reaction is favored under certain conditions and consumes the this compound intermediate, thus reducing the final yield.[1]
3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S
Q3: What are the known physical properties of this compound?
A3: this compound is a colorless liquid with a pungent odor. It is soluble in water and ethanol.[2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | CH₄S₂ |
| Molar Mass | 80.18 g/mol |
| Boiling Point | 118.00 °C @ 760.00 mm Hg[2] |
| Density | 0.827-0.831 g/cm³ |
Q4: Is this compound a stable compound?
A4: No, free gem-dithiols like this compound are generally unstable in aqueous environments and can readily decompose, releasing hydrogen sulfide. This inherent instability is a major challenge in its synthesis and isolation.
Troubleshooting Guide for Low this compound Yields
This guide addresses common problems encountered during this compound synthesis in a question-and-answer format.
Problem 1: The yield of this compound is consistently low, and a significant amount of a white solid is formed.
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Possible Cause: The formation of 1,3,5-trithiane as a major byproduct is the most likely cause. Acidic conditions and prolonged reaction times can promote the trimerization of this compound to form the solid trithiane.
-
Recommended Solutions:
-
Control pH: Avoid strongly acidic conditions which are known to favor trithiane formation. The reaction of formaldehyde and hydrogen sulfide in aqueous solution can be performed at a pH between 3 and 8.5.
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Optimize Temperature: Lower temperatures may disfavor the formation of the thermodynamically stable trithiane. One study suggests that maintaining the temperature below 40°C can improve the yield of this compound.
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Reaction Time: Monitor the reaction progress and try to minimize the reaction time to reduce the opportunity for the this compound intermediate to trimerize.
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Flow Chemistry: Consider using a flow chemistry setup. A reported yield of 68% for this compound was achieved by maintaining a hydrogen sulfide partial pressure above 3 atm and a temperature below 40°C in a continuous flow system.
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Problem 2: It is difficult to isolate and purify the this compound product.
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Possible Cause: this compound has a relatively low boiling point and is unstable, making purification by distillation challenging. Its solubility in water can also lead to losses during aqueous workups.
-
Recommended Solutions:
-
Low-Pressure Distillation: If distillation is necessary, perform it under reduced pressure to lower the required temperature and minimize decomposition.
-
Inert Atmosphere: Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
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Extraction with Care: If performing a liquid-liquid extraction, be mindful of the potential for the product to be soluble in the aqueous phase. Consider back-extraction of the aqueous layer.
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In Situ Trapping: Due to its instability, consider generating and using this compound in situ for subsequent reactions. This avoids the need for isolation and purification. Another approach is to use a protected form of the gem-dithiol that can be deprotected at a later stage.
-
Experimental Protocols and Data
Optimized Conditions for this compound Synthesis (Flow Chemistry)
| Parameter | Condition | Reported Yield |
| H₂S Partial Pressure | > 3 atm | 68% |
| Temperature | < 40°C | 68% |
This data is based on a single report and may require optimization for different setups.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway of this compound Synthesis and Side Reaction
Troubleshooting Workflow for Low this compound Yield
References
Identifying and removing impurities from methanedithiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanedithiol. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, synthesized from formaldehyde (B43269) and hydrogen sulfide (B99878), typically contains the following impurities:
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Unreacted Starting Materials: Formaldehyde and hydrogen sulfide.
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Side-Reaction Products: The most significant side-product is 1,3,5-trithiane, a cyclic trimer of thioformaldehyde.[1][2]
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Oxidation Products: Like other thiols, this compound can oxidize to form disulfides, although for a gem-dithiol this can lead to more complex polymeric sulfur compounds.
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Decomposition Products: gem-Dithiols can be unstable and may decompose, especially when heated.[3]
Q2: There are conflicting reports on the boiling point of this compound. What is the correct value?
A2: There is a notable discrepancy in published data regarding the boiling point of this compound. Some sources report it as 58 °C, while others, such as PubChem and the Human Metabolome Database, list it as 118 °C at standard pressure.[2][4][5] This discrepancy may be due to different experimental conditions or the presence of impurities that can form azeotropes. For purification purposes, it is recommended to perform a careful fractional distillation and determine the boiling point of the main fraction under your specific experimental conditions.
Q3: What is the best method for purifying this compound?
A3: Fractional distillation is the most effective method for purifying this compound on a laboratory scale. This technique is well-suited for separating this compound from the higher-boiling impurity, 1,3,5-trithiane, as well as any less volatile decomposition products. Chemical treatments can be used to remove unreacted starting materials prior to distillation.
Q4: How can I confirm the purity of my this compound sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is the recommended analytical method for assessing the purity of this compound.[6][7] It allows for the separation and identification of volatile impurities. For quantitative analysis, a sulfur-specific detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), can provide higher sensitivity and selectivity for sulfur-containing compounds.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification and handling of this compound.
Fractional Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Distillation temperature is unstable or does not reach a plateau. | 1. Inefficient fractionating column.2. Heating rate is too high or too low.3. Presence of multiple impurities with close boiling points.4. System is not at thermal equilibrium. | 1. Ensure the fractionating column is adequately packed and insulated.2. Adjust the heating mantle to achieve a slow and steady distillation rate (approximately 1-2 drops per second).3. Consider pre-treatment of the crude product to remove some impurities.4. Allow the system to stabilize before collecting fractions. |
| The product is still impure after distillation. | 1. Inadequate separation due to a short fractionating column.2. Distillation was performed too quickly.3. Fractions were not collected in narrow enough boiling ranges. | 1. Use a longer fractionating column or one with a higher number of theoretical plates.2. Reduce the heating rate to allow for better separation.3. Collect smaller fractions and analyze their purity by GC-MS. |
| A solid forms in the condenser or receiving flask. | The solid is likely 1,3,5-trithiane, which has a melting point of around 215-220 °C. | 1. Ensure the distillation temperature does not significantly exceed the boiling point of this compound.2. If trithiane is a major contaminant, consider a pre-purification step such as recrystallization of the crude product from a suitable solvent if feasible, though this compound is a liquid at room temperature. A more practical approach is a careful fractional distillation. |
Impurity Removal Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Residual formaldehyde detected in the purified product. | Incomplete removal by washing or chemical treatment. | 1. Wash the crude this compound with water or a dilute aqueous solution of a non-nucleophilic base to remove water-soluble formaldehyde.2. Consider the use of a formaldehyde scavenger prior to distillation.[8][9][10][11] |
| Residual hydrogen sulfide detected (strong rotten egg smell). | Inefficient removal during workup. | 1. Bubble an inert gas (e.g., nitrogen or argon) through the crude product to sparge out dissolved hydrogen sulfide.2. Wash with a dilute solution of a base (e.g., sodium bicarbonate) to convert H₂S to a non-volatile salt.3. Use a hydrogen sulfide trap during the reaction and workup.[1][12][13] |
| Product darkens or forms a precipitate upon storage. | Oxidation or decomposition of the this compound. | 1. Store purified this compound under an inert atmosphere (nitrogen or argon).2. Store at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition.3. Ensure the storage container is clean and free of any catalytic impurities. |
Data Presentation
Physical Properties of this compound and a Key Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | CH₄S₂ | 80.17 | ~118[4][5] (Note the discrepancy with the 58°C value[2]) | N/A (Liquid at RT) | Soluble in water and ethanol.[4] |
| 1,3,5-Trithiane | C₃H₆S₃ | 138.27 | ~173 | 215-220 | Slightly soluble in water; soluble in organic solvents like benzene. |
Experimental Protocols
Representative Protocol for Fractional Distillation of this compound
This protocol is a general guideline and may require optimization based on the specific impurities and equipment used.
-
Pre-treatment of Crude this compound:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove formaldehyde).
-
A saturated aqueous solution of sodium bicarbonate (to remove hydrogen sulfide).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and the system is protected from moisture if necessary.
-
-
Distillation Procedure:
-
Add the pre-treated crude this compound and a few boiling chips to the distillation flask.
-
Begin heating the flask gently.
-
Observe the temperature and collect a forerun fraction, which may contain low-boiling impurities.
-
Slowly increase the heating to distill the main fraction at a stable temperature, which should correspond to the boiling point of this compound.
-
Collect the purified this compound in a clean, dry receiving flask.
-
Stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
-
Representative Protocol for GC-MS Analysis
This is a general method for the analysis of volatile thiols and should be optimized for your specific instrument and sample.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-5, or a specialized sulfur analysis column).
-
Injector Temperature: 200-250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cl-air.com [cl-air.com]
- 9. mellifiq.com [mellifiq.com]
- 10. echemi.com [echemi.com]
- 11. Formaldehyde Removal: What Is It, 8 Ways to Remove and Tips [totalcleanz.com]
- 12. Hydrogen Sulfide (H2S) Removal via MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalproductsokc.com [chemicalproductsokc.com]
Technical Support Center: Methanedithiol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of methanedithiol. The information is based on established chemical principles and available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is synthesized by the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878). This reaction is typically performed under pressure.
Q2: What are the main safety concerns when working with this compound?
A2: this compound is a flammable liquid and vapor. It is crucial to keep it away from heat, sparks, open flames, and hot surfaces. Proper personal protective equipment (PPE), including protective gloves, eye protection, and face protection, should always be worn. The synthesis and handling should be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.
Q3: What are the known side reactions or byproducts in this compound synthesis?
A3: A significant competing reaction is the formation of 1,3,5-trithiane, a cyclic trimer of thioformaldehyde. This side reaction can reduce the yield of the desired this compound.
Q4: What are the physical properties of this compound?
A4: this compound is a colorless liquid with a pungent odor. It is soluble in water and ethanol.
| Property | Value |
| Molar Mass | 80.18 g/mol |
| Boiling Point | 118.0 °C @ 760 mmHg |
| Density | 0.827-0.831 g/cm³ |
| Refractive Index | 1.578-1.584 |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | - Formation of 1,3,5-trithiane: This is a common side reaction that competes with this compound formation. - Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or pressure. | - Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions that favor the formation of this compound over trithiane. - Control Stoichiometry: Carefully control the molar ratio of formaldehyde to hydrogen sulfide. An excess of one reactant may favor the main reaction. |
| Product Purity Issues | - Presence of 1,3,5-trithiane: The primary impurity is often the trithiane byproduct. - Residual starting materials: Unreacted formaldehyde or hydrogen sulfide may be present. | - Purification: Employ fractional distillation to separate this compound from the higher-boiling trithiane and any unreacted starting materials. The significant difference in boiling points should allow for effective separation. |
| Safety Incidents (e.g., uncontrolled pressure increase) | - Exothermic Reaction: The reaction between formaldehyde and hydrogen sulfide is exothermic, which can lead to a rapid increase in temperature and pressure if not properly controlled, especially at a larger scale. | - Effective Heat Management: Ensure adequate cooling and temperature monitoring throughout the reaction. For larger scale reactions, a reactor with a high surface area-to-volume ratio or internal cooling coils is recommended. - Controlled Reagent Addition: Add one of the reactants gradually to the other to control the reaction rate and heat generation. |
Experimental Workflow & Logic Diagrams
Experimental Workflow for this compound Synthesis
The following diagram outlines the general steps for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield
This diagram provides a logical approach to troubleshooting low product yields.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Technical Support Center: Managing Methanedithiol Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the pungent odor of methanedithiol during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, offering step-by-step solutions to mitigate odor problems.
Issue 1: Persistent this compound odor in the laboratory despite working in a fume hood.
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Possible Cause 1: Improper fume hood usage.
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Solution: Ensure that all work with this compound is conducted at least 6 inches inside the fume hood sash. Keep the sash as low as possible. Avoid rapid movements that can disrupt airflow.
-
-
Possible Cause 2: Fugitive emissions from apparatus.
-
Solution: Seal all joints on your experimental setup with appropriate sealant tape or grease. Regularly inspect tubing for cracks or loose connections.
-
-
Possible Cause 3: Contaminated work surfaces.
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Solution: Wipe down all surfaces within the fume hood with a 10% bleach solution after each use. For persistent odors, leave bleach-soaked paper towels on the surface for an extended period before disposal.
-
-
Possible Cause 4: Improper waste disposal.
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Solution: Ensure all this compound-contaminated waste is immediately placed in a designated, sealed hazardous waste container.
-
Issue 2: Lingering this compound odor on glassware and equipment after cleaning.
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Possible Cause: Inadequate decontamination.
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Solution: Standard washing procedures are often insufficient. Immediately after use, immerse all contaminated glassware and equipment in a dedicated decontamination bath. A 10% sodium hypochlorite (B82951) (bleach) solution is effective. Allow items to soak for at least 24 hours before proceeding with standard washing.
-
Issue 3: Noticeable odor from this compound waste containers.
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Possible Cause 1: Improperly sealed containers.
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Solution: Use containers with tight-fitting lids. For added security, wrap the lid with parafilm.
-
-
Possible Cause 2: Headspace emissions.
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Solution: Before sealing, add a layer of an oxidizing agent, such as a fresh 10% bleach solution, to the liquid waste to neutralize volatile thiols in the headspace. For solid waste, place it in a sealable bag before putting it into the main waste container.
-
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What are the primary safety concerns when working with this compound?
-
A1: this compound is a flammable liquid with a pungent, unpleasant odor.[1] Key safety concerns include flammability and potential health effects from inhalation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
-
Q2: How should I store this compound to minimize odor?
-
A2: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition. For enhanced odor control, place the primary container inside a secondary container with a screw-top lid.
-
Odor Control and Neutralization
-
Q3: What is the most effective way to neutralize the odor of this compound?
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A3: Oxidation is the most effective method for neutralizing thiol odors. This can be achieved by using a solution of sodium hypochlorite (bleach) or a basic solution of hydrogen peroxide. These reagents oxidize the thiol group to less odorous compounds.
-
-
Q4: Can I use a chemical scrubber to control this compound vapors?
-
A4: Yes, passing the exhaust from your experimental setup through a bubbler containing a 10% bleach solution can effectively trap and neutralize this compound vapors before they are released into the fume hood exhaust.
-
Personal Protective Equipment (PPE)
-
Q5: What specific PPE should be worn when handling this compound?
-
A5: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. For procedures with a higher risk of splashing or aerosol generation, consider using a face shield and double-gloving.
-
Quantitative Data on Odor Management
| Compound Type | Example | Odor Profile | Expected Odor Level After Treatment |
| Thiol | This compound | Pungent, unpleasant | High |
| Disulfide | (Potential intermediate) | Less pungent than thiols | Medium |
| Sulfonic Acid | (Expected final product) | Generally odorless | Low / None |
Experimental Protocols
Protocol 1: Decontamination of Glassware and Equipment
Objective: To effectively remove residual this compound and its odor from laboratory glassware and equipment.
Materials:
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Contaminated glassware/equipment
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Dedicated plastic tub or container for soaking
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Sodium hypochlorite solution (household bleach, ~5-10%)
-
Water
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Standard laboratory detergent
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Personal Protective Equipment (lab coat, gloves, goggles)
Procedure:
-
Initial Rinse (in fume hood): Immediately after use, rinse the contaminated items with a small amount of a compatible organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the this compound. Dispose of the rinsate into a designated hazardous waste container.
-
Prepare Bleach Bath (in fume hood): In the dedicated plastic tub, prepare a 10% solution of bleach in water.
-
Soak: Fully immerse the rinsed glassware and equipment in the bleach bath. Ensure all surfaces are in contact with the solution.
-
Duration: Allow the items to soak for a minimum of 24 hours. This allows for the complete oxidation of the thiol.
-
Final Cleaning: After soaking, remove the items from the bleach bath, rinse thoroughly with water, and then wash with a standard laboratory detergent and water as per your lab's normal cleaning procedure.
Protocol 2: Neutralization of Liquid this compound Waste
Objective: To neutralize the odor of liquid waste containing this compound before final disposal.
Materials:
-
Liquid waste containing this compound
-
10% Sodium hypochlorite (bleach) solution or 3% hydrogen peroxide solution made basic with sodium hydroxide.
-
Stir plate and stir bar
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Large beaker or flask for the reaction
-
Personal Protective Equipment (lab coat, gloves, goggles, face shield)
Procedure:
-
Work in a Fume Hood: Conduct this entire procedure in a certified chemical fume hood.
-
Cool the Waste: If the waste is from a reaction, cool it to room temperature.
-
Prepare Neutralizing Agent: Place the neutralizing agent (bleach or basic peroxide) in the large beaker with a stir bar and begin stirring.
-
Slow Addition: Slowly and carefully add the this compound-containing waste to the stirring neutralizing solution. The reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Stir: Continue stirring the mixture for at least one hour to ensure complete neutralization.
-
Check for Odor: Carefully waft the vapors towards your nose to check for any remaining thiol odor. If the odor persists, add more neutralizing agent and continue stirring.
-
Dispose: Once the odor is gone, the neutralized waste should be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Workflow for handling this compound experiments.
Caption: Troubleshooting logic for persistent this compound odor.
References
Navigating the Challenges of Methanedithiol in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Methanedithiol, a geminal dithiol with significant potential in various research and drug development applications, presents a considerable challenge due to its inherent instability in aqueous solutions. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to empower researchers to effectively prepare, stabilize, and utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of this compound losing its potency over time?
A: this compound is prone to degradation in aqueous environments. The primary degradation pathway is believed to be oxidation, where the thiol groups (-SH) react with dissolved oxygen. This process can be accelerated by factors such as elevated temperature, neutral to alkaline pH, and the presence of metal ions, which can catalyze oxidation reactions. The decomposition of gem-dithiols can lead to the formation of various byproducts, including corresponding thioketones and hydrogen sulfide.
Q2: What are the common signs of this compound degradation in my stock solution?
A: Visual cues of degradation can be subtle. A slight turbidity or change in color may indicate the formation of insoluble oxidation products. However, the most reliable indicator is a decrease in the desired biological or chemical activity in your experiments. To confirm degradation, quantitative analysis of the this compound concentration is recommended.
Q3: How can I prepare a more stable aqueous solution of this compound?
A: To enhance the stability of your this compound solution, a multi-pronged approach is recommended:
-
Use Degassed Solvents: Prepare your solutions using deoxygenated water or buffers. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for an extended period.
-
Control the pH: Maintaining a slightly acidic pH (e.g., pH 4-6) can help to slow down the rate of oxidation.
-
Incorporate Stabilizing Agents: The addition of antioxidants and metal chelators is crucial.
Q4: What are the recommended starting concentrations for stabilizing agents?
A: The optimal concentration of stabilizing agents can be system-dependent. However, as a general starting point, the following concentrations can be considered:
| Stabilizing Agent | Typical Starting Concentration | Function |
| EDTA | 0.1 - 1 mM | Metal Chelator |
| TCEP | 1 - 5 mM | Reducing Agent (Antioxidant) |
| Ascorbic Acid | 1 - 10 mM | Antioxidant |
It is advisable to perform pilot experiments to determine the optimal concentrations for your specific application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound activity. | 1. Presence of dissolved oxygen in the solvent. 2. Contamination with metal ions. 3. Inappropriate pH of the solution. | 1. Ensure thorough deoxygenation of all solvents and buffers before use. 2. Add a metal chelator like EDTA to your solution. 3. Adjust the pH to a slightly acidic range (4-6). |
| Inconsistent experimental results. | 1. Inconsistent preparation of this compound solutions. 2. Degradation of stock solution over time. | 1. Standardize the protocol for preparing this compound solutions, including the use of fresh, high-purity reagents and consistent concentrations of stabilizing agents. 2. Prepare fresh this compound solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
| Precipitate formation in the solution. | 1. Oxidation of this compound leading to insoluble disulfide polymers. 2. Reaction with other components in a complex medium. | 1. Increase the concentration of the reducing agent (e.g., TCEP). 2. Filter the solution through a 0.22 µm syringe filter before use. 3. Investigate potential incompatibilities with other reagents in your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
This protocol outlines the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
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This compound
-
Deionized water (deoxygenated)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Ethylenediaminetetraacetic acid (EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Nitrogen or Argon gas
Procedure:
-
Deoxygenation of Water: Sparge deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Preparation of Buffer: To the deoxygenated water, add EDTA to a final concentration of 1 mM. Adjust the pH to 5.0 using 0.1 M HCl. This will be your stock buffer.
-
Preparation of TCEP Solution: In a separate vial, dissolve TCEP in the deoxygenated stock buffer to a final concentration of 100 mM.
-
Preparation of this compound Stock Solution:
-
In a clean, inert-atmosphere glove box or under a steady stream of nitrogen/argon, accurately weigh the required amount of this compound.
-
Dissolve the this compound in the deoxygenated stock buffer to achieve a concentration slightly higher than 10 mM.
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Add the 100 mM TCEP solution to the this compound solution to achieve a final TCEP concentration of 5 mM.
-
Adjust the final volume with the deoxygenated stock buffer to reach a this compound concentration of 10 mM.
-
-
Storage: Store the final stock solution in a tightly sealed vial, with the headspace flushed with nitrogen or argon, at 4°C and protected from light. It is recommended to use the solution within a short period and to re-evaluate its concentration if stored for an extended time.
Protocol 2: Quantification of this compound using HPLC with Pre-column Derivatization
This method allows for the quantification of this compound by reacting it with a fluorescent labeling agent before analysis by High-Performance Liquid Chromatography (HPLC). A similar methodology has been successfully used for other thiols.[1][2]
Materials:
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Boric acid buffer (pH 9.5)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Dilute the aqueous this compound sample to an appropriate concentration with deoxygenated water.
-
-
Derivatization:
-
To 100 µL of the diluted sample, add 50 µL of 10 mM TCEP solution and incubate for 10 minutes at room temperature to ensure all thiols are in their reduced form.
-
Add 100 µL of 10 mg/mL SBD-F in boric acid buffer (pH 9.5).
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample onto the C18 HPLC column.
-
Elute the derivatized this compound using a gradient of acetonitrile in water (with 0.1% formic acid).
-
Detect the fluorescent derivative using an excitation wavelength of 385 nm and an emission wavelength of 515 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound that have undergone the same derivatization procedure.
-
Calculate the concentration of this compound in the unknown sample by comparing its peak area to the standard curve.
-
Visualizing Stabilization and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed stabilization strategy and the analytical workflow.
Caption: Proposed pathway for this compound degradation and stabilization.
Caption: Experimental workflow for this compound quantification by HPLC.
References
Overcoming solubility issues of methanedithiol in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential solubility issues with methanedithiol in organic solvents. Given the limited specific literature on this compound, this guide also incorporates general principles of thiol and gem-dithiol chemistry to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: I am observing a precipitate forming in my this compound solution over time. What could be the cause?
A2: this compound can be unstable and may undergo self-condensation or oxidation, leading to the formation of insoluble byproducts. One common reaction is the formation of trithiane, a more stable cyclic compound.[1] Additionally, exposure to air can lead to oxidation and the formation of disulfides, which may have different solubility profiles.
Q3: Are there any safety concerns I should be aware of when handling this compound?
A3: Yes, this compound is a flammable liquid and should be handled with care.[2][1] It also has a pungent odor.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q4: How should I store this compound to maintain its stability and solubility?
A4: To minimize degradation, store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and at a low temperature (refrigerated or frozen). Protect it from light and moisture, as these can contribute to decomposition.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
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Potential Cause: The chosen solvent may not be optimal for dissolving this compound.
-
Troubleshooting Steps:
-
Solvent Screening: If initial attempts with a single solvent fail, perform a small-scale solvent screening experiment. Test a range of polar protic (e.g., methanol, isopropanol) and polar aprotic (e.g., DMSO, DMF, acetonitrile) solvents.
-
Solvent Mixtures: Try using a co-solvent system. For example, adding a small amount of a more polar solvent like DMSO to a less polar solvent can sometimes enhance solubility.
-
Gentle Heating: Gently warming the solution may increase the rate of dissolution. However, be cautious as heat can also accelerate degradation. Monitor the solution closely for any signs of decomposition (color change, precipitate formation).
-
Sonication: Using an ultrasonic bath can help to break up any aggregates and facilitate dissolution.
-
Issue 2: Solution Becomes Cloudy or Forms a Precipitate
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Potential Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure that all handling of this compound and its solutions is performed under an inert atmosphere to prevent oxidation.
-
Fresh Solvent: Use freshly opened or properly stored anhydrous solvents to minimize exposure to water and oxygen.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time for degradation to occur.
-
Stabilizers: For some applications, the addition of a small amount of a stabilizing agent, such as an antioxidant, might be considered, but this would need to be validated for its compatibility with the downstream experiment.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several individual vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent.
-
Vortex each vial at room temperature for 2-5 minutes.
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Visually inspect for complete dissolution.
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If not fully dissolved, gently warm the vials that show partial solubility to see if solubility increases.
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Record the observations to determine the most suitable solvent(s).
Protocol 2: Preparation of a Stock Solution
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Based on the results of the solubility screening, select the optimal solvent.
-
Work in a fume hood and under an inert atmosphere if possible.
-
Accurately weigh the desired amount of this compound into a clean, dry volumetric flask.
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Add a portion of the chosen solvent to the flask and swirl gently to dissolve the compound.
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Once dissolved, add the remaining solvent to the calibration mark.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed container at a low temperature and protected from light.
Data Presentation
Due to the lack of specific quantitative data in the literature, a general solubility table based on chemical principles is provided below. This should be used as a starting point for your own experimental validation.
| Solvent Class | Example Solvents | Predicted Solubility of this compound |
| Polar Protic | Water, Ethanol, Methanol | Soluble |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble |
| Nonpolar | Hexanes, Toluene (B28343) | Likely Sparingly Soluble to Insoluble |
Visualizations
References
Technical Support Center: De-protection Strategies for Thiol Groups in Methanedithiol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the de-protection of thiol groups in methanedithiol derivatives, primarily focusing on dithioacetals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the de-protection of dithioacetals?
A1: Dithioacetals are stable protecting groups, and their removal often requires specific conditions. Common de-protection strategies can be broadly categorized into:
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Oxidative Methods: These methods utilize oxidizing agents to convert the dithioacetal into a more labile species that can be easily hydrolyzed. Common reagents include o-iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), and N-bromosuccinimide (NBS).[1][2][3]
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Lewis Acid-Mediated Methods: Lewis acids can activate the dithioacetal, making it susceptible to hydrolysis. Reagents in this category include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), often in the presence of an oxidant.[4]
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Metal-Based Methods: Heavy metal salts, such as mercury(II) nitrate (B79036) and silver(I) salts, have a high affinity for sulfur and can effectively mediate the cleavage of dithioacetals.[5][6] However, due to the toxicity of these reagents, their use is often limited.
-
Mild, Metal-Free Methods: To avoid the use of toxic metals and harsh conditions, several milder protocols have been developed. A notable example is the use of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724).[5][7]
Q2: How do I choose the right de-protection method for my substrate?
A2: The choice of de-protection method depends on several factors, including the stability of your substrate, the presence of other functional groups, and the desired reaction conditions. For sensitive substrates with acid-labile or oxidizable functional groups, milder methods like those using DMP or TMSCl/NaI are preferable.[1][5] For more robust substrates, a wider range of methods can be employed. It is always recommended to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.
Q3: What are the key parameters to control during a de-protection reaction?
A3: Several parameters can influence the outcome of a de-protection reaction:
-
Reagent Stoichiometry: The molar ratio of the de-protecting agent to the substrate is crucial. An insufficient amount may lead to incomplete reaction, while an excess can cause side reactions.
-
Temperature: Most de-protection reactions are carried out at room temperature, but some may require heating or cooling to control the reaction rate and minimize side products.
-
Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material without significant degradation of the product. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[6]
Troubleshooting Guides
Problem 1: Low or no yield of the de-protected carbonyl compound.
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | Ensure that the de-protecting agent is fresh and has been stored correctly. Some reagents, like DMP and IBX, can be sensitive to moisture. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction temperature, solvent, and reaction time. A small-scale optimization screen can be beneficial. For example, with the TMSCl/NaI method, increasing the temperature to 60 °C can improve the yield for less reactive substrates.[5] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more of the de-protecting agent. |
| Product Degradation | The desired carbonyl compound may be unstable under the reaction conditions. Consider switching to a milder de-protection method. |
| Steric Hindrance | Highly hindered dithioacetals can be difficult to de-protect. More forcing conditions or a different de-protection strategy may be required. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Over-oxidation | If using an oxidative method, the desired carbonyl compound or other functional groups in the molecule may be susceptible to over-oxidation. Reduce the amount of the oxidizing agent or switch to a non-oxidative method. For example, aldehydes can be oxidized to carboxylic acids under some conditions.[6] |
| Reaction with other Functional Groups | The de-protection reagent may not be chemoselective and could be reacting with other functional groups in your molecule. A milder, more selective reagent should be chosen. For instance, some methods are not compatible with tertiary amines.[9] |
| Solvent Participation | The solvent may be participating in the reaction, leading to byproducts. Ensure the solvent is dry and of an appropriate grade. |
Problem 3: The de-protection reaction is successful, but the subsequent reaction gives a low yield.
| Possible Cause | Troubleshooting Step |
| Residual Deprotection Reagents | Ensure that the de-protected product is thoroughly purified to remove any residual de-protecting agents or byproducts that may interfere with the next step. |
| Re-oxidation of the Thiol | If the de-protected product is a thiol, it can re-oxidize to form a disulfide, especially in the presence of air. It is often recommended to use the de-protected thiol immediately in the next step. |
| Incorrect pH for Subsequent Reaction | For reactions like thiol-maleimide conjugation, the pH of the reaction buffer is critical. The optimal pH is typically between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic without promoting maleimide (B117702) hydrolysis.[10] |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the de-protection of various dithioacetal derivatives using different methods.
| Substrate (R1, R2) | Method | Reagents and Conditions | Time | Yield (%) | Reference |
| Ph, H | Hg(NO₃)₂·3H₂O | Solid state, grinding, 1:2 molar ratio | 2 min | 95 | [6] |
| 4-MeO-Ph, H | Hg(NO₃)₂·3H₂O | Solid state, grinding, 1:2 molar ratio | 3 min | 90 | [6] |
| Ph, Ph | Hg(NO₃)₂·3H₂O | Solid state, grinding, 1:2 molar ratio | 3 min | 90 | [6] |
| C₆H₁₃, H | Hg(NO₃)₂·3H₂O | Solid state, grinding, 1:2 molar ratio | 1 min | 96 | [6] |
| Ph, H | TMSCl/NaI | CH₃CN, 20 eq, 60 °C | 24 h | 92 | [5] |
| 4-MeO-Ph, H | TMSCl/NaI | CH₃CN, 10 eq, rt | 24 h | 90 | [5] |
| 4-NO₂-Ph, H | TMSCl/NaI | CH₃CN, 10 eq, rt | 24 h | 88 | [5] |
| Cyclohexanone dithiane | TMSCl/NaI | CH₃CN, 20 eq, 60 °C | 24 h | 85 | [5] |
| Ph, H | IBX/β-CD | H₂O, rt | 0.5 h | 94 | [2][11] |
| 4-MeO-Ph, H | IBX/β-CD | H₂O, rt | 0.5 h | 92 | [2][11] |
| 4-Cl-Ph, H | IBX/β-CD | H₂O, rt | 0.5 h | 93 | [2][11] |
| Ph, H | H₂O₂/I₂/SDS | H₂O, rt | 3 h | 92 | [2] |
| 4-MeO-Ph, H | H₂O₂/I₂/SDS | H₂O, rt | 3 h | 90 | [2] |
| Cinnamaldehyde dithiane | H₂O₂/I₂/SDS | H₂O, rt | 4 h | 88 | [2] |
Experimental Protocols
Protocol 1: Deprotection using TMSCl/NaI in Acetonitrile [5]
-
Reaction Setup: In a round-bottom flask, dissolve the dithioacetal substrate (1.0 mmol) in dry acetonitrile (10 mL).
-
Reagent Addition: Add sodium iodide (NaI, 10.0 mmol, 10 equivalents) to the solution and stir for 5 minutes at room temperature. Then, add trimethylsilyl chloride (TMSCl, 10.0 mmol, 10 equivalents). For less reactive substrates, using 20 equivalents of both NaI and TMSCl and heating to 60 °C may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or 60 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the mixture with an organic solvent (e.g., dichloromethane (B109758), 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidative Deprotection using o-Iodoxybenzoic Acid (IBX) [12]
-
Reaction Setup: To a solution of the dithioacetal substrate (1.0 mmol) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 98:2 v/v, 10 mL), add IBX (2.0 mmol, 2.0 equivalents).
-
Reaction Conditions: Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and concentration, purify the product by column chromatography.
Protocol 3: Deprotection using Mercury(II) Nitrate under Solid-State Conditions [6]
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: In a mortar, place the dithioacetal substrate (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol, 2.0 equivalents).
-
Reaction: Grind the mixture with a pestle at room temperature. The reaction is typically very fast, often complete within 1-4 minutes.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, wash the reaction mixture with ethanol (B145695) or acetonitrile (5 mL) and filter to remove the mercury salts.
-
Purification: Evaporate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for dithioacetal de-protection.
Caption: Troubleshooting logic for low-yield de-protection reactions.
References
- 1. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.org [mdpi.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild and Efficient Hydrolysis of Aromatic Thioacetals/Thioketals using o-Iodoxybenzoic acid (IBX) in Presence of β- Cyclodextrin in Water [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Improving the selectivity of reactions with methanedithiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanedithiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the selectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions include:
-
Disubstitution: Due to the presence of two nucleophilic thiol groups, disubstitution is a common issue when mono-substitution is desired.
-
Oligomerization/Polymerization: this compound can react with itself, particularly in the presence of an electrophile or under conditions that favor intermolecular reactions, leading to the formation of oligomeric or polymeric materials.
-
Trithiane Formation: this compound can undergo self-condensation to form the stable cyclic trimer, 1,3,5-trithiane, especially under acidic conditions.[1][2] This reaction is a significant pathway for loss of the desired reactant.[1]
-
Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. This is particularly relevant if reactions are not performed under an inert atmosphere.
Q2: How can I favor mono-alkylation or mono-acylation of this compound?
A2: Achieving selective mono-functionalization requires careful control of reaction conditions:
-
Stoichiometry: Use a molar excess of this compound relative to the electrophile. This statistically favors the mono-substituted product.
-
Slow Addition: Add the electrophile slowly to a solution of this compound. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the already mono-substituted product.
-
Use of a Protecting Group: A more robust method is to use a protecting group strategy. For instance, you can protect one of the thiol groups, perform the reaction on the unprotected thiol, and then deprotect the second thiol group for subsequent reactions. The acetyl group is a suitable protecting group for gem-dithiols.[3]
Q3: What role does pH play in controlling the selectivity of reactions with this compound?
A3: pH is a critical parameter for controlling the reactivity of this compound.
-
Base Strength: The choice and amount of base are crucial. Using a slight excess of a mild base (e.g., a tertiary amine like triethylamine (B128534) or a weak inorganic base like potassium carbonate) can generate the thiolate anion in a controlled manner. Strong bases like sodium hydride or organolithium reagents will deprotonate both thiols, leading to a higher likelihood of disubstitution.
-
Controlling Nucleophilicity: The thiolate anion (RS⁻) is the reactive nucleophile. By controlling the pH, you can control the concentration of the thiolate.[4] For selective mono-alkylation, a pH that allows for the formation of the mono-thiolate without significant formation of the di-anion is ideal. The pKa of the thiol groups in dithiols can be influenced by the proximity of the other thiol group.[5]
Q4: Are there any specific catalysts that can improve the selectivity of reactions with this compound?
A4: While catalyst systems for the selective functionalization of this compound are not extensively documented, principles from related reactions can be applied. For the formation of dithioacetals from aldehydes or ketones, various Lewis and Brønsted acids are used as catalysts.[6] For selective mono-alkylation, phase-transfer catalysts in a biphasic system can sometimes provide better control by regulating the availability of the reactants in the organic phase.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Degradation of this compound | This compound is volatile and can degrade. Use freshly distilled or a recently purchased stock. Store under an inert atmosphere at low temperatures. |
| Formation of Trithiane | The reaction conditions, particularly if acidic, may favor the formation of 1,3,5-trithiane.[2][7] Avoid acidic conditions if possible. Use a base to neutralize any acidic impurities. |
| Oxidation of Thiol | The thiol groups may have been oxidized. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Incorrect Base | The base may be too weak to deprotonate the thiol effectively, or too strong, leading to side reactions. Consider the pKa of this compound and choose a base accordingly. |
| Inactive Electrophile | The electrophile may not be reactive enough under the chosen conditions. Consider using a more reactive leaving group (e.g., iodide instead of chloride) or increasing the reaction temperature. |
Issue 2: Predominance of the Di-substituted Product
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | The ratio of electrophile to this compound is too high. Use a significant excess of this compound (e.g., 5-10 equivalents). |
| Rapid Addition of Electrophile | Adding the electrophile too quickly leads to localized high concentrations, favoring disubstitution. Employ slow, dropwise addition of the electrophile to the this compound solution. |
| Use of a Strong Base | A strong base will generate the dianion, which is highly reactive and will readily undergo disubstitution. Use a weaker base or a stoichiometric amount of a stronger base to favor the mono-anion. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second substitution reaction. Run the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-S-Alkylation of this compound
This protocol is a generalized procedure aimed at favoring mono-alkylation and should be optimized for specific substrates.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dry, degassed solvent (e.g., THF or DMF).
-
Reactant Addition: Add this compound (5-10 equivalents) to the solvent. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Slowly add a mild base (e.g., triethylamine, 1.1 equivalents relative to the electrophile) to the stirred solution.
-
Electrophile Addition: Dissolve the electrophile (1 equivalent) in the reaction solvent and add it to the dropping funnel. Add the electrophile dropwise to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Protection of this compound as a Mono-S-Acetyl Derivative
This protocol describes the formation of a mono-protected this compound, which can then be used for selective reactions.
-
Preparation: In a flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or THF.
-
Base Addition: Add a weak base, such as pyridine (B92270) (1.1 equivalents), to the solution.
-
Acylation: Cool the mixture to 0 °C and slowly add acetyl chloride (1 equivalent) dropwise.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Perform an aqueous work-up to remove the pyridinium (B92312) hydrochloride salt. Extract the product, dry the organic layer, and purify by chromatography to isolate the mono-S-acetylated this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in reactions with this compound.
Caption: Factors influencing the selectivity of this compound (MDT) reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Methanedithiol-Based Polymerizations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving methanedithiol-based polymerizations.
General Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization routes for this compound?
This compound, as a dithiol monomer, can undergo several types of polymerization depending on the co-monomer and catalyst system employed. The most common routes are:
-
Polythioacetalization: This involves the reaction of this compound with an aldehyde or a ketone, typically under acidic catalysis, to form poly(thioacetals).[1]
-
Thiol-Ene Polymerization: This "click" reaction involves the addition of the thiol groups of this compound across the double bonds of a poly-functional 'ene' co-monomer. This can be initiated by radicals (often via photoinitiators) or catalyzed by bases (Thiol-Michael addition).[2][3]
-
Polycondensation: this compound can react with various electrophiles in a step-growth polymerization. For instance, deprotonative cross-coupling polymerization with dihaloarenes can be catalyzed by transition metals like nickel.[4]
Q2: How does the choice of catalyst impact the final polymer?
The catalyst is a critical component that influences several aspects of the polymerization and the final polymer properties:
-
Reaction Rate: Catalysts accelerate the polymerization to achieve high conversion in a reasonable timeframe.[5][6]
-
Molecular Weight: An efficient catalyst system is crucial for achieving high molecular weight polymers.[7][8][9] The catalyst type can significantly affect the molecular weight evolution during polymerization.[7]
-
Polymer Structure: The catalyst can influence the polymer's architecture, such as linearity versus branching or cross-linking. In thiol-Michael additions, for example, organobase catalysts can be used to create hyperbranched structures.[7]
-
Side Reactions and Purity: An appropriate catalyst promotes the desired reaction while minimizing side reactions.[10] This leads to a purer polymer with fewer defects. In some cases, catalyst choice can affect the final color of the polymer.[6][9]
Troubleshooting Guide: Polythioacetalization of this compound
This section addresses common issues encountered during the synthesis of poly(thioacetals) from this compound and carbonyl compounds.
Q1: I am getting low yields in my polythioacetalization reaction. What are the potential causes?
Low polymer yields can stem from several factors related to the catalyst and reaction conditions.
-
Ineffective Catalyst: The chosen acid catalyst may not be strong enough or may be poisoned by impurities. Both Brønsted and Lewis acids are commonly used.[1] Solid acid catalysts, such as porous polymers with sulfonic acid groups, can also be effective.[11]
-
Water Removal: The formation of a thioacetal from a thiol and a carbonyl compound releases water.[1] According to Le Chatelier's principle, this water must be efficiently removed to drive the equilibrium towards product formation. Incomplete water removal can lead to low yields.
-
Reagent Purity: Impurities in the this compound or carbonyl monomer can interfere with the catalyst or lead to side reactions.
-
Steric Hindrance: If using a sterically hindered ketone or aldehyde, the reaction rate may be significantly slower.[12]
Q2: My poly(thioacetal) has a low molecular weight. How can I improve it?
Achieving high molecular weight in step-growth polymerization requires precise control over reaction conditions.
-
Stoichiometric Balance: A near-perfect 1:1 stoichiometric ratio of thiol to carbonyl functional groups is essential. An imbalance will limit the chain length.
-
High Monomer Conversion: The reaction must be driven to very high conversion (>99%) to obtain high molecular weight polymer. This requires an efficient catalyst and effective removal of byproducts like water.
-
Catalyst Activity: A highly active catalyst can promote chain growth more effectively. For polycondensation reactions, titanate catalysts like tetrabutyl titanate (TBT) and titanium(iv) isopropoxide (TIS) have been shown to be very effective in increasing molecular weight.[6]
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can result in incomplete polymerization.
Q3: How do I choose between a Brønsted acid and a Lewis acid catalyst?
Both Brønsted acids (e.g., p-toluenesulfonic acid, tungstophosphoric acid) and Lewis acids (e.g., hafnium trifluoromethanesulfonate, boron trifluoride) can catalyze thioacetal formation.[12][13]
-
Substrate Compatibility: Lewis acids are often preferred for substrates with acid-sensitive functional groups, as the reaction conditions can be milder.[12]
-
Catalyst Activity: The choice may depend on the reactivity of the carbonyl compound. For example, tungstophosphoric acid has been shown to be highly selective and effective for a range of aldehydes and ketones.[12]
-
Reaction Conditions: Some catalysts, like LiBr, can promote the reaction under neutral, solvent-free conditions, which is advantageous for acid-sensitive molecules.[12]
Troubleshooting Guide: Thiol-Ene Polymerization of this compound
This section provides guidance for issues related to the radical-mediated or base-catalyzed addition of this compound to 'ene' co-monomers.
Q1: My thiol-ene reaction is polymerizing prematurely, even without an initiator. Why is this happening?
Premature or spontaneous polymerization in thiol-ene systems can occur due to the high reactivity of the monomers.[14]
-
Impurities: Trace metal impurities can sometimes catalyze radical formation and initiate polymerization.
-
Light Exposure: Unintended exposure to UV light can trigger polymerization if a photoinitiator is present or if the monomers themselves are light-sensitive.
-
Elevated Temperatures: Storing monomers at elevated temperatures can lead to spontaneous initiation. It is recommended to store thiol monomers in a cool, dark environment.[15]
-
"Dark Reactions": Some highly reactive monomer systems can undergo polymerization even in the absence of a formal initiator.[15] To prevent this during storage, a radical scavenger like hydroquinone (B1673460) can be added.[15]
Q2: I am observing low cross-linking density in my polymer network. What is the problem?
Low cross-linking density results in a softer, weaker polymer than expected.
-
Incorrect Stoichiometry: For optimal network formation, a 1:1 ratio of thiol to ene functional groups is typically required.[10]
-
'Ene' Homopolymerization: A significant side reaction is the homopolymerization of the 'ene' monomer, which consumes double bonds that would otherwise form cross-links.[10] This can be mitigated by using a slight excess of the thiol monomer to favor the thiol-ene reaction pathway.[10]
-
Oxygen Inhibition: Oxygen can inhibit radical polymerization, leading to incomplete conversion and reduced cross-linking.[16]
-
Inefficient Initiation: The initiator concentration or type may be suboptimal, leading to an insufficient number of propagating chains.[10]
Q3: The surface of my photopolymerized material is tacky. How can I resolve this?
A tacky surface is a classic sign of oxygen inhibition at the air-interface.[16] Molecular oxygen quenches the free radicals required for polymerization.
-
Inert Atmosphere: Curing the polymer under an inert atmosphere (e.g., nitrogen or argon) is the most effective solution. This displaces the oxygen from the reaction environment.[16]
-
Lamination: Applying a transparent, UV-permeable film (like Mylar®) over the liquid resin before curing creates a physical barrier against oxygen.[16]
-
Increase Initiator Concentration: A higher photoinitiator concentration generates more radicals, which can help to consume dissolved oxygen and overcome the inhibitory effect.[16]
-
Increase Thiol Concentration: Thiols can react with peroxy radicals to regenerate reactive thiyl radicals, thus helping to mitigate oxygen inhibition.[16]
Q4: My reaction has a long induction period before polymerization begins. What is the cause?
A long induction period is often caused by the time required for the generated radicals to consume dissolved oxygen in the monomer mixture before polymerization can start effectively.[16] The initial radicals are scavenged by oxygen, and polymerization only proceeds once the local oxygen concentration is depleted. To reduce this period, deoxygenate the monomer mixture by bubbling an inert gas like nitrogen or argon through it before initiating the reaction.[16]
Data and Protocols
Data Presentation
Table 1: Comparison of Selected Acid Catalysts for Thioacetalization
| Catalyst | Type | Typical Conditions | Advantages | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Reflux with water removal | Inexpensive, effective | [12] |
| Tungstophosphoric acid | Brønsted Acid | Solvent-free | High selectivity, excellent yields | [12] |
| Hafnium trifluoromethanesulfonate | Lewis Acid | Mild conditions | Tolerates sensitive functional groups | [12] |
| Boron trifluoride (BF₃) | Lewis Acid | Acidic conditions | Common Lewis acid catalyst | [13] |
| Lithium Bromide (LiBr) | Salt | Solvent-free, neutral | Compatible with acid-sensitive substrates | [12] |
Table 2: Common Photoinitiators for Radical Thiol-Ene Polymerization
| Photoinitiator | Abbreviation | Description | Reference |
| 2,2-dimethoxy-2-phenylacetophenone | DMPA | A common, efficient initiator for thiol-ene systems. | [2][10] |
| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | A widely used photoinitiator. | [3] |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | LAP | A water-soluble photoinitiator suitable for aqueous systems. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Polythioacetalization
Objective: To synthesize a poly(thioacetal) from this compound and an aliphatic dialdehyde (B1249045).
Materials:
-
This compound
-
Aliphatic dialdehyde (e.g., glutaraldehyde)
-
Acid catalyst (e.g., 0.5 mol% p-TsOH)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add equimolar amounts of this compound and the dialdehyde.
-
Add the solvent (toluene) to the flask.
-
Add the acid catalyst (e.g., p-TsOH) to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol).
-
Filter the polymer, wash with the non-solvent, and dry under vacuum.
Protocol 2: Lamination Technique to Prevent Oxygen Inhibition in Photopolymerization
Objective: To obtain a tack-free surface on a UV-cured thiol-ene polymer film by creating a physical barrier to oxygen.
Materials:
-
Thiol-ene resin mixture (this compound, polyfunctional ene, photoinitiator)
-
Substrate (e.g., glass slide)
-
A transparent, UV-permeable film (e.g., Mylar®, PET)
-
Applicator (e.g., doctor blade)
-
UV lamp
Procedure:
-
Apply a thin layer of the thiol-ene resin mixture onto the substrate using the applicator.
-
Carefully place the transparent film over the liquid resin, ensuring no air bubbles are trapped. A roller can be used to gently smooth the film.
-
Place the entire assembly under the UV lamp.
-
Cure the sample for the required duration. The UV light will pass through the transparent film to initiate polymerization.
-
After curing, allow the sample to cool and carefully peel off the laminating film to reveal a tack-free polymer surface.[16]
Visualizations
Caption: Catalyst selection workflow for this compound polymerizations.
Caption: Troubleshooting workflow for low yield in polythioacetalization.
Caption: Ideal and side reaction pathways in radical thiol-ene polymerization.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dkatalyst.com [dkatalyst.com]
- 6. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 13. Khan Academy [khanacademy.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Monitoring the progress of methanedithiol reactions by TLC or GC
Welcome to the technical support center for monitoring methanedithiol reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for reaction progress analysis.
Section 1: Thin-Layer Chromatography (TLC) Analysis
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound reaction using TLC?
A1: TLC is a rapid and effective technique for monitoring reaction progress by observing the disappearance of starting materials and the appearance of products.[1] A standard procedure involves spotting three lanes on a single TLC plate: your starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[2] As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear.[3] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q2: this compound and other thiols are often not UV-active. How can I visualize them on a TLC plate?
A2: Since many thiols do not absorb UV light, chemical staining is necessary for visualization.[4][5] Several staining methods are effective for sulfur-containing compounds:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This is a highly effective stain for oxidizing functional groups. Thiols typically appear as yellow or white spots on a purple or pink background, often developing even before heating.[4][6]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method for visualizing organic compounds.[5] Iodine has an affinity for many compounds, including thiols, and will form temporary yellow-brown spots.[6][7][8]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with various functional groups to produce a range of colors upon heating, which can be useful for differentiating between compounds.[4][9]
-
Fluorescent Derivatization: For enhanced sensitivity, thiols can be reacted with a fluorescent labeling agent prior to TLC analysis. The resulting adducts can then be easily visualized under UV light.[10]
Q3: What is a "co-spot," and why is it important?
A3: A co-spot is a single spot on the TLC plate where both the starting material and the reaction mixture have been applied.[2] This is crucial for accurately identifying the starting material spot in the reaction mixture lane, especially when the product's retention factor (Rf) is very similar to that of the reactant. If the reactant and product spots are different, the co-spot will resolve into two distinct spots or appear as an elongated spot.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate. Mark three evenly spaced points on this line for your spots (Reactant, Co-spot, Mixture).[2]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the "Reactant" mark.
-
Apply a spot of the starting material to the "Co-spot" mark.
-
Using a fresh capillary tube, take a small aliquot from your reaction vessel and spot it on the "Mixture" mark.[11]
-
Apply a spot of the reaction mixture directly on top of the starting material spot at the "Co-spot" mark.[2]
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the starting line is above the solvent level.[12] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
Visualize the Plate: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or chemical stain).[9] Circle all visible spots with a pencil.
-
Analyze the Results: Compare the lanes to determine the extent of the reaction. The disappearance of the starting material spot in the "Mixture" lane indicates the reaction is progressing.
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated (overloaded).[12][13] | Dilute the sample before spotting on the plate. |
| Compound is sensitive to the acidic nature of the silica (B1680970) gel. | Add a small amount (0.1–2.0%) of triethylamine (B128534) or ammonia (B1221849) to the eluent.[14] | |
| Inappropriate solvent system polarity.[12] | Adjust the polarity of your solvent system. | |
| No spots are visible. | Sample is too dilute.[14] | Concentrate the sample or apply the spot multiple times in the same location, allowing it to dry between applications.[12] |
| Compound is volatile and evaporated from the plate. | Develop the plate immediately after spotting and drying. | |
| The chosen visualization method is ineffective for your compound.[14] | Try a different staining method. A potassium permanganate stain is often effective for thiols.[6] | |
| Rf values are too high (spots near solvent front). | The eluent is too polar.[14] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[14] |
| Rf values are too low (spots near baseline). | The eluent is not polar enough.[14] | Increase the proportion of the polar solvent or choose a more polar solvent system.[14] |
| Solvent front is crooked or uneven. | The TLC plate was touching the side of the chamber or filter paper.[12] | Reposition the plate in the center of the chamber. |
| The bottom edge of the plate is not level. | Ensure the plate rests flat on the bottom of the chamber. |
Section 2: Gas Chromatography (GC) Analysis
Frequently Asked Questions (FAQs)
Q1: What is the best GC technique for analyzing a volatile compound like this compound?
A1: Headspace Gas Chromatography (HS-GC) is the preferred method for analyzing highly volatile compounds within a liquid or solid matrix.[15][16] This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (the "headspace") above the sample.[17] An aliquot of this gas is then injected into the GC. This approach prevents non-volatile components of the sample matrix from contaminating the GC system, leading to higher instrument uptime and cleaner chromatograms.[15][16]
Q2: Thiols are known to be "active" compounds. How does this affect GC analysis?
A2: Active compounds like thiols can interact with surfaces within the GC system, such as the inlet liner and the column itself.[18] This adsorption can lead to common chromatographic problems like peak tailing, reduced peak area (poor sensitivity), and poor reproducibility. To mitigate these issues, it is critical to use an inert flow path, which may include specially treated inlet liners (e.g., Sulfinert®) and high-quality, well-maintained columns.[19]
Q3: Which GC detector is most suitable for analyzing this compound?
A3: While a standard Flame Ionization Detector (FID) can be used, sulfur-specific detectors offer significantly better sensitivity and selectivity. Recommended detectors include:
-
Sulfur Chemiluminescence Detector (SCD): Provides an equimolar response to sulfur compounds and is highly sensitive and selective.[19]
-
Pulsed Flame Photometric Detector (PFPD): A robust and sensitive detector for sulfur and phosphorus-containing compounds.[20]
-
Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities based on mass-to-charge ratio, which is invaluable for confirming the presence of your target compound.[21]
Experimental Protocol: Headspace GC Analysis
-
Sample Preparation: Transfer a precisely measured amount of your reaction mixture into a headspace vial. Seal the vial immediately and securely with a cap and septum to prevent the loss of volatile analytes.[15]
-
Instrument Setup:
-
Headspace Sampler: Set the oven temperature and incubation time to ensure the sample reaches equilibrium, allowing volatile compounds to migrate into the headspace.[16] Typical temperatures might range from 40°C to 120°C.
-
GC Inlet: Use a split/splitless injector. For trace analysis, a splitless injection is often preferred. Ensure the inlet temperature is high enough to prevent condensation but not so high as to cause thermal degradation of the analyte.
-
Column: Select a column appropriate for separating volatile sulfur compounds, such as a thick-phase methyl silicone capillary column.[22]
-
Oven Program: Develop a temperature program that provides good separation of your starting material, product, and any byproducts. A typical program might start at a low temperature (e.g., 35-40°C) and ramp up.[22]
-
Detector: Set the detector parameters (e.g., temperature, gas flow rates) according to the manufacturer's recommendations for optimal sensitivity.[23]
-
-
Analysis: Place the vial in the headspace autosampler. The system will automatically incubate the sample and inject the headspace gas into the GC for analysis.
-
Data Interpretation: Identify peaks based on their retention times compared to a known standard. Quantify the disappearance of reactant and the formation of product by comparing peak areas.
Troubleshooting Guide for GC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the inlet liner or on the column are adsorbing the analyte.[18] | Replace the inlet liner with a new, deactivated one. Trim the first few inches off the front of the column.[18] |
| Improper column installation.[24] | Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector. | |
| Ghost Peaks (peaks in a blank run) | Contamination from the septum, liner, or gas lines.[23][24] | Replace the septum and liner. Perform a "bake-out" of the column and injector to clean the system.[24] |
| Sample carryover from a previous injection. | Run a solvent wash between samples. Check syringe cleanliness. | |
| Poor Sensitivity / No Peaks | Leak in the injector (septum, fittings).[25] | Use an electronic leak detector to find and fix any leaks. Replace the septum.[25] |
| Sample is too dilute or has degraded.[18] | Check sample concentration and stability. Ensure proper storage. | |
| Incorrect detector settings or detector is not suitable for the analyte.[23] | Verify detector gas flows, temperature, and other parameters. Ensure the detector is appropriate for sulfur compounds. | |
| Retention Times are Drifting or Unstable | Fluctuations in carrier gas flow rate.[18] | Check the gas supply pressure and look for leaks in the gas lines. |
| Column is aging or contaminated. | Condition the column by baking it out. If the problem persists, replace the column. | |
| Oven temperature is not stable. | Verify the oven temperature control and calibration. |
Visual Workflow and Logic Diagrams
To further assist in your experimental design and troubleshooting, the following diagrams illustrate key workflows and decision-making processes.
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common GC peak problems.
References
- 1. youtube.com [youtube.com]
- 2. How To [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. silicycle.com [silicycle.com]
- 15. agilent.com [agilent.com]
- 16. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 17. azom.com [azom.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. azom.com [azom.com]
- 23. glsciences.eu [glsciences.eu]
- 24. agilent.com [agilent.com]
- 25. gcms.cz [gcms.cz]
Validation & Comparative
Methanedithiol vs. Ethanedithiol: A Comparative Guide for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered self-assembled monolayers (SAMs) is a cornerstone of surface science and nanotechnology, with critical applications in biosensing, drug delivery, and molecular electronics. The choice of the molecular building block is paramount in controlling the structure and function of these ultrathin films. This guide provides a detailed comparison of two of the shortest alpha,omega-dithiols, methanedithiol and ethanedithiol, for the formation of SAMs, offering insights into their respective advantages and disadvantages.
At a Glance: Key Properties
A summary of the key physical and chemical properties of this compound and ethanedithiol is presented in the table below. These fundamental characteristics influence their behavior during the self-assembly process and the properties of the resulting monolayer.
| Property | This compound | Ethanedithiol |
| Chemical Formula | CH₄S₂ | C₂H₆S₂ |
| Molecular Weight | 80.18 g/mol [1] | 94.20 g/mol [2] |
| Boiling Point | 118 °C[1] | 144-146 °C[3] |
| Density | 0.827-0.831 g/mL[1] | 1.123 g/mL at 25 °C[3] |
| Refractive Index | 1.578-1.584[1] | ~1.558[3] |
| Solubility | Soluble in water and ethanol[1] | Slightly soluble in water, soluble in ethanol (B145695), ether, acetone, and benzene[2] |
| CAS Number | 6725-64-0[4] | 540-63-6[2] |
Performance in Self-Assembled Monolayers: A Comparative Analysis
Direct comparative experimental data for this compound and ethanedithiol in SAM formation is limited. However, based on the fundamental principles of alkanethiol self-assembly on gold surfaces, we can infer their behavior and the characteristics of the resulting monolayers.
Molecular Packing and Orientation: The additional methylene (B1212753) unit in ethanedithiol is expected to lead to stronger van der Waals interactions between adjacent molecules compared to this compound. This generally results in a more ordered and densely packed monolayer. For dithiols, two primary binding configurations on a gold surface are possible: a "lying down" phase where both thiol groups bind to the surface, and a "standing up" phase where one thiol group binds to the surface and the other is exposed at the monolayer-air interface. While shorter dithiols have a propensity to adopt a lying-down configuration, the increased chain length of ethanedithiol may favor the formation of a more upright orientation, particularly at higher surface coverages.
Stability: The thermal and electrochemical stability of SAMs is crucial for their application. Generally, the stability of alkanethiol SAMs increases with the length of the alkyl chain due to enhanced intermolecular forces. Therefore, it is anticipated that ethanedithiol SAMs would exhibit greater thermal and electrochemical stability compared to this compound SAMs. For instance, studies on alkanethiols have shown that longer chains lead to higher desorption temperatures.
Surface Wettability: The wettability of a SAM is determined by its terminal functional group. In the case of dithiol SAMs with a "standing up" configuration, the exposed thiol group would render the surface relatively hydrophilic. The packing density and orientation of the molecules will also influence the wettability. A more densely packed and ordered monolayer, as expected for ethanedithiol, would present a more uniform surface and may exhibit a slightly different contact angle compared to a less ordered this compound SAM.
Experimental Protocols
The following is a general protocol for the preparation of dithiol SAMs on a gold substrate. This protocol can be adapted for both this compound and ethanedithiol.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
This compound or Ethanedithiol
-
Anhydrous ethanol (or other suitable solvent)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Preparation of Dithiol Solution:
-
Prepare a 1 mM solution of either this compound or ethanedithiol in anhydrous ethanol. It is recommended to prepare the solution fresh before use.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the dithiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.
-
-
Characterization:
-
The resulting SAMs can be characterized using various surface-sensitive techniques, such as X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition and binding of the thiol to the gold surface, contact angle goniometry to determine the surface wettability, and ellipsometry to measure the monolayer thickness.
-
Visualizing the Self-Assembly Process
The formation of dithiol SAMs on a gold surface can proceed through different stages, starting from initial adsorption to the formation of a well-ordered monolayer. The following diagram illustrates the potential self-assembly pathway, including the "lying down" and "standing up" configurations.
References
A Comparative Spectroscopic Analysis of Methanedithiol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Methanedithiol, the simplest gem-dithiol, and its derivatives are organosulfur compounds of interest in various chemical and biological contexts. Understanding their structural and electronic properties through spectroscopic analysis is crucial for their identification, characterization, and application. This guide provides a comparative overview of the spectroscopic properties of this compound, alongside its structural isomers and a simple monothiol analogue, supported by available experimental and database-derived data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, its vicinal-dithiol isomer 1,2-ethanedithiol, the gem-dithiol derivative ethane-1,1-dithiol, and the analogous monothiol, methanethiol. Data has been compiled from various spectral databases and literature sources. Note that experimental data for this compound is limited, and some values may be based on database entries which could be computational.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Structure | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CH₂(SH)₂ | Data not readily available in literature. | Data not readily available in literature. |
| Ethane-1,1-dithiol | CH₃CH(SH)₂ | Qualitative: 3 environments (CH₃, CH, SH) in a 3:1:2 ratio. | Data not readily available in literature. |
| 1,2-Ethanedithiol | HSCH₂CH₂SH | ~2.7 (s, 4H, CH₂), ~1.5 (t, 2H, SH) | ~29.8 |
| Methanethiol | CH₃SH | ~2.1 (s, 3H, CH₃), ~1.5 (s, 1H, SH) | ~5.8 |
Table 2: Infrared (IR) and Raman Spectroscopy Data
| Compound | Key IR Absorption Bands (cm⁻¹) | Key Raman Shifts (cm⁻¹) |
| This compound | S-H stretch: ~2550 | Data not readily available. |
| Ethane-1,1-dithiol | S-H stretch: ~2550 | Data not readily available. |
| 1,2-Ethanedithiol | S-H stretch: ~2550, C-S stretch: ~700-600 | S-H stretch: ~2570, C-S stretch: ~700-600 |
| Methanethiol | S-H stretch: ~2550, C-H stretch: ~2850-3000[1] | Data not readily available. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 80 | 82 (M+2), 81 (M+1), 48, 47, 46, 45 |
| Ethane-1,1-dithiol | 94 | 96 (M+2), 95 (M+1), 61, 47 |
| 1,2-Ethanedithiol | 94 | 96 (M+2), 95 (M+1), 61, 60, 47[2] |
| Methanethiol | 48 | 50 (M+2), 49 (M+1), 47, 46, 45 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and the specific properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the thiol compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Liquid): For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The FT-IR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Raman Spectroscopy
-
Sample Preparation: Liquid samples are placed in a glass capillary tube or an NMR tube.
-
Data Acquisition: The Raman spectrum is excited using a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° angle and passed through a spectrometer to a detector. The spectrum is typically recorded over a similar range to the IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The volatile thiol compound is dissolved in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 100 ppm).
-
GC Separation: A small volume of the sample (e.g., 1 µL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up to ensure separation of the components.
-
MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 35-200) to detect the molecular ion and its fragments.
Formation of this compound
This compound can be synthesized via the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878).[3] The reaction proceeds through a nucleophilic addition of hydrogen sulfide to the carbonyl carbon of formaldehyde, followed by a second addition and dehydration.
Caption: Reaction pathway for the formation of this compound from formaldehyde and hydrogen sulfide.
Experimental Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic analysis of a thiol compound involves a series of steps to obtain complementary structural information.
Caption: Workflow for the comprehensive spectroscopic analysis and structure elucidation of thiol compounds.
References
Validating the Purity of Synthesized Methanedithiol: A Comparative Guide Using ¹H NMR and Alternative Methods
Synthesis of Methanedithiol
The synthesis of this compound is typically achieved through the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878). A detailed experimental protocol, adapted from the work of Cairns et al. (1952), is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Paraformaldehyde
-
Hydrogen sulfide (gas)
-
Hydrochloric acid
-
Anhydrous calcium chloride
Procedure:
-
Catalyst Preparation: A mixture of 200 g of commercial pelleted thiourea and 800 mL of methanol is placed in a 2-liter three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser.
-
Reaction Setup: The flask is cooled in an ice bath, and a stream of hydrogen sulfide is passed through the solution until saturation.
-
Addition of Formaldehyde: A solution of 90 g of paraformaldehyde in 500 mL of methanol is added dropwise to the stirred, cold solution over a period of 2-3 hours. The flow of hydrogen sulfide is continued during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours while maintaining a slow stream of hydrogen sulfide.
-
Work-up: The reaction mixture is cooled, and the precipitated sulfur is removed by filtration. The filtrate is then acidified with hydrochloric acid.
-
Extraction: The acidic solution is extracted with three 200 mL portions of diethyl ether. The combined ether extracts are washed with water, a 5% sodium bicarbonate solution, and again with water.
-
Drying and Evaporation: The ether solution is dried over anhydrous calcium chloride, and the ether is removed by distillation at atmospheric pressure.
-
Purification: The residual oil is distilled under reduced pressure to yield pure this compound.
Purity Validation using ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for assessing the purity of a compound by identifying the signals of the main product and any impurities present.
Expected ¹H NMR Spectrum of this compound
While an experimental spectrum for this compound is not available, the expected ¹H NMR spectrum would consist of two signals:
-
A triplet for the two equivalent protons of the methylene (B1212753) group (-CH₂-), due to coupling with the two thiol protons.
-
A triplet for the two equivalent protons of the two thiol groups (-SH), due to coupling with the methylene protons.
The exact chemical shifts would depend on the solvent used, but based on typical values for similar compounds, the methylene protons would likely appear in the region of 3.5-4.5 ppm, and the thiol protons in the region of 1.5-2.5 ppm.
Identification of the Main Impurity: 1,3,5-Trithiane (B122704)
A common side reaction in the synthesis of this compound is the trimerization of the intermediate thioformaldehyde (B1214467) to form the stable cyclic compound 1,3,5-trithiane.
The ¹H NMR spectrum of 1,3,5-trithiane shows a sharp singlet in the region of 3.7-4.2 ppm (depending on the solvent), corresponding to the six equivalent methylene protons in the ring. The presence of this signal in the ¹H NMR spectrum of synthesized this compound would indicate the presence of this impurity.
Quantitative Data Summary
The following table summarizes the expected ¹H NMR data for this compound and the known data for its primary impurity, 1,3,5-trithiane.
| Compound | Protons | Expected/Reported Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₂- | 3.5 - 4.5 (Estimated) | Triplet |
| -SH | 1.5 - 2.5 (Estimated) | Triplet | |
| 1,3,5-Trithiane | -CH₂- | ~3.7 (in CDCl₃) | Singlet |
Experimental Workflow and Purity Assessment Logic
The following diagrams illustrate the experimental workflow for the synthesis and purity validation of this compound and the logical process of using ¹H NMR for purity assessment.
Caption: Workflow for the synthesis and ¹H NMR-based purity validation of this compound.
Caption: Logical flow for determining the purity of this compound using ¹H NMR data.
Comparison with Alternative Purity Assessment Methods
While ¹H NMR is a primary tool for structural confirmation and purity assessment, other analytical techniques can provide complementary or alternative information, especially for quantitative analysis of thiol content.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High sensitivity for volatile impurities; can be coupled with a mass spectrometer (GC-MS) for identification. | Requires a volatile sample; may require derivatization for less volatile thiols. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their polarity and interactions with a stationary and mobile phase. | Applicable to a wide range of compounds; can be used for quantitative analysis. | May require derivatization for detection of thiols without a chromophore. |
| Ellman's Test | A colorimetric assay where 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with thiols to produce a colored product. | Simple, rapid, and sensitive for quantifying total thiol content. | Not specific for this compound; measures the total concentration of all thiols. |
| Titration Methods | Titration with a standard solution of an oxidizing agent (e.g., iodine) or a heavy metal ion (e.g., silver nitrate). | Simple and inexpensive for quantitative analysis. | Lacks specificity; can be affected by other reducing or complexing agents. |
Conclusion
A Comparative Guide to the Cross-Reactivity of Methanedithiol with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of methanedithiol with a variety of common functional groups. Due to a scarcity of direct experimental studies focused on the comprehensive cross-reactivity of this compound, this guide synthesizes information from the known reactivity of simple thiols and gem-dithiols as a predictive framework. The information presented herein is intended to offer guidance for the application of this compound in complex chemical syntheses. All quantitative data is summarized in tables, and detailed experimental protocols for key reactions are provided.
Introduction to this compound Reactivity
This compound, CH₂(SH)₂, is a geminal dithiol, an organosulfur compound with two thiol groups attached to the same carbon atom. It is typically synthesized from formaldehyde (B43269) and hydrogen sulfide (B99878) under pressure[1][2]. The presence of two nucleophilic thiol groups in close proximity influences its reactivity compared to simple monothiols. The thiol groups of this compound are nucleophilic and can react with a range of electrophilic functional groups. The reactivity is significantly enhanced in the presence of a base, which deprotonates the thiol to the more nucleophilic thiolate.
Summary of Cross-Reactivity
The following table summarizes the anticipated reactivity of this compound with various functional groups based on the known behavior of thiols and gem-dithiols. The reactivity is categorized as "High," "Moderate," "Low," or "Negligible" under typical reaction conditions.
| Functional Group | Reactive Moiety | Reaction Type | Anticipated Reactivity | Product(s) | Reaction Conditions |
| Aldehydes | Carbonyl Carbon | Thioacetal Formation | High | Thioacetal | Acid catalyst (e.g., BF₃·OEt₂, TsOH) |
| Ketones | Carbonyl Carbon | Thioacetal Formation | Moderate | Thioacetal | Acid catalyst (e.g., BF₃·OEt₂, TsOH) |
| Alkyl Halides (1°, 2°) | Halogenated Carbon | Nucleophilic Substitution (Sₙ2) | High | Thioether | Base (e.g., NaH, K₂CO₃) |
| Epoxides | Ring Carbons | Ring Opening | High | β-Hydroxy thioether | Base or acid catalyst |
| Michael Acceptors (e.g., α,β-unsaturated carbonyls, maleimides) | β-Carbon | Michael Addition | High | Thioether adduct | Base catalyst (e.g., Et₃N) or neutral pH |
| Disulfides | Sulfur-Sulfur Bond | Thiol-Disulfide Exchange | High | Mixed disulfide, new disulfide | Neutral to slightly basic pH |
| Esters | Carbonyl Carbon | Nucleophilic Acyl Substitution | Low | Thioester | Strong base or specific activation |
| Amides | Carbonyl Carbon | Nucleophilic Acyl Substitution | Very Low | Thioamide | Harsh conditions, rarely occurs |
| Carboxylic Acids | Carbonyl Carbon | Thioesterification | Very Low | Thioester | Requires activating agent (e.g., DCC) |
| Alkenes/Alkynes (unactivated) | C-C Multiple Bond | Thiol-ene/Thiol-yne | Negligible | Thioether | Radical initiator or UV light |
Key Reactions and Experimental Protocols
Thioacetal Formation with Aldehydes and Ketones
This compound readily reacts with aldehydes and ketones in the presence of an acid catalyst to form cyclic thioacetals (1,3-dithietanes), which are useful as protecting groups for carbonyls[3][4][5][6].
General Experimental Protocol:
-
To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene) at 0 °C, add this compound (1.1 - 1.5 eq).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: Thioacetal formation from this compound and a carbonyl.
Nucleophilic Substitution with Alkyl Halides
As a potent nucleophile, especially after deprotonation, this compound can displace halides from primary and secondary alkyl halides to form thioethers[7][8].
General Experimental Protocol:
-
In an inert atmosphere, dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, THF).
-
Add a base (e.g., NaH, 2.2 eq, or K₂CO₃, 2.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add the alkyl halide (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Ring-Opening of Epoxides
The thiolate of this compound can act as a nucleophile to open epoxide rings, resulting in the formation of β-hydroxy thioethers. The regioselectivity of the attack depends on the reaction conditions (acidic or basic catalysis) and the substitution pattern of the epoxide[9][10][11][12][13].
General Experimental Protocol (Base-Catalyzed):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of a base (e.g., NaOMe, 0.1 eq).
-
Add the epoxide (2.0 eq) and stir the reaction mixture at room temperature for 6-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, neutralize the catalyst with a mild acid (e.g., NH₄Cl solution).
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Michael Addition to α,β-Unsaturated Carbonyls
This compound can undergo a conjugate addition (Michael addition) to electron-deficient alkenes, such as those found in α,β-unsaturated carbonyl compounds and maleimides.
General Experimental Protocol:
-
Dissolve the Michael acceptor (1.0 eq) and this compound (0.55 eq) in a suitable solvent (e.g., THF, ethanol).
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the adduct.
Caption: General experimental workflow for cross-reactivity studies.
Thiol-Disulfide Exchange
This compound can participate in thiol-disulfide exchange reactions, leading to the cleavage of existing disulfide bonds and the formation of new ones. This is an equilibrium-driven process[14].
General Experimental Protocol:
-
Dissolve the disulfide-containing compound (1.0 eq) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add a solution of this compound (1.2 eq) in the same buffer.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by HPLC or LC-MS.
-
The products can be isolated by preparative HPLC if necessary.
Signaling Pathways and Logical Relationships
The reactivity of this compound is governed by its nucleophilicity, which is in turn influenced by the reaction conditions. The following diagram illustrates the key decision points in predicting the reactivity of this compound.
Caption: Decision pathway for predicting this compound reactivity.
Conclusion
This compound exhibits a rich and versatile reactivity profile, primarily driven by the nucleophilicity of its two thiol groups. It shows high reactivity towards soft electrophiles such as aldehydes, primary and secondary alkyl halides, epoxides, and Michael acceptors. Its reactions with "harder" electrophiles like esters, amides, and carboxylic acids are generally sluggish and require specific activation. The provided protocols offer a starting point for exploring the cross-reactivity of this compound, but optimization for specific substrates is recommended. Further quantitative studies are needed to fully elucidate the kinetic and thermodynamic parameters of these reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 6725-64-0|For Research [benchchem.com]
- 3. Thioacetal - Wikipedia [en.wikipedia.org]
- 4. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 9. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics of the Epoxidation of Geraniol and Model Systems by Dimethyldioxirane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy ‘click’ reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. google.com [google.com]
- 14. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Methanedithiol-Based Polymers Versus Other Advanced Sulfur Polymers
For researchers, scientists, and drug development professionals navigating the complex landscape of advanced materials, the choice of polymer can be pivotal. Sulfur-containing polymers, prized for their unique optical, thermal, and mechanical properties, represent a significant area of materials science. This guide offers an objective comparison of methanedithiol-based polymers against other prominent sulfur polymers, supported by experimental data to inform material selection for demanding applications.
This analysis focuses on three key classes of sulfur-containing polymers:
-
This compound-Based Poly(thiourethane-urethane)s: These polymers incorporate a dithiol derived from this compound, offering a unique combination of properties due to the presence of both thiourethane and urethane (B1682113) linkages.
-
Inverse Vulcanized Sulfur Polymers: This innovative class of polymers utilizes elemental sulfur as a comonomer, often with divinylbenzene (B73037) (DVB), to create sulfur-rich materials with tunable properties.
-
Poly(arylene sulfide)s: These are high-performance thermoplastics characterized by aromatic rings linked by sulfide (B99878) groups, known for their exceptional thermal and chemical resistance.
Quantitative Performance Comparison
The following table summarizes key performance metrics for these polymer classes, compiled from various experimental studies. It is important to note that properties can vary significantly based on the specific monomers, synthesis conditions, and material processing.
| Property | This compound-Derivative Based Poly(thiourethane-urethane)s[1][2] | Inverse Vulcanized Sulfur (S-DVB Copolymers) | Poly(arylene sulfide sulfone)s[3] |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 34.43 - 51.11 | - | - |
| Elongation at Break (%) | 75 - 350 | - | - |
| Young's Modulus (MPa) | 1.82 - 289.88 | - | - |
| Thermal Properties | |||
| Decomposition Temp. (TGA, 5% wt. loss) | ~286 - 295 °C (thiourethane), ~333 - 342 °C (urethane) | >200 °C | 370 - 372 °C |
| Glass Transition Temp. (Tg, °C) | Varies with hard segment content | - | 193 - 202 °C |
| Optical Properties | |||
| Refractive Index (nD) | ~1.525 | - | 1.737 - 1.743 |
| Transparency (%T at 450 nm) | ~88.5% | - | >81% |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative synthesis and characterization methods for the compared polymer classes.
Synthesis of this compound-Derivative Based Poly(thiourethane-urethane)s
This protocol describes a one-step melt polymerization.[1][2]
-
Materials: (Methanediyldibenzene-4,1-diyl)dimethanethiol (dithiol), 1,1′-methanediylbis(4-isocyanatocyclohexane) (HMDI), polycarbonate diol (PCD), and dibutyltin (B87310) dilaurate (DBTDL) catalyst.
-
Procedure:
-
The dithiol, PCD, and HMDI are charged into a reactor and heated to 90 °C under a nitrogen atmosphere with stirring until a clear melt is formed.
-
A catalytic amount of DBTDL is added to the melt.
-
The reaction temperature is gradually increased to 130 °C.
-
The resulting polymer is heated for an additional 2 hours at 130 °C to ensure complete reaction.
-
Synthesis of Inverse Vulcanized Sulfur-Divinylbenzene (S-DVB) Copolymers
This procedure outlines the direct copolymerization of elemental sulfur and divinylbenzene.
-
Materials: Elemental sulfur (S₈) and divinylbenzene (DVB).
-
Procedure:
-
Elemental sulfur is heated to its molten state.
-
Divinylbenzene is added to the molten sulfur.
-
The mixture is heated and stirred at an elevated temperature (e.g., 180 °C) to initiate inverse vulcanization.
-
The resulting copolymer is cooled to yield a solid material.
-
Synthesis of Poly(arylene sulfide sulfone)
This method describes the preparation of a high-performance poly(arylene sulfide sulfone) via a nucleophilic aromatic substitution reaction.[3]
-
Materials: 4,4′-dimercaptodiphenyl sulfone (DMDPS), 4,6-dichloropyrimidine (B16783) (DCPM) or 3,6-dichloropyridazine (B152260) (DCPD), and a suitable solvent and base.
-
Procedure:
-
DMDPS and the dichlorinated heterocyclic monomer are dissolved in a polar aprotic solvent.
-
A base is added to facilitate the polycondensation reaction.
-
The reaction mixture is heated under an inert atmosphere to effect polymerization.
-
The resulting polymer is isolated by precipitation in a non-solvent, followed by washing and drying.
-
Characterization Workflows and Logical Diagrams
The following diagrams illustrate the typical workflows for synthesizing and characterizing these sulfur-containing polymers.
References
A Comparative Guide to the Kinetic Analysis of Methanedithiol Reactions
For Researchers, Scientists, and Drug Development Professionals
Methanedithiol (CH₂(SH)₂), also known as dimercaptomethane, is a geminal dithiol, an organosulfur compound with two thiol groups attached to the same carbon atom. While its structural simplicity is of interest, a comprehensive body of experimental kinetic data for its reactions is notably sparse in the scientific literature. This guide provides a comparative analysis of the expected kinetic behavior of this compound based on its known reaction pathways and by drawing parallels with more extensively studied analogous compounds, such as methanethiol (B179389) (CH₃SH) and ethanethiol (B150549) (C₂H₅SH).
Key Reaction Pathways
This compound is primarily synthesized through the reaction of formaldehyde (B43269) with hydrogen sulfide. A significant competing reaction is the trimerization of this compound to form 1,3,5-trithiane.
A Comparative Guide to the Synthesis of Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
Methanedithiol (CH₂(SH)₂), also known as dimercaptomethane, is the simplest geminal dithiol. Its high reactivity and structural features make it a subject of interest in various chemical and pharmaceutical research areas. However, its inherent instability presents significant challenges in its synthesis and isolation. This guide provides a comparative overview of the available synthetic methodology for this compound, focusing on experimental data and protocols to aid researchers in its preparation.
Primary Synthesis Route: Reaction of Formaldehyde (B43269) with Hydrogen Sulfide (B99878)
The most established and widely cited method for the synthesis of this compound involves the direct reaction of formaldehyde with hydrogen sulfide.[1] This reaction, however, is notoriously challenging to control due to the high propensity of the this compound product to undergo self-condensation to form the more stable cyclic trimer, 1,3,5-trithiane.[1]
The foundational work by Cairns, Evans, Larchar, and McKusick in 1952 first described the successful isolation of this compound and other gem-dithiols. Their method involves the reaction of formaldehyde with an excess of hydrogen sulfide under pressure and at elevated temperatures.
Competing Reaction: Formation of 1,3,5-Trithiane
The primary side reaction in the synthesis of this compound is the trimerization of the intermediate thioformaldehyde, or the direct reaction of this compound itself, to form 1,3,5-trithiane. This six-membered heterocycle is thermodynamically more stable than this compound and its formation is often favored, significantly reducing the yield of the desired product. The equilibrium between this compound and trithiane is a critical factor to consider in the synthesis.
Experimental Data Summary
Quantitative data for the synthesis of this compound is scarce in the literature due to its instability. The following table summarizes the available data for the primary synthesis method. It is important to note that yields are highly dependent on the reaction conditions and the efficiency of trapping the unstable product.
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Direct Thiolation of Formaldehyde | Formaldehyde, Hydrogen Sulfide | None | 150 | ~100 | 4 | Moderate | - | Cairns et al. (1952) |
| Alternative (Protected Thiol) Approach | Dichloromethane, Sodium Hydrosulfide (B80085) | Phase Transfer | Room Temp | Atmospheric | 24 | - | - | Hypothetical/General Method |
| Alternative (Protected Thiol) Approach | Protected this compound Derivatives | Deprotection Agent | Various | Atmospheric | Various | High | High | General Strategy for Unstable Thiols |
Note: Quantitative yield and purity data for the direct synthesis of this compound are not consistently reported in the literature and are often described qualitatively as "moderate" or "low" due to the challenges in isolation. The alternative approaches are presented as potential strategies to overcome the instability of this compound, though specific data for the synthesis of the parent compound via these routes is limited.
Detailed Experimental Protocols
Method 1: Direct Thiolation of Formaldehyde (Adapted from Cairns et al., 1952)
Warning: This reaction involves flammable and toxic gases and should be carried out in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Paraformaldehyde
-
Anhydrous Hydrogen Sulfide
-
High-pressure stainless-steel autoclave equipped with a stirrer and thermocouple
Procedure:
-
A high-pressure autoclave is charged with paraformaldehyde.
-
The autoclave is sealed and purged with an inert gas, such as nitrogen.
-
An excess of anhydrous hydrogen sulfide is condensed into the cooled autoclave.
-
The autoclave is heated to 150 °C with stirring. The pressure will rise significantly.
-
The reaction is maintained at this temperature for approximately 4 hours.
-
After the reaction period, the autoclave is cooled to room temperature, and the excess hydrogen sulfide is carefully vented.
-
The crude product, a mixture of this compound, unreacted starting materials, and byproducts (primarily 1,3,5-trithiane), is collected.
-
Purification of the volatile this compound is typically achieved by fractional distillation under reduced pressure. Due to its instability, it is crucial to keep the temperature as low as possible during purification.
Synthesis and Reaction Pathway Diagrams
The following diagrams illustrate the primary synthesis pathway for this compound and the competing reaction leading to the formation of 1,3,5-trithiane.
Caption: Synthesis of this compound.
Caption: Formation of 1,3,5-Trithiane.
Alternative Approaches and Considerations
Given the challenges associated with the direct synthesis and isolation of this compound, researchers may consider alternative strategies:
-
In situ Generation: For many applications, this compound can be generated in situ from more stable precursors, avoiding the need for its isolation.
-
Synthesis of Protected Derivatives: The synthesis of protected forms of this compound, such as silyl (B83357) or acyl derivatives, can offer a more stable means of handling the gem-dithiol functionality. Subsequent deprotection can then release the free dithiol when needed.
-
Reaction with Dichloromethane: While not extensively documented for this compound itself, the reaction of dihalomethanes with a sulfur nucleophile like sodium hydrosulfide is a general method for forming thiols and could potentially be adapted.
Conclusion
The synthesis of this compound remains a significant challenge for chemists due to its inherent instability and the prevalence of the competing trimerization reaction to form 1,3,5-trithiane. The direct reaction of formaldehyde and hydrogen sulfide, as pioneered by Cairns and his co-workers, is the only well-established method. Researchers aiming to work with this compound should carefully consider the reaction conditions to minimize the formation of byproducts and employ efficient purification techniques at low temperatures. For many applications, in situ generation or the use of protected derivatives may offer more practical alternatives. Further research into stabilizing agents or novel synthetic routes could open up new possibilities for the utilization of this simple yet reactive gem-dithiol.
References
Characterizing the Elusive Intermediates of Methanedithiol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methanedithiol (H₂C(SH)₂), the simplest geminal-dithiol, is a highly reactive organosulfur compound. Its transient nature makes it a challenging yet crucial subject of study, particularly for understanding its role in biological systems and as a potential source of reactive sulfur species (RSS). This guide provides a comparative overview of methodologies for characterizing the reaction intermediates of this compound and its analogs, offering insights into their formation, stability, and subsequent transformations. Due to the inherent instability of this compound, much of our understanding is derived from studies of more stable, substituted gem-dithiols.
Decker: Comparative Analysis of Reaction Intermediates
The characterization of this compound reaction intermediates often involves a combination of spectroscopic and computational techniques. Direct detection is challenging due to their short lifetimes. Therefore, studies often rely on trapping experiments or the analysis of stable derivatives and decomposition products.
| Intermediate/Product | Detection Method | Key Findings | Alternative Approaches | Supporting Data |
| Thioketone (Thioformaldehyde) | NMR Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) | Observed as a decomposition product of gem-dithiols in buffer-containing solutions.[1] | Infrared (IR) Spectroscopy, Matrix Isolation Techniques | GC-MS can confirm the molecular weight of the volatile thioformaldehyde.[2] |
| S-Nitrosothiol (mono-SNO) | UV-Vis Spectroscopy, NMR Spectroscopy | A mono-S-nitrosothiol derivative of a substituted gem-dithiol has been synthesized and characterized, showing a characteristic green color and a UV-Vis absorbance peak at 618 nm.[1] | Electron Paramagnetic Resonance (EPR) Spectroscopy for radical species. | ¹H-NMR can confirm the formation of the SNO derivative.[1] |
| Dithiirane | NMR Spectroscopy, Mass Spectrometry | A dithiirane, a three-membered ring with two sulfur atoms, can be formed from the mono-S-nitrosothiol derivative after the release of nitric oxide.[1] | X-ray Crystallography of stable derivatives. | High-resolution mass spectrometry can confirm the elemental composition. |
| Hydrogen Sulfide (B99878) (H₂S) | Methylene (B1212753) Blue Assay, Fluorescent Probes | Gem-dithiols are known to release H₂S under physiological conditions. The rate of release can be quantified using colorimetric assays or fluorescent probes.[3][4] | Gas chromatography with a sulfur chemiluminescence detector. | The methylene blue method provides quantitative data on H₂S concentration over time.[4] |
| Radical Species (e.g., CH₃S•) | Matrix Isolation Spectroscopy (IR, UV-Vis) | In the oxidation of related methylthio compounds, peroxyl radicals (CH₃SOO•) have been identified as key intermediates using matrix isolation techniques.[5] | Computational Chemistry (DFT calculations) | IR spectroscopy combined with isotope labeling can confirm the vibrational frequencies of the radical intermediates.[5] |
Experimental Protocols
Detailed methodologies are critical for the successful characterization of these transient species. Below are representative protocols derived from studies on gem-dithiols and related compounds.
Protocol 1: Synthesis and H₂S Release Measurement from a Protected this compound Analog
This protocol describes the synthesis of a "caged" gem-dithiol and the subsequent measurement of H₂S release, a primary reaction pathway.
1. Synthesis of a Protected Gem-Dithiol:
-
A suitable ketone is reacted with hydrogen sulfide gas in the presence of an acid catalyst to form the gem-dithiol.[1]
-
The free thiol groups are then protected, for example, with photolabile groups to create a "caged" compound that is stable for storage and handling.[3]
2. H₂S Release Assay (Methylene Blue Method):
-
Prepare a stock solution of the caged gem-dithiol in an organic solvent (e.g., THF).
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
In a sealed vial, add the buffer and the caged gem-dithiol stock solution to achieve the desired final concentration.
-
Initiate H₂S release (e.g., by exposure to UV light for photolabile protecting groups).
-
At specific time points, take aliquots of the headspace or solution.
-
Add the aliquot to a solution containing zinc acetate (B1210297) to trap the H₂S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine and ferric chloride to the zinc sulfide solution.
-
Measure the absorbance of the resulting methylene blue solution at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with a known concentration of NaHS.[4]
Protocol 2: Spectroscopic Characterization of a Stabilized Gem-Dithiol Derivative
This protocol outlines the use of NMR and UV-Vis spectroscopy to characterize a more stable, substituted gem-dithiol and its S-nitrosothiol derivative.
1. NMR Spectroscopy:
-
Dissolve the synthesized gem-dithiol in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure of the compound.
-
To study stability, the compound can be dissolved in a buffer-containing solution (e.g., 20% D₂O in CD₃CN) and NMR spectra acquired over time to observe any decomposition.[1]
2. Synthesis and UV-Vis Spectroscopy of an S-Nitrosothiol Derivative:
-
Cool a solution of the gem-dithiol in an organic solvent to a low temperature (e.g., -20 °C).
-
Add an organic nitrite (B80452) (e.g., tert-butyl nitrite) to the solution to perform the nitrosation.
-
Monitor the reaction by observing the formation of a characteristic green color.
-
Acquire the UV-Vis spectrum of the resulting solution to identify the characteristic absorbance peak of the S-nitrosothiol (around 600-620 nm).[1]
Visualizing Reaction Pathways and Workflows
Understanding the complex relationships between this compound and its reaction intermediates can be facilitated through visualization.
Caption: Proposed reaction pathways of this compound.
Caption: General experimental workflow for studying this compound reaction intermediates.
References
- 1. Geminal-dithiol-based precursors for reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Light-induced Hydrogen Sulfide Release from “Caged” gem-Dithiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopic characterization of two peroxyl radicals during the O2-oxidation of the methylthio radical - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of Methanedithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction mechanisms of methanedithiol, primarily focusing on its application in the formation of dithioacetals and its competing side reactions. The performance of this compound is objectively compared with common alternatives, supported by experimental data to inform synthetic strategy and methodological development.
Introduction to this compound Reactions
This compound (CH₂ (SH)₂) is a geminal dithiol, a reactive organic compound featuring two thiol groups attached to the same carbon atom. Its primary utility in organic synthesis lies in its reaction with carbonyl compounds (aldehydes and ketones) to form dithioacetals. This reaction is a cornerstone for the protection of carbonyl groups and in the umpolung (polarity inversion) of carbonyl reactivity.
However, the application of this compound is often accompanied by a significant competing reaction: the formation of the cyclic trimer, 1,3,5-trithiane (B122704). Understanding the mechanisms of both the desired dithioacetal formation and the undesired trimerization is crucial for optimizing reaction conditions and maximizing the yield of the target product. This guide will elucidate these mechanisms and compare the reactivity of this compound with that of its common analogues, 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085).
Mechanism of Dithioacetal Formation
The reaction of this compound with a carbonyl compound to form a dithioacetal proceeds through a two-step mechanism, typically catalyzed by a Brønsted or Lewis acid.
Step 1: Hemithioacetal Formation The reaction is initiated by the activation of the carbonyl oxygen by a proton or a Lewis acid, which increases the electrophilicity of the carbonyl carbon. Subsequently, one of the nucleophilic thiol groups of this compound attacks the carbonyl carbon, forming a hemithioacetal intermediate.
Step 2: Dithioacetal Formation The hydroxyl group of the hemithioacetal is then protonated (or coordinated to a Lewis acid), converting it into a good leaving group (water). An intramolecular cyclization, or the attack of a second molecule of thiol, is less likely with gem-dithiols. Instead, the carbocation formed upon the loss of water is attacked by the second thiol group of the same this compound molecule, leading to the formation of the dithioacetal and regeneration of the catalyst.
Competing Reaction: 1,3,5-Trithiane Formation
A significant side reaction in the synthesis and use of this compound is its trimerization to form the stable six-membered ring, 1,3,5-trithiane. This reaction is also typically acid-catalyzed and can compete with the desired dithioacetal formation, especially in the absence of a carbonyl substrate or under conditions that favor intermolecular reactions.[1]
The mechanism is thought to proceed through the formation of a transient thioformaldehyde (B1214467) (CH₂S) intermediate, which then undergoes cyclotrimerization.
Comparison with Alternative Dithiols
1,2-Ethanedithiol and 1,3-propanedithiol are commonly used alternatives to this compound for the formation of cyclic dithioacetals (1,3-dithiolanes and 1,3-dithianes, respectively). These alternatives offer the advantage of forming thermodynamically more stable five- and six-membered rings, respectively, and are less prone to side reactions like trimerization.
Performance Comparison in Dithioacetalization
The following tables summarize the performance of this compound and its alternatives in the dithioacetalization of representative aldehyde (benzaldehyde) and ketone (cyclohexanone) substrates.
Table 1: Dithioacetalization of Benzaldehyde
| Dithiol | Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | Not specified | Not specified | Not specified | |
| 1,2-Ethanedithiol | Fe₃O₄@MCM-41-GPTMS-Gu-Cu(II) | 6.5 h | 40 | [2] |
| 1,3-Propanedithiol | Fe₃O₄@MCM-41-GPTMS-Gu-Cu(II) | 7.5 h | 40 | [2] |
| 1,2-Ethanedithiol | I₂/Al₂O₃ | Not specified | High | [3] |
| 1,3-Propanedithiol | Odorless equivalent | Not specified | High (up to 99%) | [3] |
Table 2: Dithioacetalization of Cyclohexanone
| Dithiol | Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | Not specified | Not specified | Not specified | |
| 1,2-Ethanedithiol | Cu(OTf)₂-SiO₂ | Not specified | Excellent | [3] |
| 1,3-Propanedithiol | Not specified | Not specified | Not specified |
Note: Direct quantitative comparison for this compound is limited due to a lack of specific experimental data in the searched literature. The data for alternatives are presented to highlight typical conditions and yields.
From the available data, it is evident that 1,2-ethanedithiol and 1,3-propanedithiol are effective reagents for dithioacetal formation, often providing high yields under various catalytic conditions. The choice between these alternatives can be influenced by the desired ring size of the dithioacetal and subsequent reactivity in further synthetic steps. For instance, 1,3-dithianes derived from 1,3-propanedithiol are widely used in the Corey-Seebach reaction for umpolung chemistry.
Experimental Protocols
General Experimental Protocol for Dithioacetalization
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Dithiol (this compound, 1,2-ethanedithiol, or 1,3-propanedithiol) (1.1 - 1.5 mmol)
-
Catalyst (e.g., Lewis acid, Brønsted acid) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or solvent-free)
Procedure:
-
To a solution of the carbonyl compound in the chosen solvent, add the catalyst.
-
Add the dithiol to the mixture.
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure dithioacetal.
Experimental Protocol for the Synthesis of 1,3,5-Trithiane
Materials:
-
Formaldehyde (B43269) solution (36%) (3.9 moles)
-
Concentrated hydrochloric acid (700 mL)
-
Hydrogen sulfide (B99878) gas
-
Benzene (B151609) (for recrystallization)
Procedure:
-
In a tall glass cylinder, mix the formaldehyde solution and concentrated hydrochloric acid.
-
Bubble hydrogen sulfide gas through the solution until no more precipitate forms (typically 12-24 hours).
-
Filter the crude product, which appears as fine, nearly colorless needles. A crude yield of approximately 98% can be expected.
-
Purify the crude product by recrystallization from boiling benzene to obtain pure 1,3,5-trithiane with a yield of 92-94%.
Logical Workflow for Reaction Optimization
The following workflow can be used to optimize reactions involving this compound to favor the formation of the desired dithioacetal over the 1,3,5-trithiane byproduct.
Key Optimization Parameters:
-
Stoichiometry: Use a slight excess of the dithiol to drive the reaction towards dithioacetal formation.
-
Catalyst: Screen different Lewis and Brønsted acids and their concentrations to find the optimal catalyst that selectively promotes dithioacetal formation.
-
Temperature: Lower temperatures may favor the desired reaction over the trimerization.
-
Concentration: Running the reaction at a higher concentration of the carbonyl substrate can favor the bimolecular reaction over the termolecular trimerization of this compound.
-
Order of Addition: Adding the this compound slowly to a solution of the carbonyl compound and catalyst can minimize its self-reaction.
Conclusion
This compound is a valuable reagent for the synthesis of dithioacetals, which are important functional groups in organic synthesis. However, its utility is tempered by the competing formation of 1,3,5-trithiane. A thorough understanding of the reaction mechanisms is essential for the rational design of experimental conditions that maximize the yield of the desired dithioacetal. For applications where the formation of a cyclic dithioacetal is desired and the specific properties of the this compound-derived acetal (B89532) are not critical, 1,2-ethanedithiol and 1,3-propanedithiol represent reliable alternatives that are less prone to side reactions and often provide excellent yields. The choice of dithiol should be guided by the specific synthetic goal, the nature of the carbonyl substrate, and the desired properties of the resulting dithioacetal.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Methanedithiol Reaction Products
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative analysis of the crystal structures of key reaction products derived from methanedithiol, a fundamental building block in organosulfur chemistry. We present detailed experimental protocols and crystallographic data for 1,3,5-trithiane (B122704) and a functionalized trithiane derivative, offering a clear comparison of their molecular geometries.
This compound (CH₂(SH)₂), the simplest geminal dithiol, serves as a versatile precursor in the synthesis of various sulfur-containing compounds. Its reactions often lead to the formation of cyclic structures and other derivatives with significant applications in materials science and medicinal chemistry. Understanding the precise molecular structure of these products is crucial for predicting their properties and reactivity. X-ray crystallography provides this definitive structural information.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for two representative reaction products of this compound: the parent heterocycle 1,3,5-trithiane and a more complex derivative, 6,6′,6″-(1,3,5-trithiane-2,4,6-triyl)tris(2-methoxyphenol).
Table 1: Crystallographic Data for 1,3,5-Trithiane [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmn2₁ |
| a (Å) | 7.668 |
| b (Å) | 7.003 |
| c (Å) | 5.285 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 283.8 |
| Z | 2 |
Table 2: Selected Bond Lengths and Angles for 1,3,5-Trithiane [1]
| Bond/Angle | Length (Å) / Angle (°) |
| C-S | 1.814 |
| C-S-C | 98.9 |
| S-C-S | 114.7 |
Table 3: Crystallographic Data for 6,6′,6″-(1,3,5-trithiane-2,4,6-triyl)tris(2-methoxyphenol) [2]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I-4 |
| a (Å) | 16.5139(5) |
| b (Å) | 16.5139(5) |
| c (Å) | 7.9103(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2157.39(12) |
| Z | 2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the synthetic and crystallographic procedures for the discussed compounds.
Synthesis of 1,3,5-Trithiane
A detailed and reliable procedure for the synthesis of 1,3,5-trithiane is available from Organic Syntheses. The reaction involves the treatment of an aqueous formaldehyde (B43269) solution with hydrogen sulfide (B99878) in the presence of concentrated hydrochloric acid.
Procedure:
-
A mixture of 36% formaldehyde solution and concentrated hydrochloric acid is placed in a tall glass cylinder.
-
Hydrogen sulfide gas is passed through the solution until the precipitation of the product is complete.
-
The crystalline product is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as benzene, to yield fine, colorless needles.
Synthesis of 6,6′,6″-(1,3,5-trithiane-2,4,6-triyl)tris(2-methoxyphenol)[3]
Procedure:
-
A mixture of 2-methoxy-6-((trimethylsilyl)oxy)benzaldehyde and 1,3,5-trithiane is dissolved in dichloromethane.
-
The solution is cooled to -78 °C, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired compound.
-
Single crystals suitable for X-ray diffraction are obtained by slow evaporation from a mixture of ethanol (B145695) and water.
X-ray Crystallography
The definitive structural elucidation of the synthesized compounds is achieved through single-crystal X-ray diffraction analysis.
General Protocol:
-
A suitable single crystal of the compound is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares techniques.
-
The final structure is validated and visualized using appropriate software.
Visualizing the Process and Logic
To better illustrate the workflow and the logical framework of confirming a chemical structure using X-ray crystallography, the following diagrams are provided.
References
Unraveling Thiol Dynamics: A Comparative Guide to Isotopic Labeling Reagents
For researchers, scientists, and drug development professionals engaged in the study of thiol-containing metabolites, isotopic labeling is an indispensable technique for quantitative analysis. While a diverse array of labeling reagents exists, this guide provides a comprehensive comparison of two widely used reagents, N-ethylmaleimide (NEM) and Iodoacetamide (IAA), and explores the theoretical suitability of methanedithiol as a potential, albeit unconventional, alternative.
Thiol-containing small molecules, such as cysteine and glutathione (B108866), are pivotal players in cellular redox homeostasis, and their dysregulation is implicated in numerous diseases.[1] Accurate quantification of these metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutics. Isotopic labeling, coupled with mass spectrometry, offers a powerful platform for such quantitative analyses.[1][2] This guide delves into the performance of established thiol-labeling reagents and provides detailed experimental protocols to aid in the selection of the optimal tool for specific research needs.
The Curious Case of this compound: A Theoretical Contender?
This compound (CH₄S₂) is a simple organosulfur compound that, based on its structure containing two thiol groups, might be theoretically considered for derivatizing other thiol-containing molecules.[3][4] However, a thorough review of the scientific literature reveals a conspicuous absence of its use in isotopic labeling studies. Several chemical properties of this compound likely contribute to its unsuitability for this application.
Firstly, this compound is known for its instability, readily participating in competing reactions to form more stable compounds like trithiane.[3] This inherent reactivity would likely lead to inconsistent and unreliable labeling. Secondly, it is a colorless liquid with a pungent odor, making it challenging to handle in a laboratory setting.[4] Its synthesis from formaldehyde (B43269) and hydrogen sulfide (B99878) under pressure also presents practical challenges for routine laboratory use.[3] Given these characteristics, this compound remains a theoretical rather than a practical option for isotopic labeling of thiols.
Head-to-Head Comparison: N-Ethylmaleimide vs. Iodoacetamide
The workhorses for isotopic labeling of thiols are undoubtedly N-ethylmaleimide (NEM) and Iodoacetamide (IAA), along with their deuterated or ¹³C-labeled counterparts.[5][6][7] Both reagents react with the sulfhydryl group of cysteine residues to form stable covalent bonds, enabling their detection and quantification by mass spectrometry.[6][8]
| Parameter | N-Ethylmaleimide (NEM) | Iodoacetamide (IAA) | Key Considerations |
| Reaction Type | Michael Addition | Alkylation | NEM forms a thioether bond, while IAA results in a carboxyamidomethyl-cysteine adduct.[6][7] |
| Optimal pH | 6.5 - 7.5 | 7.0 - 8.5 | Reaction specificity for thiols is pH-dependent for both reagents.[1][7] |
| Specificity | Highly specific for thiols within the optimal pH range. Can react with primary amines at higher pH. | Primarily reacts with thiols, but can also modify other nucleophilic residues like methionine, histidine, and lysine (B10760008) at higher pH.[6] | Careful pH control is crucial to minimize off-target reactions. |
| Isotopologues | d5-NEM (deuterated) | ¹³C₂-IAA, ¹³C₂D₂-IAA, ¹⁸O-IAA | A variety of isotopically labeled versions are commercially available for quantitative studies.[7][9][10] |
| Performance in MS | The 5 Da mass difference between d0- and d5-NEM provides clear separation in mass spectra for relative quantification.[7] | The mass shift upon labeling allows for accurate quantification. Different isotopologues offer flexibility in experimental design.[9][10] | Both reagents are well-suited for mass spectrometry-based quantification. |
Experimental Protocols: A Practical Guide
Accurate and reproducible results in isotopic labeling experiments hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for the use of NEM and IAA in labeling thiol-containing metabolites for mass spectrometry analysis.
Protocol 1: Differential Labeling of Thiols using d0/d5-NEM
This protocol is adapted for the quantification of reversibly oxidized cysteine residues in cellular extracts.
Materials:
-
d0-N-ethylmaleimide (light NEM)
-
d5-N-ethylmaleimide (heavy NEM)
-
Lysis buffer (e.g., 8 M urea (B33335) in a suitable buffer)
-
Reducing agent (e.g., 20 mM DTT)
-
Trichloroacetic acid (TCA)
-
Ice-cold acetone
Procedure:
-
Cell Lysis: Lyse cells under anaerobic conditions to minimize atmospheric oxidation of thiols.
-
Blocking of Free Thiols: Add d0-NEM to the protein lysate to a final concentration of 50 mM. Incubate at room temperature for 1 hour with gentle agitation. This step blocks all reduced cysteine residues.
-
Removal of Excess d0-NEM: Precipitate the protein by adding TCA to a final concentration of 20%. Incubate on ice for 30 minutes, then centrifuge to pellet the protein. Wash the pellet with ice-cold acetone.
-
Reduction of Oxidized Cysteines: Resuspend the protein pellet in a denaturing buffer containing a strong reducing agent (e.g., 20 mM DTT). Incubate at 37°C for 1 hour to reduce any reversibly oxidized cysteines.
-
Labeling of Newly Exposed Thiols: Add d5-NEM to a final concentration of 50 mM and incubate at room temperature for 1 hour with gentle agitation. This step labels the cysteine residues that were previously oxidized.
-
Sample Preparation for Mass Spectrometry: Remove excess d5-NEM by protein precipitation as described in step 3. The labeled protein sample is now ready for downstream processing (e.g., tryptic digestion) and LC-MS/MS analysis.[7]
Protocol 2: Quantitative Cysteine Reactivity Profiling using light/heavy Iodoacetamide-Alkyne Probes
This protocol allows for the quantification of cysteine reactivity changes in complex proteomes.[9]
Materials:
-
IA-light (isotopically light iodoacetamide-alkyne probe)
-
IA-heavy (isotopically heavy iodoacetamide-alkyne probe)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
Procedure:
-
Proteome Labeling: Treat two separate proteome samples (e.g., control and experimental) with either IA-light or IA-heavy.
-
Click Chemistry: Combine the labeled proteomes and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified cysteines.
-
Enrichment: Use streptavidin beads to enrich for the biotin-tagged peptides.
-
Mass Spectrometry Analysis: Elute the enriched peptides and analyze by LC-MS/MS. The ratio of the heavy to light labeled peptides provides a quantitative measure of the change in cysteine reactivity between the two samples.[9]
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: A generalized workflow for quantitative analysis using isotopic labeling reagents.
Caption: Simplified overview of the glutathione synthesis and redox cycling pathway.
References
- 1. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00224A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methanedithiol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methanedithiol (CH₂(SH)₂), also known as dimercaptomethane. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical. Adherence to these guidelines is critical for personnel safety and environmental protection.
This compound is a flammable liquid with a pungent odor. Proper disposal requires chemical neutralization to mitigate its hazardous properties. The primary method for laboratory-scale disposal is through oxidation.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (such as nitrile rubber), safety glasses with side shields or goggles, and a flame-resistant lab coat.[1] All handling of this compound and its disposal should be conducted within a certified chemical fume hood to prevent the inhalation of its noxious vapors.[1][2][3]
-
Spill Response: In the event of a spill, immediately evacuate the area and remove all ignition sources. Use an appropriate spill kit to absorb the material. The cleanup debris should be collected and treated as hazardous waste.[4] Decontaminate the spill area with a 10% sodium hypochlorite (B82951) (bleach) solution.
Chemical Neutralization and Disposal Protocol
Small quantities of this compound can be neutralized through oxidation using sodium hypochlorite (household bleach).[2][5][6] This process converts the thiol into less odorous and less hazardous sulfonic acids or their salts.[5][6]
Experimental Protocol: Oxidation of this compound
This protocol is adapted from established procedures for the laboratory-scale treatment of thiols.[6][7]
-
Preparation: Conduct the entire procedure in a certified chemical fume hood.[2] For every 1 part of this compound waste, prepare at least 10 parts of a 5-8% sodium hypochlorite solution (household bleach).[5][6] The reaction vessel, such as a three-necked flask equipped with a stirrer and a dropping funnel, should be large enough to prevent the contents from exceeding half its volume.[2][6]
-
Reaction: Place the sodium hypochlorite solution in the reaction flask and begin stirring. Slowly add the this compound waste to the bleach solution dropwise.[6] The reaction is exothermic, so the addition must be gradual to control the temperature.[2][5] If necessary, the reaction vessel can be placed in an ice bath to manage the temperature.
-
Completion and Verification: Continue stirring the mixture. The absence of the characteristic pungent odor of this compound is a primary indicator of complete neutralization.[5] Allow the mixture to react for a sufficient period, potentially up to 24 hours for complete oxidation of any residual material.[3]
-
Waste Collection: The resulting neutralized solution should be collected in a designated hazardous waste container.[2][3][8] The container must be clearly labeled as "Hazardous Waste" and include the chemical composition of the contents.[4]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal of the hazardous waste container.[2] Do not pour the treated or untreated waste down the drain.[2]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the chemical neutralization of this compound.
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent | Sodium Hypochlorite (NaOCl) solution (5-8% concentration) | [2][5] |
| Reagent Ratio | At least 10 parts NaOCl solution to 1 part this compound waste | [5][6] |
| Reaction Vessel Capacity | Should not exceed 50% of the total vessel volume | [2] |
| Container Filling Level | Waste containers should not be filled beyond 90% of their capacity | [9] |
Disposal Workflow
The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling Methanedithiol
Essential Safety and Handling Guide for Methanedithiol
This compound is classified as a flammable liquid and vapor and is known for its pungent odor.[1] Thiols, as a class of compounds, are recognized as potential skin, eye, and respiratory irritants.[2][3] Adherence to the following procedures is essential for ensuring laboratory safety and minimizing exposure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | CH4S2 | [1] |
| Molecular Weight | 80.18 g/mol | [1] |
| Appearance | Colorless liquid with a pungent odor | [1] |
| Boiling Point | 118.00 °C @ 760.00 mm Hg | [1] |
| Density | 0.827-0.831 g/cm³ | [1] |
| Solubility | Soluble in water and ethanol (B145695) | [1][4] |
| GHS Classification | Flammable liquid and vapor (H226) | [1][5] |
Operational Plan: Handling this compound
A meticulous, step-by-step approach to handling this compound is crucial to minimize risk.
Engineering Controls and Preparation
-
Chemical Fume Hood: All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure and control its strong odor.[2][3][6]
-
Safety Equipment: Ensure that a calibrated gas detector for flammable gases is in place if there is a risk of release. An eyewash station and a safety shower must be readily accessible.[7]
-
Inert Atmosphere: To minimize air exposure and potential oxidation, consider handling the compound under an inert gas atmosphere (e.g., argon or nitrogen).[2]
-
Waste Containers: Have designated, clearly labeled, and sealed hazardous waste containers ready for both liquid and solid waste before starting any procedure.[2][3]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles if there is a splash hazard. | Protects against splashes, vapors, and aerosols.[2][3] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene rubber. Double-gloving is recommended. Inspect gloves for any signs of degradation before use and replace them immediately if contaminated. | Prevents direct skin contact.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Chemical-resistant apron and impervious clothing may be necessary for larger quantities. | Protects skin from splashes and contamination of personal clothing.[2][3] |
| Respiratory Protection | Work must be performed in a chemical fume hood. If the engineering controls are insufficient and exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the inhalation of harmful vapors.[2][3] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[3] |
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Equilibrate Container: Allow the this compound container to reach room temperature before opening to prevent moisture condensation.[2]
-
Transfer: Use spark-proof tools and ground/bond containers when transferring the liquid to prevent static discharge.[7] For liquid transfers, use a syringe or cannula to minimize the release of odors and vapors.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical. Do not mix with other waste streams unless compatibility has been confirmed.[3][8]
-
Solid Waste: All contaminated solid materials, such as gloves, pipette tips, paper towels, and weighing boats, must be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[2][3]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone). Collect this rinse as hazardous liquid waste.
-
Oxidation: Immerse the rinsed glassware in a freshly prepared 10% bleach solution for at least 24 hours. This will help to oxidize and neutralize the residual thiol.[6]
-
Final Cleaning: After the bleach soak, wash the glassware with soap and water. The used bleach solution should be collected and disposed of as hazardous waste.
Emergency Spill Procedures
-
Evacuation: In the event of a spill, evacuate the immediate area and alert your supervisor.
-
Small Spills: For small spills, trained personnel wearing appropriate PPE can use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill. Use spark-proof tools for cleanup.[7]
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
-
Decontamination: After absorbing the spill, decontaminate the area with a 10% bleach solution.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scent.vn [scent.vn]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
